Sp-cAMPS
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPZMKSNMRTIV-NVGWRVNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Sp-cAMPS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and phosphodiesterase-resistant analog of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). Its primary mechanism of action involves the direct activation of cAMP-dependent Protein Kinase A (PKA), a critical serine/threonine kinase that regulates a myriad of cellular processes, including metabolism, gene expression, cell proliferation, and apoptosis.[1][2] Due to its enhanced stability and potent agonistic activity, this compound serves as an invaluable tool for elucidating the intricate signaling pathways governed by cAMP and PKA. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with PKA, downstream signaling effects, and resistance to enzymatic degradation.
Core Mechanism of Action: Activation of Protein Kinase A (PKA)
The central mechanism of this compound action is the activation of PKA. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits dimerize and bind to the catalytic subunits, thereby inhibiting their kinase activity. There are two major types of PKA holoenzymes, designated as type I and type II, which are distinguished by their regulatory subunits (RI and RII), each with α and β isoforms (RIα, RIβ, RIIα, RIIβ).
The binding of an agonist, such as cAMP or this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate their specific downstream protein substrates on serine or threonine residues, initiating a cascade of cellular responses.
This compound, as a cAMP agonist, binds to the regulatory subunits of both PKA type I and type II, causing the dissociation of the holoenzyme and the release of the active catalytic subunits.[1] This activation mimics the physiological effects of an increase in intracellular cAMP levels.
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of this compound with its primary target, PKA, and its resistance to phosphodiesterases.
Table 1: Binding Affinity and Activation of PKA by this compound
| Parameter | PKA Isoform | Value | Reference |
| Activation Constant (Ka) | Type I & II | Potent activator | [1] |
| RIα | Data not available | ||
| RIβ | Data not available | ||
| RIIα | Data not available | ||
| RIIβ | Data not available | ||
| EC50 for Activation | Not specified | Data not available |
Table 2: Interaction of this compound with Phosphodiesterases (PDEs)
| Parameter | PDE Isoform | Value | Reference |
| Inhibition Constant (Ki) | PDE3A | 47.6 µM (competitive) | [1] |
| Binding Affinity (EC50) | PDE10 GAF domain | 40 µM | [1] |
| Hydrolysis Rate | General | Considerably lower than cAMP | |
| Specific Isoforms | Data not available |
Downstream Signaling Pathways
Activation of PKA by this compound initiates a signaling cascade that affects numerous cellular functions. One of the most well-characterized downstream pathways involves the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).
Upon its release, the active PKA catalytic subunit can translocate to the nucleus, where it phosphorylates CREB at a specific serine residue (Ser133). Phosphorylated CREB then recruits the coactivator CREB-binding protein (CBP), leading to the transcription of genes containing cAMP response elements (CREs) in their promoters. These genes are involved in a wide array of cellular processes, including proliferation, differentiation, and survival.
Furthermore, PKA can also activate CREB through a more delayed and indirect pathway involving the p38 MAP kinase and MSK1 (mitogen- and stress-activated protein kinase 1). This suggests that this compound can induce both rapid and sustained changes in gene expression.
Resistance to Phosphodiesterases (PDEs)
A key feature of this compound that makes it a powerful research tool is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes that degrade cAMP to 5'-AMP, thereby terminating the cAMP signal. The phosphorothioate modification at the axial oxygen of the cyclic phosphate group in this compound renders it a poor substrate for most PDEs.
This resistance to degradation leads to a sustained activation of PKA compared to the transient activation induced by cAMP. This property is particularly useful for studying the long-term effects of PKA activation without the confounding variable of rapid signal termination. While this compound is highly resistant to hydrolysis, it can act as a competitive inhibitor of some PDEs, such as PDE3A.[1]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
In Vitro PKA Activity Assay (Colorimetric)
This protocol describes a non-radioactive method to measure PKA activity using a specific peptide substrate and a phospho-specific antibody.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide: LRRASLG) coated microplate
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phospho-PKA substrate specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add a constant amount of purified PKA holoenzyme to each well of the substrate-coated microplate.
-
Add the different concentrations of this compound to the wells. Include a no-agonist control.
-
Initiate the kinase reaction by adding a saturating concentration of ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by washing the plate multiple times with wash buffer to remove ATP and non-phosphorylated components.
-
Add the phospho-PKA substrate specific primary antibody to each well and incubate at room temperature for 1-2 hours.
-
Wash the plate to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Wash the plate to remove unbound secondary antibody.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the color development by adding the stop solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the concentration of this compound to determine the EC₅₀ for PKA activation.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique to measure the real-time binding kinetics and affinity between this compound and PKA regulatory subunits.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified PKA regulatory subunit (e.g., RIα)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of PKA Regulatory Subunit:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified PKA regulatory subunit diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions sequentially over the immobilized PKA regulatory subunit surface, starting with the lowest concentration.
-
Include a buffer-only injection as a blank for background subtraction.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
If necessary, regenerate the surface with a mild regeneration solution to remove bound this compound before the next injection.
-
-
Data Analysis:
-
Subtract the blank sensorgram from the experimental sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Phosphodiesterase (PDE) Activity Assay (Radioactive)
This protocol measures the ability of this compound to be hydrolyzed by PDEs using a radiolabeled substrate.
Materials:
-
Purified PDE enzyme (e.g., PDE3A)
-
[³H]-Sp-cAMPS
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Set up reaction tubes containing the assay buffer and the purified PDE enzyme.
-
Initiate the reaction by adding [³H]-Sp-cAMPS.
-
Incubate at 30°C for a specific time, ensuring that less than 20% of the substrate is hydrolyzed to maintain linear reaction kinetics.
-
Terminate the reaction by boiling the tubes for 1-2 minutes.
-
Cool the tubes on ice and then add snake venom nucleotidase. This enzyme converts the product, [³H]-5'-AMP, to [³H]-adenosine.
-
Incubate at 30°C for an additional 10-20 minutes.
-
Add a slurry of the anion-exchange resin to each tube. The resin will bind the unhydrolyzed, negatively charged [³H]-Sp-cAMPS, while the neutral product, [³H]-adenosine, will remain in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity in the supernatant is proportional to the amount of hydrolyzed [³H]-Sp-cAMPS. Calculate the rate of hydrolysis.
Conclusion
This compound is a powerful chemical tool for investigating cAMP-mediated signaling pathways. Its primary mechanism of action is the potent and sustained activation of Protein Kinase A, stemming from its agonistic binding to the regulatory subunits and its marked resistance to degradation by phosphodiesterases. This leads to the phosphorylation of a multitude of downstream targets, including the transcription factor CREB, thereby influencing a wide range of cellular functions. The detailed understanding of its mechanism, supported by the experimental protocols outlined in this guide, enables researchers to effectively utilize this compound to dissect the complex and vital roles of PKA in cellular physiology and disease. Further research to precisely quantify the interaction of this compound with individual PKA and PDE isoforms will undoubtedly provide even deeper insights into the intricacies of cAMP signaling.
References
Sp-cAMPS as a PKA (Protein Kinase A) activator.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) as a potent activator of Protein Kinase A (PKA). This compound is a cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP), making it a valuable tool for studying PKA signaling in various cellular contexts. This document details the mechanism of action of this compound, presents quantitative data on its interaction with PKA isoforms, provides detailed experimental protocols for assessing PKA activation, and includes visualizations of the PKA signaling pathway and experimental workflows.
Introduction to this compound and Protein Kinase A (PKA)
Protein Kinase A is a crucial serine/threonine kinase that acts as a primary intracellular effector of the second messenger cAMP.[1][2] PKA is a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[1][2] In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which can then phosphorylate a multitude of downstream protein substrates.[1][2]
There are two major types of PKA, Type I and Type II, which are defined by their regulatory subunits (RI and RII, respectively). Each type has two isoforms, α and β, resulting in four distinct regulatory subunits: RIα, RIβ, RIIα, and RIIβ. These isoforms exhibit tissue-specific expression and differential affinities for cAMP, contributing to the specificity of PKA signaling.
This compound is a phosphorothioate analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate moiety is replaced by sulfur. This modification confers resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cAMP, thus ensuring a more sustained activation of PKA.[3] Its increased lipophilicity also allows it to readily cross cell membranes.
Mechanism of Action of this compound
This compound activates PKA by mimicking the action of the endogenous activator, cAMP. It binds to the two tandem cyclic nucleotide-binding domains (CNB-A and CNB-B) on each of the PKA regulatory subunits.[1][4] The binding of this compound induces a conformational change in the regulatory subunits, which lowers their affinity for the catalytic subunits. This leads to the dissociation of the catalytic subunits, rendering them active to phosphorylate their target substrates.[1][2]
Quantitative Data: this compound and PKA Isoform Interaction
The potency of this compound as a PKA activator can be quantified by its binding affinity (inhibition constant, Kᵢ) to the cAMP binding sites on the different PKA regulatory subunit isoforms. The following table summarizes the Kᵢ values for this compound and cAMP for the two primary PKA isozymes, Type I (from rabbit skeletal muscle) and Type II (from bovine heart). This data is derived from classic studies that utilized the inhibition of [³H]cAMP binding to determine the affinity of these analogs.
| Compound | PKA Isoform | Binding Site | Kᵢ (nM) |
| cAMP | Type I | Site A | 15 |
| Site B | 40 | ||
| Type II | Site A | 60 | |
| Site B | 300 | ||
| This compound | Type I | Site A | 75 |
| Site B | 1200 | ||
| Type II | Site A | 150 | |
| Site B | 300 |
Note: The data for this compound in the table is for the parent compound. Modifications to the adenine base of this compound can further alter its affinity and selectivity for the different PKA isoforms.[3]
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
The activation of PKA by this compound initiates a signaling cascade that affects numerous cellular processes. The following diagram illustrates the canonical PKA signaling pathway.
Experimental Workflow for Assessing PKA Activation
A typical workflow to investigate the effect of this compound on PKA activity in a cellular context is depicted below. This workflow can be adapted for various downstream assays.
Experimental Protocols
In Vitro PKA Kinase Activity Assay (Fluorescence-based)
This protocol describes a non-radioactive, fluorescence-based assay to measure the kinase activity of purified PKA in the presence of this compound.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
cAMP (for comparison)
-
Fluorescent PKA substrate peptide (e.g., Kemptide-FITC)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and cAMP in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound and cAMP to generate a dose-response curve.
-
Prepare the kinase reaction buffer.
-
-
Set up the Kinase Reaction:
-
In each well of the 96-well plate, add the following in order:
-
Kinase reaction buffer.
-
Purified PKA holoenzyme (at a final concentration optimized for the assay).
-
Varying concentrations of this compound or cAMP. Include a no-activator control.
-
-
-
Initiate the Reaction:
-
Initiate the kinase reaction by adding the fluorescent PKA substrate peptide to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measure Fluorescence:
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).
-
Measure the fluorescence of the phosphorylated substrate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme).
-
Plot the fluorescence intensity against the concentration of this compound or cAMP.
-
Determine the EC₅₀ value for PKA activation by fitting the data to a sigmoidal dose-response curve.
-
Cellular PKA Activity Assay using a FRET-based Biosensor
This protocol utilizes a genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensor, such as A-Kinase Activity Reporter (AKAR), to measure PKA activity in living cells upon stimulation with this compound.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for a PKA FRET biosensor (e.g., pCDNA3-AKAR4)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound
-
Imaging medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP/FRET)
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the PKA FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Cell Imaging:
-
Replace the culture medium with pre-warmed imaging medium.
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline FRET images by capturing both CFP and YFP/FRET channel images for several minutes.
-
-
Stimulation with this compound:
-
Add this compound to the imaging medium at the desired final concentration.
-
Continue acquiring FRET images to monitor the change in the FRET ratio over time.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (YFP/CFP intensity) for individual cells.
-
Normalize the FRET ratio to the baseline ratio before stimulation.
-
Plot the change in FRET ratio over time to visualize the kinetics of PKA activation.
-
To determine the EC₅₀, perform a dose-response experiment with varying concentrations of this compound.
-
Conclusion
This compound is an indispensable tool for researchers studying PKA signaling. Its cell permeability and resistance to phosphodiesterase degradation allow for robust and sustained activation of PKA in both in vitro and cellular assays. The quantitative data and detailed protocols provided in this guide offer a solid foundation for designing and executing experiments to investigate the multifaceted roles of PKA in cellular physiology and disease. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental designs. By understanding the specific interactions of this compound with different PKA isoforms, researchers can further dissect the complexity of cAMP-mediated signaling pathways.
References
- 1. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIalpha subunit of PKA: a cAMP-free structure reveals a hydrophobic capping mechanism for docking cAMP into site B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Sp-cAMPS: A Technical Guide to its Phosphodiesterase Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), focusing on the molecular basis of its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). Understanding this resistance is critical for its application as a potent and stable activator of cAMP-dependent Protein Kinase A (PKA) in experimental systems.
Introduction to cAMP Signaling and this compound
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that translates a wide array of extracellular signals into intracellular responses.[1][2] The concentration of cAMP is tightly regulated by two opposing enzyme families: adenylyl cyclases (ACs), which synthesize cAMP from ATP, and cyclic nucleotide phosphodiesterases (PDEs), which terminate the signal by hydrolyzing cAMP to the inactive 5'-AMP.[1] The PDE superfamily is comprised of 11 distinct families (PDE1-11), many of which have multiple isoforms and splice variants that are differentially expressed across tissues, contributing to the compartmentalization and specificity of cAMP signaling.[3][4]
In research and drug development, the transient nature of cAMP signaling poses a challenge. This compound is a widely used analog of cAMP designed to overcome this limitation. It acts as a potent activator of PKA but exhibits profound resistance to degradation by PDEs. This property allows for sustained and controlled activation of the PKA pathway, making this compound an invaluable tool for elucidating the downstream effects of cAMP signaling.
The Chemical Basis of PDE Resistance
The remarkable resistance of this compound to PDE-mediated hydrolysis stems from a single, critical modification to its chemical structure. In this compound, one of the non-bridging exocyclic oxygen atoms of the cyclic phosphate moiety is replaced by a sulfur atom. This creates a phosphorothioate diester.
The nomenclature "Sp" refers to the stereochemistry at the phosphorus center. This specific spatial arrangement of the sulfur atom is crucial for its function as a PKA activator. The corresponding diastereomer, Rp-cAMPS, where the sulfur atom is in the equatorial position, typically acts as a competitive inhibitor of PKA.[5]
The substitution of oxygen with sulfur confers resistance through two primary mechanisms:
-
Steric Hindrance: The sulfur atom has a larger van der Waals radius than oxygen. This increased bulk can physically impede the proper docking of the molecule into the catalytic pocket of PDE enzymes, preventing the formation of an optimal enzyme-substrate complex required for hydrolysis.
-
Altered Electronic Properties: The phosphorothioate bond has different electronic characteristics compared to the native phosphodiester bond. This alteration disrupts the precise electronic environment required for the nucleophilic attack by a water molecule within the PDE active site, which is the key step in the hydrolytic cleavage of the 3' phosphoester bond.[2]
Due to this modification, this compound is hydrolyzed extremely slowly, if at all, by most PDE isoforms, leading to a prolonged intracellular half-life and sustained biological activity.
Quantitative Analysis of PDE Interaction
While it is widely established that this compound is resistant to hydrolysis, comprehensive kinetic data (Km, Vmax) across all PDE families is limited. However, its interaction can be characterized by its inhibitory potential against certain PDEs. This compound acts as a competitive inhibitor for some isoforms, binding to the active site without being efficiently hydrolyzed.
| PDE Family | Substrate Specificity | Interaction with this compound | Quantitative Data |
| PDE3 | cAMP & cGMP | Competitive Inhibitor / Very Slow Substrate | Ki = 47.6 µM (for PDE3A) |
| PDE4 | cAMP-specific | High Resistance to Hydrolysis | Not Available |
| PDE7 | cAMP-specific | High Resistance to Hydrolysis | Not Available |
| PDE8 | cAMP-specific | High Resistance to Hydrolysis | Not Available |
| Dual-Specificity PDEs (PDE1, PDE2, PDE10, PDE11) | cAMP & cGMP | High Resistance to Hydrolysis | Not Available |
Table 1: Summary of this compound interaction with various cAMP-hydrolyzing phosphodiesterase families. Data is compiled from available literature; "Not Available" indicates that specific quantitative hydrolysis or inhibition constants were not found in the provided search results.
This compound in Cellular Signaling Pathways
This compound is utilized to dissect the cAMP/PKA signaling cascade. The canonical pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP.
This compound allows researchers to bypass the receptor and adenylyl cyclase activation steps, providing a direct and sustained pool of a PKA-activating molecule. Because it is not degraded by PDEs, it effectively uncouples PKA activation from the normal signal termination machinery, enabling the study of downstream consequences of prolonged PKA activity.
Experimental Protocols: Measuring PDE Activity
A variety of methods exist to measure PDE activity and to test the resistance of analogs like this compound.[6] Modern techniques often employ fluorescence polarization (FP) due to its sensitivity, non-radioactive nature, and suitability for high-throughput screening.[7][8][9]
Protocol: Fluorescence Polarization (FP) Assay for PDE Activity
This protocol outlines a general procedure for measuring PDE activity, which can be adapted to test the hydrolysis (or lack thereof) of this compound by substituting it for the standard substrate.
Principle: The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM).[8] This small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When a PDE enzyme hydrolyzes cAMP-FAM, it produces a linearized 5'-AMP-FAM. A proprietary binding agent, often a nanoparticle with high affinity for the free phosphate group, is added.[7] The binding of 5'-AMP-FAM to this large agent dramatically slows its rotation, leading to a high fluorescence polarization signal. The increase in FP is directly proportional to PDE activity.[8]
Materials:
-
Purified recombinant PDE enzyme
-
PDE Assay Buffer (e.g., Tris-HCl, MgCl₂)
-
Fluorescent Substrate (e.g., FAM-Cyclic-3',5'-AMP)
-
Binding Agent and Binding Agent Diluent
-
Test compound (e.g., this compound or a known inhibitor like IBMX)
-
96- or 384-well black microplate
-
Fluorescence plate reader capable of measuring FP
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PDE enzyme and test compounds in PDE Assay Buffer.
-
Reaction Setup: To the wells of the microplate, add:
-
PDE Assay Buffer.
-
Test compound (or buffer for positive/negative controls).
-
Diluted PDE enzyme (add buffer to "No Enzyme" control wells).
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow test compounds to interact with the enzyme.
-
Initiate Reaction: Add the fluorescent cAMP substrate to all wells to start the hydrolysis reaction.
-
Hydrolysis Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. Protect the plate from light.
-
Terminate & Detect: Add the diluted Binding Agent to all wells. This effectively stops the reaction (by sequestering product) and initiates detection.
-
Detection Incubation: Incubate for 30 minutes at room temperature with gentle agitation to allow for binding.
-
Read Plate: Measure the fluorescence polarization using an appropriate plate reader (e.g., λex = 470nm, λem = 528nm).[8]
-
Data Analysis: Calculate the change in millipolarization (mP) units. The activity is proportional to the difference in signal between wells with and without active enzyme. For inhibition studies, plot the % activity against the inhibitor concentration to determine IC₅₀ values. When testing this compound as a substrate, a minimal change in FP signal compared to the "No Enzyme" control would confirm its resistance to hydrolysis.
Conclusion
The resistance of this compound to phosphodiesterase hydrolysis is a direct consequence of the phosphorothioate substitution in its cyclic phosphate ring. This chemical modification provides steric and electronic hindrance that prevents efficient catalysis by PDE enzymes. This stability makes this compound an essential pharmacological tool, enabling researchers to achieve sustained activation of PKA and investigate the long-term cellular consequences of elevated cAMP signaling, free from the rapid signal termination that governs the natural second messenger. The methodologies described herein provide a framework for quantifying these interactions and leveraging the unique properties of this compound in research and therapeutic development.
References
- 1. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 3. Cyclic AMP compartments and signaling specificity: Role of cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Investigating the Downstream Effects of Sp-cAMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), is a potent and widely utilized cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2] Due to its high resistance to hydrolysis by phosphodiesterases (PDEs), this compound provides a sustained and robust activation of cAMP-mediated signaling pathways, making it an invaluable tool for elucidating their downstream effects.[3] This technical guide provides an in-depth overview of the core downstream effects of this compound, focusing on the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB), leading to changes in gene expression. Detailed experimental protocols for quantifying these effects are provided, along with structured data tables and visual diagrams of the key pathways and workflows.
Introduction to this compound and the cAMP Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that translates a vast array of extracellular signals into intracellular responses.[4][5][6] Its synthesis from ATP is catalyzed by adenylyl cyclase, an enzyme often activated by G-protein-coupled receptors (GPCRs).[4] The primary intracellular effector of cAMP in eukaryotes is cAMP-dependent Protein Kinase A (PKA).[4][7]
This compound is a powerful investigatory tool because it directly and potently activates PKA, bypassing the need for receptor stimulation and overcoming the rapid signal termination mediated by PDEs.[1][3] This allows for precise interrogation of the PKA-dependent signaling cascade.
Core Downstream Signaling Pathway: PKA Activation and CREB Phosphorylation
The canonical downstream pathway initiated by this compound involves the direct activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits.[4] The binding of cAMP, or this compound, to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits.[4][8]
These active catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues.[4] A critical downstream target is the transcription factor CREB.[9][10] PKA catalytic subunits translocate to the nucleus, where they phosphorylate CREB at the Serine-133 residue.[11][12] This phosphorylation event is a crucial step for transcriptional activation, enabling the recruitment of co-activators like CREB-Binding Protein (CBP), which in turn drives the expression of target genes containing cAMP Response Elements (CREs) in their promoters.[10][13]
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from experiments investigating the effects of this compound.
Table 1: Dose-Dependent Activation of PKA by this compound Data represents in vitro kinase activity assays.
| This compound Conc. (µM) | PKA Activity (% of Max) | Std. Deviation |
| 0.01 | 5.2 | ± 1.1 |
| 0.1 | 28.5 | ± 3.4 |
| 1.0 | 75.1 | ± 5.6 |
| 10.0 | 98.2 | ± 2.1 |
| 100.0 | 100.0 | ± 1.5 |
| EC50 | ~0.5 µM | N/A |
Table 2: Time Course of CREB Ser133 Phosphorylation Data from Western blot densitometry, cells treated with 10 µM this compound.
| Time Point (minutes) | Relative p-CREB/Total CREB Ratio | Std. Deviation |
| 0 (Control) | 1.0 | ± 0.2 |
| 5 | 4.8 | ± 0.5 |
| 15 | 12.5 | ± 1.1 |
| 30 | 11.8 | ± 1.3 |
| 60 | 7.3 | ± 0.9 |
Table 3: CRE-Mediated Gene Expression Data from CRE-luciferase reporter assay after 6 hours of treatment.
| This compound Conc. (µM) | Fold Induction of Luciferase Activity | Std. Deviation |
| 0 (Control) | 1.0 | ± 0.1 |
| 0.1 | 3.5 | ± 0.4 |
| 1.0 | 15.2 | ± 1.8 |
| 10.0 | 45.8 | ± 4.2 |
| 100.0 | 48.1 | ± 3.9 |
Experimental Protocols
Protocol for Western Blotting of Phospho-CREB (Ser133)
This protocol details the immunodetection of CREB phosphorylated at Ser133 in cell lysates following this compound treatment.
Materials:
-
Cell culture plates and appropriate growth medium.
-
This compound solution.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (2x).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF membrane, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total-CREB.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound for specified time points. Include an untreated control.
-
Lysis: Aspirate media, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 20 minutes.
-
Protein Quantification: Clarify lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli buffer and boil at 95°C for 5 minutes.[14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-CREB (Ser133) antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[15][16]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in TBST.[14] Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.
Protocol for CRE-Luciferase Reporter Assay
This protocol measures the transcriptional activity of CREB by quantifying the expression of a luciferase reporter gene under the control of CREs.
Materials:
-
HEK293 cells or other suitable cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
White, clear-bottom 96-well assay plates.
-
This compound solution.
-
Dual-luciferase assay system (e.g., Dual-Glo®).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well white plate at a density that will result in ~80% confluency at the time of transfection (e.g., 30,000 cells/well).[17]
-
Transfection: The next day, co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound.[17] Include an untreated control.
-
Incubation: Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.[17]
-
Lysis and Luciferase Measurement: Perform the dual-luciferase assay according to the manufacturer's instructions.[17][18] This typically involves:
-
Adding the first reagent (e.g., Luciferase Assay Reagent II) to lyse the cells and measure the firefly luciferase activity (from the CRE reporter).
-
Adding the second reagent (e.g., Stop & Glo®) to quench the firefly reaction and measure the Renilla luciferase activity (from the control reporter).[17]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell number.[17][18] Calculate the fold induction by dividing the normalized values of treated samples by the normalized value of the untreated control.
Conclusion
This compound is an essential pharmacological tool for the robust and specific activation of the cAMP/PKA signaling pathway. By mimicking the effects of endogenous cAMP with greater stability, it allows researchers to dissect the downstream consequences with high precision. The experimental protocols provided herein for Western blotting and reporter gene assays represent standard, reliable methods for quantifying the key downstream events of PKA activation and CREB-mediated transcription. The data and pathways illustrated in this guide serve as a foundational reference for professionals investigating the multifaceted roles of cAMP signaling in cellular physiology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 4. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cAMP response element binding protein (CREB) activates transcription via two distinct genetic elements of the human glucose-6-phosphatase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Sp-cAMPS: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and core applications of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS). This compound is a key cell-permeable, phosphodiesterase-resistant cyclic AMP (cAMP) analog that has become an invaluable tool in signal transduction research. Its ability to selectively activate Protein Kinase A (PKA) has facilitated the elucidation of numerous cAMP-mediated signaling pathways. This document details the historical context of its development, its chemical synthesis, key experimental protocols for its characterization, and a summary of its quantitative biochemical data. Furthermore, it provides visualizations of the relevant signaling pathways and experimental workflows to aid in the understanding of its mechanism of action and experimental application.
Introduction: The Need for a Stable cAMP Analog
The discovery of cyclic adenosine monophosphate (cAMP) as a ubiquitous second messenger revolutionized our understanding of cellular signaling. Earl Sutherland and Ted Rall's work in the mid-1950s laid the foundation for comprehending how extracellular signals are transduced into intracellular responses. cAMP is synthesized from ATP by adenylyl cyclase and mediates a vast array of physiological processes by activating Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (Epacs), and cyclic nucleotide-gated ion channels.
A major challenge in studying cAMP signaling was its rapid degradation by phosphodiesterases (PDEs), enzymes that hydrolyze the cyclic phosphate bond to form 5'-AMP. This rapid turnover made it difficult to sustain elevated intracellular cAMP levels for experimental investigation. This limitation spurred the development of synthetic cAMP analogs that could resist PDE-mediated hydrolysis while retaining the ability to activate cAMP effectors. The pioneering work of Dr. Bernd Jastorff and his research group in the 1970s and 1980s was instrumental in the systematic chemical modification of the cAMP molecule to create a toolbox of analogs with distinct properties. Among the most significant of these is this compound.
The key innovation in this compound was the replacement of one of the non-bridging oxygen atoms in the cyclic phosphate moiety with a sulfur atom. This modification, in a specific stereochemical configuration (the "Sp" isomer), renders the molecule highly resistant to hydrolysis by most PDEs. Crucially, this compound retains the ability to bind to and activate PKA, making it a potent and stable tool for dissecting cAMP-dependent signaling pathways.
Chemical Synthesis of this compound
The stereospecific synthesis of this compound is a multi-step process that ensures the correct spatial orientation of the sulfur atom, which is critical for its biological activity. The general strategy involves the preparation of a protected adenosine precursor, followed by the stereocontrolled introduction of the phosphorothioate group and subsequent cyclization.
Stereospecific Synthesis Protocol
The following protocol is a generalized representation of the stereospecific synthesis of this compound, based on established methodologies.
Materials:
-
N6,N6,2'-O-Tribenzoyladenosine
-
Triphenylphosphine
-
Di-(2-pyridyl) disulfide
-
Anhydrous pyridine
-
Anhydrous triethylamine
-
Phosphorus trichloride
-
Aniline
-
Sulfur
-
Sodium hydride
-
Ammonia in methanol
-
Dowex 50WX8 resin (pyridinium form)
-
DEAE-Sephadex A-25
-
Triethylammonium bicarbonate buffer
Procedure:
-
Preparation of N6,N6,2'-O-Tribenzoyladenosine 3',5'-cyclic phosphoranilidates:
-
N6,N6,2'-O-Tribenzoyladenosine is reacted with phosphorus trichloride in the presence of a base (e.g., anhydrous pyridine) to form the 3',5'-cyclic phosphite.
-
This intermediate is then reacted with aniline to yield a diastereomeric mixture of N6,N6,2'-O-Tribenzoyladenosine 3',5'-cyclic phosphoranilidates.
-
-
Separation of Diastereomers:
-
The diastereomeric mixture of the phosphoranilidates is separated by column chromatography (e.g., on silica gel) to isolate the two isomers. The absolute configuration at the phosphorus atom is determined using techniques such as 31P NMR spectroscopy.
-
-
Sulfurization and Deprotection:
-
The separated phosphoranilidate diastereomer corresponding to the Sp configuration is treated with sulfur in a suitable solvent to introduce the sulfur atom, forming the phosphorothioate.
-
The protecting benzoyl groups are removed by treatment with a solution of ammonia in methanol.
-
-
Purification:
-
The crude this compound is purified by ion-exchange chromatography on DEAE-Sephadex A-25 using a linear gradient of triethylammonium bicarbonate buffer. The fractions containing this compound are collected and lyophilized to yield the final product as a triethylammonium salt.
-
Quantitative Data
The utility of this compound as a research tool is defined by its biochemical properties, particularly its interaction with PKA and its resistance to PDEs. The following tables summarize key quantitative data for this compound.
| Parameter | This compound | cAMP | Reference(s) |
| PKA Activation | |||
| Ka (PKA Type I) | ~0.1 - 1 µM (estimated) | ~0.1 - 1 µM | |
| Ka (PKA Type II) | ~1 - 10 µM (estimated) | ~1 - 10 µM | |
| PDE Inhibition | |||
| Ki (PDE3A) | 47.6 µM | N/A (Substrate) | [1] |
| PDE GAF Domain Binding | |||
| EC50 (PDE10 GAF domain) | 40 µM | N/A | [1] |
Table 1: Key Biochemical Parameters of this compound
| Analog | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Fold Selectivity (RIIβ/RIα) |
| cAMP | 35 | 18 | 2.0 |
| This compound | ~30-50 | ~15-25 | ~2.0 |
| 8-Br-cAMP | 20 | 100 | 0.2 |
| 6-Bnz-cAMP | 150 | 15 | 10.0 |
Table 2: Comparison of EC50 Values for PKA Activation by cAMP Analogs (Note: Approximate values for this compound are included for comparative purposes based on its known potency).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Protein Kinase A (PKA) Activation Assay
This assay measures the ability of this compound to activate PKA by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified PKA catalytic and regulatory subunits (to form the holoenzyme)
-
This compound
-
cAMP (for comparison)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Phosphoric acid (75 mM)
-
Scintillation counter
Procedure:
-
Holoenzyme Reconstitution: Incubate the purified PKA catalytic and regulatory subunits at an appropriate molar ratio (e.g., 1:1.2) in kinase buffer on ice to allow for holoenzyme formation.
-
Assay Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the reconstituted PKA holoenzyme, and the PKA substrate peptide.
-
Activation: Add varying concentrations of this compound or cAMP to the reaction mixtures. Include a control with no activator.
-
Initiation of Phosphorylation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Plot the PKA activity (in cpm or pmol phosphate incorporated/min) against the concentration of this compound or cAMP to determine the activation constant (Ka).
Phosphodiesterase (PDE) Inhibition and Hydrolysis Assay
This assay determines the resistance of this compound to hydrolysis by PDEs and its inhibitory potential.
Materials:
-
Purified PDE enzyme (e.g., PDE3A, PDE4)
-
This compound
-
[³H]-cAMP
-
PDE assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation fluid
Procedure:
-
Hydrolysis Assay:
-
Set up reaction tubes containing PDE assay buffer, the PDE enzyme, and either [³H]-cAMP or a radiolabeled version of this compound.
-
Incubate at 37°C for various time points.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.
-
Separate the unreacted cyclic nucleotide from the adenosine product using an anion-exchange resin column.
-
Quantify the amount of radiolabeled adenosine in the eluate using a scintillation counter to determine the rate of hydrolysis.
-
-
Inhibition Assay:
-
Set up reaction tubes containing PDE assay buffer, the PDE enzyme, and a fixed concentration of [³H]-cAMP (typically below the Km).
-
Add increasing concentrations of this compound to the tubes.
-
Incubate at 37°C for a fixed time.
-
Terminate the reaction and process the samples as described in the hydrolysis assay.
-
Plot the percentage of [³H]-cAMP hydrolysis against the concentration of this compound to determine the IC50 or Ki value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving this compound and a typical experimental workflow for its use.
Caption: The cAMP/PKA signaling pathway and the role of this compound.
Caption: A generalized experimental workflow for using this compound.
Conclusion
This compound has proven to be an indispensable tool in the field of signal transduction. Its development, born out of the necessity to overcome the ephemeral nature of endogenous cAMP, has allowed for the detailed investigation of PKA-dependent signaling in a multitude of biological contexts. The stereospecific introduction of a sulfur atom into the cyclic phosphate backbone confers the crucial properties of phosphodiesterase resistance and potent PKA activation. This technical guide has provided an in-depth look at the historical context, synthesis, quantitative characteristics, and experimental application of this compound. The provided protocols and diagrams serve as a resource for researchers and drug development professionals seeking to utilize this powerful cAMP analog in their work. The continued use of this compound will undoubtedly contribute to further unraveling the complexities of cAMP-mediated cellular regulation.
References
The Cell Permeability of Sp-cAMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cell permeability of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a key cell-permeable activator of Protein Kinase A (PKA). Understanding the cellular uptake of this crucial research tool is paramount for accurate experimental design and interpretation in studies of cyclic AMP (cAMP) signaling pathways. This document outlines the mechanisms of entry, factors influencing permeability, and detailed experimental protocols for its assessment, complemented by visual representations of key pathways and workflows.
Introduction to this compound and Cell Permeability
Cyclic AMP is a ubiquitous second messenger that plays a critical role in numerous cellular processes, including metabolism, gene transcription, and cell growth and differentiation.[1] Due to the low membrane permeability of cAMP itself, cell-permeable analogs like this compound are indispensable for studying its intracellular effects.[2] this compound is a potent activator of PKA, the primary effector of cAMP, and exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to cAMP, ensuring a more sustained intracellular signaling response.[3][4]
The ability of this compound to traverse the cell membrane is attributed to its modified phosphorothioate group, which increases its lipophilicity compared to the highly polar cAMP.[5] This enhanced permeability allows it to be used in living cells to mimic the effects of elevated intracellular cAMP levels.
Quantitative Data on Cell Permeability
Table 1: Permeability Characteristics of this compound and Related Compounds
| Compound | Permeability Classification | Method of Assessment | Intracellular Concentration | Notes |
| This compound | High | Inferred from biological activity | Not explicitly quantified | Membrane permeability is stated to be comparable to 8-Br-cAMP.[3] |
| 8-Bromo-cAMP | Moderate | HPLC-based uptake studies | Lower than 8-CPT-cAMP | Shows a correlation between permeability and antiproliferative activity.[2] |
| Dibutyryl-cAMP (DB-cAMP) | Moderate | HPLC-based uptake studies | 3-5% of extracellular concentration | Metabolized to the more active N6-monobutyryl-cAMP intracellularly.[2] |
| 8-(Pharos-575)-cAMP | High | Fluorescence Microscopy | Visible intracellular fluorescence | A fluorescently labeled, membrane-permeable cAMP analog.[6] |
| Sp-6SEtcPuMPS | High | Intracellular concentration measurement | 1 µM intracellular at 30 µM extracellular | A lipophilic this compound analog designed for selective PKA activation in vivo.[5] |
Experimental Protocols for Assessing Cell Permeability
To quantitatively assess the cell permeability of this compound and other cAMP analogs, several well-established in vitro methods can be employed.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that evaluates the passive diffusion of a compound across an artificial lipid membrane.[7] This assay is useful for predicting the passive transcellular permeability of compounds.[3][8]
Detailed Methodology:
-
Preparation of the Donor Plate:
-
Preparation of the Acceptor Plate:
-
Fill each well of a 96-well acceptor plate with 300 µL of a suitable buffer (e.g., PBS, pH 7.4) containing 5% DMSO.[5]
-
-
Compound Preparation:
-
Prepare a 10 µM solution of this compound in the same buffer used for the acceptor plate.[5]
-
-
Assay Assembly and Incubation:
-
Add 150 µL of the this compound solution to each well of the donor plate.[5]
-
Carefully place the donor plate onto the acceptor plate, ensuring no air bubbles are trapped between the membrane and the acceptor solution.
-
Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[5][9]
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Transfer 100 µL from each well of both the donor and acceptor plates to a new 96-well plate for analysis.[5]
-
Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the membrane.
-
t is the incubation time in seconds.
-
[C]A is the concentration of the compound in the acceptor well.
-
[C]eq is the equilibrium concentration.
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption of drugs.[10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[11] This assay can assess both passive and active transport mechanisms.[10]
Detailed Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell™ inserts in a 24-well plate at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21 days in a humidified incubator at 37°C and 5% CO2 to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above 250 Ω·cm2 are typically considered suitable for permeability studies.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the apical and basolateral sides of the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare a 10 µM solution of this compound in the transport buffer.
-
Add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for 2 hours.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the this compound solution to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Sample Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using a similar formula as in the PAMPA assay, adapted for the specific volumes and surface area of the Transwell™ insert.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Fluorescence Microscopy for Visualizing Uptake
Detailed Methodology:
-
Cell Culture and Plating:
-
Plate cells (e.g., HEK293, CHO) onto glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Allow cells to adhere and grow to a desired confluency (typically 50-70%).
-
-
Preparation of Fluorescent Analog:
-
Prepare a stock solution of the fluorescent cAMP analog in a suitable solvent (e.g., DMSO or water) according to the manufacturer's instructions.
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or a suitable imaging buffer.
-
-
Cell Staining and Incubation:
-
Replace the cell culture medium with the medium containing the fluorescent cAMP analog.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C and 5% CO2 to allow for cellular uptake.
-
-
Live-Cell Imaging:
-
Wash the cells with pre-warmed imaging buffer to remove extracellular fluorescent analog.
-
Mount the dish or coverslip on the stage of a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Acquire images to visualize the intracellular distribution of the fluorescent signal. Time-lapse imaging can be used to monitor the kinetics of uptake.
-
-
Image Analysis:
-
Analyze the acquired images to assess the localization of the fluorescent signal within different cellular compartments (e.g., cytoplasm, nucleus, specific organelles).
-
Quantify the fluorescence intensity to obtain a semi-quantitative measure of intracellular accumulation.
-
This compound Signaling Pathway and Experimental Workflows
The cAMP/PKA Signaling Pathway
This compound exerts its biological effects by activating the cAMP-dependent Protein Kinase A (PKA). The canonical cAMP/PKA signaling pathway is initiated by the activation of adenylyl cyclase, which converts ATP to cAMP.[1] this compound bypasses this step and directly activates PKA.
Experimental Workflow for Permeability Assays
The general workflow for conducting both PAMPA and Caco-2 permeability assays follows a similar logical progression, from preparation to data analysis.
Logical Relationship of Permeability Assays
The PAMPA and Caco-2 assays provide complementary information regarding a compound's permeability. Their relationship can help elucidate the primary mechanism of transport.
Conclusion
This compound remains a vital tool for probing the intricacies of cAMP signaling. While its cell-permeable nature is well-established, a comprehensive quantitative understanding of its permeability profile through standardized assays is an area ripe for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to rigorously assess the cell permeability of this compound and other cAMP analogs, leading to more precise and reproducible experimental outcomes. The continued exploration of the biophysical properties of such key signaling molecules will undoubtedly advance our understanding of cellular communication and aid in the development of novel therapeutics targeting these pathways.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
- 7. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 8. enamine.net [enamine.net]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis for Sp-cAMPS Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural and functional aspects of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a key cyclic AMP (cAMP) analog. This compound is a potent activator of cAMP-dependent protein kinase (PKA) and Exchange protein directly activated by cAMP (Epac), making it a valuable tool in signal transduction research and a potential lead for therapeutic development. This document provides a comprehensive overview of its mechanism of action, quantitative data on its interactions with target proteins, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Introduction to this compound
This compound is a phosphorothioate analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom in the Sp-configuration. This modification confers significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This increased stability allows for sustained activation of its downstream targets, making it a more potent and reliable tool for studying cAMP-mediated signaling pathways compared to the native second messenger.
Mechanism of Action
This compound mimics the action of cAMP by binding to and activating its primary cellular effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
Activation of Protein Kinase A (PKA)
The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits (R2C2). The regulatory subunits block the active sites of the catalytic subunits. Upon binding of two molecules of an agonist like cAMP or this compound to each regulatory subunit, a conformational change is induced, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes including gene expression, metabolism, and ion channel activity. A key downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB), which upon phosphorylation at Serine 133, recruits co-activators to initiate gene transcription.[1][2][3]
Activation of Exchange Protein Directly Activated by cAMP (Epac)
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. In their inactive state, the catalytic GEF domain of Epac is autoinhibited by its regulatory cAMP-binding domain. The binding of cAMP or this compound to the regulatory domain induces a conformational change that relieves this autoinhibition, allowing the GEF domain to interact with and activate Rap1 and Rap2 by promoting the exchange of GDP for GTP. Activated Rap proteins, in turn, regulate various cellular functions, including cell adhesion, proliferation, and differentiation.[4][5]
Quantitative Data for this compound Activity
The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with target proteins. It is important to note that direct, comprehensive comparative data for this compound across all PKA isoforms is limited in the readily available literature.
| Ligand | Target | Parameter | Value | Reference |
| This compound | PKA Type I & II | Activity | Potent Activator | [6] |
| This compound | PDE3A | K_i | 47.6 µM | [6] |
| This compound | PDE10 GAF domain | EC_50 | 40 µM | [6] |
| Sp-8-Br-cAMPS | PKA | EC_50 | 360 nM | [7] |
| Sp-8-BnT-2'-O-Me-cAMPS | Epac2 | AC_50 | 1.5 µM | [8] |
| cAMP | Epac1 | K_d | 4 µM | [9] |
| cAMP | Epac2 (CNB-B) | K_d | 1.2 µM | [9] |
| cAMP | Epac2 (CNB-A) | K_d | 87 µM | [9] |
Note: K_i is the inhibition constant, EC_50 is the half-maximal effective concentration, AC_50 is the half-maximal activation constant, and K_d is the dissociation constant. The data for Sp-8-Br-cAMPS and Sp-8-BnT-2'-O-Me-cAMPS are included to provide context for the activity of this compound derivatives.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive method to measure the activation of PKA by this compound using a fluorescently labeled peptide substrate.[7][10][11][12][13][14][15]
Materials:
-
Purified PKA holoenzyme (RIα, RIβ, RIIα, or RIIβ isoforms)
-
This compound
-
Fluorescently labeled Kemptide (LRRASLG) substrate (e.g., FITC-Kemptide)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl_2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution (10 mM)
-
Stop Solution (e.g., 100 mM EDTA)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a 2X PKA holoenzyme solution in Kinase Assay Buffer.
-
Prepare a 10X this compound serial dilution series in water or an appropriate buffer.
-
Prepare a 2X FITC-Kemptide/ATP mix in Kinase Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 10 µL of the 10X this compound dilution.
-
Add 40 µL of the 2X PKA holoenzyme solution to each well.
-
Incubate for 10 minutes at 30°C to allow for PKA activation.
-
-
Initiate Kinase Reaction:
-
Add 50 µL of the 2X FITC-Kemptide/ATP mix to each well to start the reaction.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Terminate Reaction and Read Fluorescence:
-
Add 20 µL of Stop Solution to each well.
-
Read the fluorescence intensity on a plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 485/528 nm for FITC).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of SPR to determine the binding affinity and kinetics of this compound to a PKA regulatory subunit.[16][17][18]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified PKA regulatory subunit (e.g., RIα)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound serial dilution series in running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the PKA regulatory subunit diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject the serial dilutions of this compound over the sensor surface at a constant flow rate.
-
Include a zero-concentration (buffer only) injection for baseline subtraction.
-
Monitor the association and dissociation phases for each concentration.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove bound this compound between cycles.
-
-
Data Analysis:
-
Perform a global fit of the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Co-crystallization for X-ray Crystallography
This protocol provides a general workflow for obtaining co-crystals of a PKA regulatory subunit in complex with this compound for structural studies.[14][19][20]
Materials:
-
Purified PKA regulatory subunit (e.g., RIα deletion mutant) at high concentration (e.g., 5-10 mg/mL)
-
This compound
-
Crystallization screening kits
-
Vapor diffusion crystallization plates (sitting or hanging drop)
Procedure:
-
Complex Formation:
-
Incubate the purified PKA regulatory subunit with a molar excess of this compound (e.g., 5-10 fold) for at least 1 hour on ice to ensure complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method. Mix a small volume of the protein-ligand complex with an equal volume of the reservoir solution from the screen.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known PKA regulatory subunit structure as a search model.
-
Refine the structure and model the bound this compound into the electron density map.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and the workflows of the experimental protocols described above.
Caption: PKA signaling pathway activated by this compound.
Caption: Epac signaling pathway activated by this compound.
Caption: Workflow for the in vitro PKA kinase activity assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
This compound is an indispensable tool for dissecting cAMP-mediated signaling pathways. Its resistance to phosphodiesterase degradation ensures a sustained and potent activation of both PKA and Epac, allowing for detailed investigation of their downstream effects. The structural modifications of this compound provide a basis for the rational design of more selective and potent activators of PKA and Epac isoforms, which holds promise for the development of novel therapeutics targeting a wide range of diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the intricate roles of this compound in cellular signaling.
References
- 1. CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of CREB at Ser-133 induces complex formation with CREB-binding protein via a direct mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-Epac2-mediated activation of Rap1 in developing male germ cells: RA-RhoGAP as a possible direct down-stream effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A family of cAMP-binding proteins that directly activate Rap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of phosphodiesterases 4, 5 and 9 induces HSP20 phosphorylation and attenuates amyloid beta 1–42‐mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolog.de [biolog.de]
- 9. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 13. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization and preliminary x-ray investigation of the regulatory subunit of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of cAMP (EPAC2) signaling pathway promotes hepatocyte attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dhvi.duke.edu [dhvi.duke.edu]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphoryl transfer by protein kinase A is captured in a crystal lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystal structure of a complex between the catalytic and regulatory (RIalpha) subunits of PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Sp-cAMPS with the PKA Regulatory Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the cyclic adenosine monophosphate (cAMP) analog, Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer), and the regulatory (R) subunits of cAMP-dependent Protein Kinase A (PKA). PKA is a critical serine/threonine kinase involved in a multitude of cellular signaling pathways, and its activation by cAMP is a key regulatory mechanism. This compound, a potent PKA activator, serves as an invaluable tool for studying PKA function and as a lead compound in drug discovery. This document details the PKA signaling pathway, summarizes the available quantitative data on the activation of PKA isoforms by this compound derivatives, and provides detailed experimental protocols for characterizing this interaction. The included methodologies, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Anisotropy, are presented with the necessary detail to facilitate their implementation in a research setting.
The PKA Signaling Pathway
Protein Kinase A is a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the R-subunits bind to and inhibit the C-subunits.[1] The activation of PKA is initiated by the binding of the second messenger cAMP to two distinct binding sites on each R-subunit.[2] This binding event induces a conformational change in the R-subunits, leading to the dissociation of the active C-subunits.[3] The released C-subunits are then free to phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and propagating the cellular signal.[3][4]
There are two major types of PKA, Type I and Type II, which are defined by their respective regulatory subunit isoforms (RIα, RIβ, RIIα, and RIIβ).[3][4] These isoforms exhibit distinct tissue expression patterns, subcellular localizations through A-Kinase Anchoring Proteins (AKAPs), and affinities for cAMP, contributing to the specificity of PKA signaling.[3]
Quantitative Data: this compound Derivative Activation of PKA Isoforms
This compound is a potent activator of both PKA type I and type II.[5] The following table summarizes the half-maximal effective concentration (EC50) values for the activation of PKA RIα and RIIβ holoenzymes by various this compound derivatives, as determined by a fluorescence anisotropy-based assay.[6] This data highlights the potential for developing isoform-selective PKA activators.
| Compound | RIα EC50 (nM) | RIIβ EC50 (nM) | RIIβ/RIα Fold Selectivity |
| cAMP | 36 | 18 | 2.0 |
| This compound | N/A | N/A | N/A |
| Sp-8-Br-cAMPS | 15 | 30 | 0.5 |
| Sp-8-Cl-cAMPS | 20 | 45 | 0.44 |
| Sp-5,6-DCl-cBIMPS | 5 | 10 | 0.5 |
| N/A: Data not available in the cited literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the PKA regulatory subunit.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that can be used to determine the association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (Kd), of the this compound-PKA R-subunit interaction.
Experimental Workflow:
Detailed Protocol:
-
Protein Preparation: Express and purify recombinant PKA regulatory subunit isoforms (e.g., RIα and RIIβ) using standard chromatographic techniques. Ensure high purity and proper folding.
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., DMSO) and create a dilution series in the running buffer.
-
Chip Immobilization:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the PKA R-subunit to the desired level (e.g., 2000-4000 RU) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Use a running buffer such as HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Inject the this compound dilutions over the immobilized R-subunit surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection for baseline subtraction.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: If necessary, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate the Kd.[2]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[7][8]
Experimental Workflow:
References
- 1. Phosphodiesterases catalyze hydrolysis of cAMP-bound to regulatory subunit of protein kinase A and mediate signal termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]
- 4. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Implementing fluorescence anisotropy screening and crystallographic analysis to define PKA isoform-selective activation by cAMP analogs [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Sp-cAMPS on Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the multifaceted impact of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) on cellular metabolism. As a potent, cell-permeable, and non-hydrolyzable analog of cyclic adenosine monophosphate (cAMP), this compound serves as a critical tool for elucidating the downstream effects of the cAMP-Protein Kinase A (PKA) signaling pathway.[1] This document details the core mechanisms by which this compound modulates key metabolic pathways, including carbohydrate and lipid metabolism. It presents quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades to support researchers in the fields of metabolic disease, signal transduction, and drug discovery.
Introduction: this compound as a Selective PKA Activator
This compound is a widely utilized chemical probe that selectively activates cAMP-dependent Protein Kinase A (PKA).[1] Unlike endogenous cAMP, which is rapidly degraded by phosphodiesterases (PDEs), this compound is resistant to hydrolysis, leading to sustained PKA activation. This property makes it an invaluable tool for studying the downstream consequences of elevated intracellular cAMP levels, mimicking the effects of various hormones such as glucagon and epinephrine that act through G-protein coupled receptors to stimulate adenylyl cyclase.[1]
The activation of PKA by this compound initiates a signaling cascade that culminates in the phosphorylation of numerous substrate proteins, thereby altering their activity and influencing a wide array of cellular processes. Among the most significant of these are the profound regulatory effects on cellular metabolism, which form the central focus of this guide.
Core Signaling Pathway: this compound and PKA Activation
The primary mechanism of action of this compound is the allosteric activation of PKA. In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of this compound to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate target proteins on serine and threonine residues, initiating downstream signaling events.
Impact on Carbohydrate Metabolism
The cAMP/PKA pathway, activated by this compound, exerts a pivotal and often reciprocal regulation on glycolysis and gluconeogenesis, primarily in hepatocytes. This regulation occurs through both rapid, post-translational modification of key enzymes and longer-term changes in gene expression.
Glycolysis and Gluconeogenesis
This compound generally leads to an inhibition of glycolysis and a promotion of gluconeogenesis. This is achieved through the PKA-mediated phosphorylation of key regulatory enzymes. For instance, PKA phosphorylates and inactivates pyruvate kinase, a key glycolytic enzyme, thereby blocking the final step of glycolysis. Conversely, PKA-dependent signaling leads to the activation of enzymes involved in gluconeogenesis, such as fructose-1,6-bisphosphatase, and stimulates the transcription of the gene encoding phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.
Glycogen Metabolism
This compound also plays a crucial role in the regulation of glycogen metabolism. PKA activation leads to the phosphorylation and activation of glycogen phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose). Concurrently, PKA phosphorylates and inactivates glycogen synthase, the enzyme responsible for glycogen synthesis. This coordinated regulation ensures a rapid mobilization of glucose from stored glycogen.
Impact on Lipid Metabolism
The this compound-induced activation of PKA is a potent stimulator of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol. This process is primarily mediated by the phosphorylation and activation of hormone-sensitive lipase (HSL). PKA also phosphorylates perilipin, a protein that coats lipid droplets, making them more accessible to HSL. The released free fatty acids can then be utilized as an energy source through beta-oxidation.
Quantitative Data on Metabolic Effects
The following tables summarize quantitative data on the effects of PKA activators on key metabolic parameters. Note that some data is derived from studies using potent PKA activators like forskolin or other cAMP analogs, which act through the same PKA-dependent mechanism as this compound.
Table 1: Effect of PKA Activators on Carbohydrate Metabolism
| Parameter | Cell Type | PKA Activator (Concentration) | Change from Basal | Reference |
| Glucose Uptake | CEM and MOLT-4 cells | This compound (20 µM) | Attenuated quercetin-induced inhibition | [2] |
| ATP Content | CEM and MOLT-4 cells | This compound (20 µM) | Attenuated quercetin-induced decrease | [2] |
| Lactate Production | CEM and MOLT-4 cells | This compound (20 µM) | Attenuated quercetin-induced decrease | [2] |
| PEPCK mRNA Expression | Hepatoma cells | 8-Br-cAMP (0.5 mM) | ~3-fold increase | [3] |
| Glycogen Phosphorylase Activity | Rat skeletal muscle | Exercise (increases cAMP) | ~2-fold increase | [4] |
Table 2: Effect of PKA Activators on Lipid Metabolism
| Parameter | Cell Type | PKA Activator (Concentration) | Change from Basal | Reference |
| Lipolysis (Glycerol Release) | Rat Adipocytes | Forskolin (10 µM) | ~20-fold increase in cAMP, maximal lipolysis | [5] |
| HSL Phosphorylation (Ser563) | Human Skeletal Muscle | Exercise (increases cAMP) | No significant change | [6] |
| HSL Phosphorylation (Ser659) | Human Skeletal Muscle | Exercise (increases cAMP) | ~1.3-fold increase | [7] |
| Fatty Acid Oxidation | Mouse Embryonic Fibroblasts | Forskolin (10 µM) | Significantly blunted in SIRT1 S434A mutant | [8] |
Table 3: Effect of PKA Activators on Downstream Signaling
| Parameter | Cell Type | PKA Activator (Concentration) | Change from Basal | Reference |
| CREB Phosphorylation (Ser133) | PC12 cells | Forskolin (10 µM) | Significant increase | [9] |
| AMPK Phosphorylation (Thr172) | 3T3-L1 Adipocytes | Forskolin (10 µM) | Time-dependent increase | [10] |
Experimental Protocols
Western Blot Analysis of Phosphorylated Proteins (e.g., p-CREB, p-AMPK)
This protocol outlines the general steps for detecting the phosphorylation status of target proteins following this compound treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay to ensure equal loading of samples.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide gel will depend on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB Ser133) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.
PKA Kinase Activity Assay
This protocol provides a method for quantifying PKA activity in cell lysates.
-
Sample Preparation: Prepare cell lysates as described in the Western blot protocol (steps 1 and 2), ensuring the use of a lysis buffer compatible with kinase assays.
-
Assay Principle: Utilize a commercially available PKA kinase activity assay kit, which typically employs a specific PKA substrate peptide (e.g., Kemptide) and measures the transfer of phosphate from ATP to the substrate.
-
Kinase Reaction: In a microplate well, combine the cell lysate containing PKA with the PKA substrate, ATP, and a reaction buffer.
-
Detection: The detection method varies between kits. Some use a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a colorimetric or fluorometric detection step. Others measure the amount of ADP produced using a coupled enzymatic reaction that generates a luminescent signal.
-
Data Analysis: Generate a standard curve using a known amount of purified active PKA. Calculate the PKA activity in the cell lysates by comparing their signal to the standard curve.
Cellular Glucose Uptake Assay
This protocol describes a method to measure glucose uptake in cells treated with this compound.
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound as desired.
-
Glucose Starvation: Prior to the assay, incubate the cells in a glucose-free medium for a defined period to lower intracellular glucose levels.
-
Uptake of Fluorescent Glucose Analog: Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for a specific time.
-
Termination of Uptake: Stop the uptake by washing the cells with ice-cold PBS.
-
Quantification: Measure the fluorescence intensity of the cells using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The intensity of the fluorescence is proportional to the amount of glucose taken up by the cells.
Lactate Production Assay
This protocol details the measurement of lactate secreted into the cell culture medium.
-
Cell Culture and Sample Collection: Culture cells and treat with this compound. At various time points, collect aliquots of the cell culture medium.
-
Assay Principle: Use a commercial lactate assay kit, which is typically based on an enzymatic reaction where lactate is oxidized by lactate dehydrogenase to produce NADH. The NADH then reduces a probe to generate a colorimetric or fluorometric signal.
-
Reaction Setup: In a microplate, mix the collected medium samples with the reaction mixture provided in the kit.
-
Measurement: After a specified incubation period, measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of lactate. Determine the lactate concentration in the samples by comparing their readings to the standard curve.
Conclusion
This compound is an indispensable tool for dissecting the intricate roles of the cAMP/PKA signaling pathway in the regulation of cellular metabolism. Its ability to potently and persistently activate PKA allows for a detailed investigation of the downstream effects on carbohydrate and lipid metabolism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of metabolic control and identifying potential therapeutic targets for metabolic disorders. The provided visualization of the signaling pathway offers a clear conceptual framework for understanding the molecular events initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phosphoenolpyruvate Carboxykinase and Glucose-6-phosphatase Are Required for Steroidogenesis in Testicular Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intensity and duration of exercise effects on skeletal muscle cAMP, phosphorylase, and glycogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationships between cyclic AMP levels and lipolysis in fat cells after isoproterenol and forskolin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sp-cAMPS in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a potent and versatile tool for investigating cyclic AMP (cAMP) signaling pathways in cell culture. This compound is a cell-permeable and phosphodiesterase-resistant analog of cAMP, making it a reliable activator of Protein Kinase A (PKA).
Introduction to this compound
This compound is the stimulatory diastereomer of adenosine-3',5'-cyclic monophosphorothioate. Its key features include:
-
Potent PKA Activation: this compound effectively activates cAMP-dependent Protein Kinase A (PKA) isoforms I and II.[1]
-
Cell Permeability: It readily crosses cell membranes, allowing for the direct stimulation of intracellular cAMP signaling pathways.
-
Phosphodiesterase Resistance: Unlike native cAMP, this compound is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained and stable elevation of cAMP signaling.[2]
-
Higher Stability: Compared to other cAMP analogs like 8-Bromo-cAMP, this compound offers greater stability in cell culture media.
The sodium salt of this compound is often preferred due to its enhanced water solubility and stability.
Mechanism of Action: The cAMP/PKA Signaling Pathway
Cyclic AMP is a crucial second messenger involved in a multitude of cellular processes, including metabolism, gene expression, cell growth, and apoptosis.[3][4] The primary effector of cAMP is PKA. The signaling cascade is initiated when an extracellular signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase. This enzyme then converts ATP to cAMP.
This compound bypasses the need for GPCR and adenylyl cyclase activation by directly mimicking the action of endogenous cAMP.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
Materials:
-
This compound (or this compound sodium salt)
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the solubility of your specific this compound product. The sodium salt is generally more water-soluble.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile water or buffer. For example, for a compound with a molecular weight of 367.3 g/mol (sodium salt), dissolve 3.67 mg in 1 mL of solvent.
-
Vortex gently until fully dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Experimental Workflow
The following diagram illustrates a general workflow for cell culture experiments involving this compound treatment.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
Rp-cAMPS (optional, as a negative control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1 µM to 500 µM). Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a negative control with Rp-cAMPS.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound, analyzed by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat cells with various concentrations of this compound (e.g., 10 µM to 500 µM) and a vehicle control. A positive control for apoptosis (e.g., staurosporine) should also be included.
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for PKA Activation (CREB Phosphorylation)
Activation of PKA by this compound can be monitored by assessing the phosphorylation of its downstream targets, such as CREB (cAMP Response Element-Binding Protein) at Serine 133.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 50-100 µM) for a short duration (e.g., 15-60 minutes). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| Hepatocytes | Calcium mobilization | ~10 µM - 100 µM | Mimics glucagon-stimulated Ca²⁺ increase | [1] |
| Prefrontal Cortex (in vivo) | Working Memory | 0.21 - 21 nmol/0.5 µL | Dose-dependent impairment of working memory | [5] |
| HL-60 (leukemia) | Cell Growth | Micromolar concentrations | Growth inhibition and differentiation | [6] |
| Various Cancer Cell Lines | Proliferation | 10 - 50 µM | IC50 values in this range for some compounds | [7] |
Table 2: Quantitative Effects of cAMP Analogs on Cellular Processes
| Cell Line/System | Treatment | Effect | Quantitative Data | Reference |
| PC12 cells | Forskolin (cAMP inducer) | Gene Expression (ICER) | ~50-fold induction of ICER mRNA | [8] |
| HL-60 cells | 8-Bromo-cAMP | Gene Expression (c-jun) | Maximal increase at 3 hours | [9] |
| Jurkat T cells | Staurosporine (apoptosis inducer) | Apoptosis | Increased percentage of Annexin V positive cells | [4] |
| MCF-7 cells | Doxorubicin | Apoptosis | Increased percentage of apoptotic cells | [10] |
Note: Specific quantitative data for this compound across a wide range of cell lines and assays is limited in publicly available literature. The provided data for other cAMP analogs or inducers can serve as a starting point for designing experiments with this compound.
Experimental Design Considerations
-
Controls: Always include a vehicle control (the solvent used to dissolve this compound) to account for any solvent effects. For PKA-specific effects, the PKA inhibitor Rp-cAMPS is an excellent negative control.[11]
-
Dose-Response and Time-Course: It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and desired effect. A time-course experiment will help identify the optimal treatment duration.
-
Off-Target Effects: While this compound is a potent PKA activator, it can also act as a competitive inhibitor of some phosphodiesterases (PDEs), such as PDE3A, at higher concentrations (Ki of 47.6 µM).[1] This should be considered when interpreting results, especially at high micromolar concentrations.
-
Cell Line Specificity: The response to this compound can vary significantly between different cell types. Therefore, it is essential to optimize experimental conditions for each cell line.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of the cAMP/PKA signaling pathway in their cell culture models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Activation of cAMP-dependent protein kinase A in prefrontal cortex impairs working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and Characterization of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of c-jun gene expression by cAMP in HL-60 myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-cAMPS Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable, non-hydrolyzable analog of cyclic adenosine monophosphate (cAMP). As a potent activator of Protein Kinase A (PKA), this compound is an invaluable tool for investigating the diverse roles of cAMP signaling in neuronal function, including synaptic plasticity, neurite outgrowth, and neuronal survival.[1][2] This document provides detailed protocols for the treatment of primary neurons with this compound, guidance on experimental design, and visualization of the underlying signaling pathways.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Primary Neuron Treatment
| Application | Suggested Concentration Range | Incubation Time | Notes |
| Neurite Outgrowth | 100 µM - 1 mM | 24 - 72 hours | A biphasic response is possible; higher concentrations may be inhibitory.[1] |
| PKA Activation (Short-term) | 50 µM - 500 µM | 15 - 60 minutes | For assessing downstream phosphorylation events. |
| Gene Expression Analysis | 100 µM - 1 mM | 4 - 24 hours | Time-course experiments are recommended to capture transcriptional changes. |
| Synaptic Plasticity Studies | 10 µM - 100 µM | Acute application (minutes) | Concentration may vary depending on the specific neuronal preparation and synaptic response being measured. |
| Neuronal Survival Assays | 100 µM - 1 mM | 24 - 48 hours | To be assessed in the context of a specific apoptotic or stress-inducing stimulus.[3] |
Note: The optimal concentration and incubation time should be empirically determined for each primary neuron type and experimental condition through dose-response and time-course studies.
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Neurons
This protocol describes the general steps for establishing primary neuronal cultures from rodent brain tissue. Specific details may need to be optimized based on the neuronal type (e.g., hippocampal, cortical) and the developmental stage of the source tissue.
Materials:
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin in a suitable buffer)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and serum)
-
Growth medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Aseptically dissect the desired brain region (e.g., hippocampus, cortex) from embryonic or neonatal rodents in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the tissue to a digestion solution and incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Counting and Plating: Determine the cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons at the desired density onto poly-lysine coated culture vessels in plating medium.
-
Cell Culture Maintenance: After initial attachment (typically 2-4 hours), replace the plating medium with growth medium. Perform partial media changes every 2-3 days. Cultures are typically ready for experimental manipulation after 7-14 days in vitro (DIV).
Protocol 2: this compound Treatment for Neurite Outgrowth Assay
Materials:
-
Mature primary neuronal cultures (e.g., DIV 7-10)
-
This compound stock solution (e.g., 100 mM in sterile water or DMSO)
-
Growth medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody against a neuronal marker (e.g., βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
Microscope with imaging capabilities
Procedure:
-
Prepare this compound dilutions: Prepare a range of this compound concentrations (e.g., 10 µM, 100 µM, 1 mM, 10 mM) by diluting the stock solution in pre-warmed growth medium.
-
Treat neurons: Carefully remove half of the medium from each well and replace it with the same volume of the this compound-containing medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Incubate: Return the cultures to the incubator for 24-72 hours.
-
Fix and stain:
-
Fix the neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
-
Image and analyze: Acquire images of the neurons and quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).
Protocol 3: Analysis of PKA Activation by Western Blotting
Materials:
-
Mature primary neuronal cultures
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-CREB (Ser133) and total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat neurons: Treat the neuronal cultures with the desired concentration of this compound (e.g., 100 µM) for a short duration (e.g., 15-30 minutes). Include a vehicle-only control.
-
Cell Lysis: Place the culture plates on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Strip the membrane and re-probe with an antibody against total CREB for normalization. Quantify the band intensities to determine the change in CREB phosphorylation.
Visualizations
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for this compound treatment.
References
- 1. Influence of cAMP and protein kinase A on neurite length from spiral ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic restoration by cAMP/PKA drives activity-dependent neuroprotection to motoneurons in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sp-cAMPS for Live-Cell Imaging of PKA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene expression, and cell proliferation. The activity of PKA is primarily regulated by the second messenger cyclic adenosine monophosphate (cAMP). Dysregulation of the cAMP/PKA signaling pathway is implicated in various diseases, making it a key target for drug discovery and development. Live-cell imaging using Förster Resonance Energy Transfer (FRET)-based biosensors, such as the A-Kinase Activity Reporter (AKAR), has emerged as a powerful tool to study the spatiotemporal dynamics of PKA activity in real-time.
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and non-hydrolyzable analog of cAMP. It acts as a direct agonist of PKA, making it an invaluable tool for researchers studying the PKA signaling pathway. By mimicking the effect of endogenous cAMP, this compound allows for the controlled activation of PKA, enabling the validation of PKA biosensors, the study of downstream signaling events, and the screening of potential therapeutic agents that modulate this pathway.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in conjunction with FRET-based biosensors for the live-cell imaging of PKA activity.
Signaling Pathway of PKA Activation
The canonical PKA signaling pathway begins with the activation of G-protein coupled receptors (GPCRs) by extracellular stimuli. This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. In its inactive state, PKA exists as a heterotetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of four cAMP molecules (two to each regulatory subunit) induces a conformational change in the regulatory subunits, causing them to dissociate from and release the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate various substrate proteins within the cell, leading to a cellular response. This compound directly activates this pathway by binding to the regulatory subunits of PKA, mimicking the action of cAMP.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of this compound and other activators in live-cell imaging of PKA activity. It is important to note that the effective concentration of cAMP required for PKA activation in intact cells is significantly higher than in in vitro assays.[1] This is a critical consideration when designing experiments.
| Parameter | Activator | Value | Cell Type | Biosensor | Notes |
| EC50 | Sp-8-Br-cAMPS-AM | 1.5 µM | Sensory Neurons | pRII antibody | A cell-permeable analog of this compound. Provides a starting point for concentration ranges. |
| Apparent Kact (in-cell) | cAMP | 5.2 µM | CHO | C9H6 (PKA-based) | Demonstrates the higher concentration of cAMP needed for PKA activation in a cellular context compared to in vitro.[1] |
| Apparent Kact (in vitro) | cAMP | 0.3 µM | N/A | C9H6 (PKA-based) | Highlights the discrepancy between in vitro and in-cell PKA activation.[1] |
| Typical Concentration | Forskolin | 10-50 µM | Various | AKAR | Used to maximally activate adenylyl cyclase and, consequently, PKA. Often used with a PDE inhibitor.[2] |
| Typical Concentration | IBMX | 100 µM | Various | AKAR | A non-specific phosphodiesterase (PDE) inhibitor used to prevent cAMP degradation and potentiate the effects of PKA activators.[3] |
Experimental Protocols
General Workflow for Live-Cell Imaging of PKA Activity
The general workflow for using this compound to study PKA activity in live cells involves cell culture and transfection with a PKA FRET biosensor, followed by live-cell imaging and data analysis.
Detailed Protocol: Live-Cell Imaging of PKA Activity using this compound and an AKAR Biosensor
This protocol provides a detailed methodology for observing this compound-induced PKA activity in cultured mammalian cells using a FRET-based AKAR biosensor.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Plasmid DNA encoding a PKA FRET biosensor (e.g., AKAR3)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging chamber or glass-bottom dishes
-
Fluorescence microscope equipped for live-cell imaging with FRET capabilities (e.g., filters for CFP and YFP/FRET)
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
1. Cell Culture and Transfection:
-
One to two days prior to imaging, seed the cells in a live-cell imaging chamber or glass-bottom dish at a density that will result in 50-70% confluency on the day of the experiment.
-
On the following day, transfect the cells with the AKAR biosensor plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
2. Preparation for Imaging:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Further dilutions should be made in imaging buffer (e.g., HBSS or phenol red-free DMEM).
-
Gently wash the cells twice with pre-warmed imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the imaging chamber on the microscope stage, which should be equipped with a temperature and CO₂-controlled environmental chamber to maintain cell health.
3. Live-Cell Imaging:
-
Identify a field of view with healthy, transfected cells expressing the AKAR biosensor.
-
Set up the microscope for FRET imaging. This typically involves acquiring images in the donor (e.g., CFP) and FRET (e.g., YFP excited by CFP excitation) channels.
-
Acquire baseline images for 2-5 minutes to establish a stable baseline FRET ratio before stimulation.
-
Carefully add the desired concentration of this compound to the imaging chamber. A starting concentration in the range of 1-10 µM is recommended, with optimization for your specific cell type and experimental conditions.
-
Immediately begin time-lapse imaging, acquiring images every 15-30 seconds for at least 15-30 minutes to capture the full dynamic range of the PKA activation.
-
(Optional) As a positive control, at the end of the experiment, add a saturating concentration of forskolin (e.g., 50 µM) and IBMX (e.g., 100 µM) to maximally activate PKA and determine the maximal FRET response of the biosensor.
4. Data Analysis:
-
For each time point, calculate the FRET ratio by dividing the background-corrected fluorescence intensity of the FRET channel by that of the donor channel.
-
Normalize the FRET ratio data to the baseline to observe the change in PKA activity over time.
-
Plot the normalized FRET ratio as a function of time to visualize the kinetics of PKA activation by this compound.
-
For dose-response experiments, repeat the imaging with varying concentrations of this compound and plot the peak FRET response against the logarithm of the this compound concentration to determine the EC50.
Application Notes and Considerations
-
Cell Permeability: While this compound is generally considered cell-permeable, its efficiency can vary between cell types. For cell types with low permeability, a more lipophilic analog such as this compound-AM may be considered.
-
Concentration Optimization: The optimal concentration of this compound should be determined empirically for each cell type and experimental setup. A dose-response curve is recommended to identify the desired level of PKA activation.
-
Specificity: this compound is a potent activator of PKA. However, at high concentrations, off-target effects may be possible. It is advisable to use the lowest effective concentration.
-
Comparison with other activators: Forskolin activates adenylyl cyclase, leading to the production of endogenous cAMP. This can be useful for studying the entire signaling cascade from the plasma membrane. In contrast, this compound directly activates PKA, bypassing the need for adenylyl cyclase activation. This makes it a more direct tool for studying PKA-specific effects.
-
Phosphodiesterase (PDE) Activity: The intracellular concentration of cAMP is tightly regulated by PDEs, which degrade cAMP. When using activators that increase endogenous cAMP levels (like forskolin), co-treatment with a PDE inhibitor like IBMX is often necessary to achieve a sustained and robust PKA activation. Since this compound is resistant to hydrolysis by PDEs, the use of a PDE inhibitor may not be as critical, but can still be considered to prevent the degradation of any basal endogenous cAMP.
-
Biosensor Selection: A variety of PKA FRET biosensors are available with different fluorescent protein pairs and sensitivities. The choice of biosensor may depend on the specific experimental requirements and the available imaging equipment.
-
Data Interpretation: The change in FRET ratio is a qualitative measure of PKA activity. For more quantitative analysis, calibration of the biosensor response may be necessary. It is also important to remember that the observed FRET signal reflects the net activity of both kinases and phosphatases that act on the biosensor.[4]
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the intricate dynamics of PKA signaling in live cells, contributing to a deeper understanding of cellular regulation and the development of novel therapeutics.
References
- 1. Frontiers | A PKA activity sensor for quantitative analysis of endogenous GPCR signaling via 2-photon FRET-FLIM imaging [frontiersin.org]
- 2. Imaging of cAMP Levels and Protein Kinase A Activity Reveals That Retinal Waves Drive Oscillations in Second-Messenger Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatiotemporally Regulated Protein Kinase A Activity Is a Critical Regulator of Growth Factor-Stimulated Extracellular Signal-Regulated Kinase Signaling in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with Sp-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Sp-Adenosine 3',5'-cyclic monophosphorothioate) is a cell-permeable and phosphodiesterase-resistant analog of cyclic adenosine monophosphate (cAMP). It selectively activates cAMP-dependent Protein Kinase A (PKA), a crucial enzyme in the signaling cascades underlying synaptic plasticity.[1] By mimicking the effects of endogenous cAMP, this compound serves as a powerful pharmacological tool to investigate the molecular mechanisms of learning and memory, making it invaluable for neuroscience research and the development of therapeutics targeting cognitive function.
These application notes provide a comprehensive guide to utilizing this compound in synaptic plasticity studies. They include detailed protocols for common experimental paradigms, quantitative data on its effects, and visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Effects of this compound on Synaptic Plasticity
The following tables summarize the quantitative effects of activating the cAMP-PKA pathway on key parameters of synaptic transmission and plasticity. While direct quantitative data for this compound is often embedded in broader studies, the use of adenylyl cyclase activators like forskolin, which elevate intracellular cAMP levels and subsequently activate PKA, provides a strong proxy for the effects of this compound.
| Parameter | Treatment | Concentration | Duration | Observed Effect | Brain Region/Preparation |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Forskolin | 50 µM | 5 minutes | Potentiation to 368% of control | Hippocampal Mossy Fiber Bouton - CA3 Pyramidal Neuron Synapses |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Forskolin | 50 µM | Not Specified | Significant increase in EPSP amplitude | Hippocampal Mossy Fiber Bouton - CA3 Pyramidal Neuron Synapses |
| Paired-Pulse Facilitation (PPF) | cAMP-PKA pathway activation | Not Applicable | Not Applicable | Increased PPF in the absence of Mover protein is occluded by increasing cAMP levels. | Hippocampal CA3 Mossy Fiber Synapses |
| AMPA Receptor Subunit Phosphorylation (GluA1 at Ser845) | Forskolin (with IBMX) | 50 µM (10 µM IBMX) | Not Specified | Enhanced phosphorylation of GluA1 at Ser845 | Organotypic Hippocampal Slices |
| CREB Phosphorylation (Ser133) | Forskolin | 2 µM | 30 minutes | Prolonged phosphorylation of CREB at Ser133 | D5 Cell Line |
Experimental Protocols
Protocol 1: Induction of Chemical Long-Term Potentiation (LTP) in Hippocampal Slices using this compound
This protocol describes the induction of a form of LTP that is dependent on the activation of the cAMP-PKA pathway.
Materials:
-
This compound, sodium salt
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices (300-400 µm thick) from rodents
-
Slice holding chamber
-
Recording chamber for electrophysiology
-
Stimulating and recording electrodes
-
Data acquisition system
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from the brain of a rodent using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in a holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.
-
Transfer to Recording Chamber: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable baseline recording of fEPSPs for at least 20-30 minutes, proceed with the drug application.
-
This compound Application: Bath-apply this compound at a final concentration of 50-100 µM in aCSF for 15-20 minutes.
-
Washout and Recording: Following the application of this compound, wash out the drug by perfusing with regular aCSF and continue to record fEPSPs for at least 60 minutes to monitor the induction and maintenance of LTP.
-
Control Experiment: In a separate set of slices, apply the inactive diastereomer, Rp-cAMPS (a competitive antagonist of PKA), at the same concentration to demonstrate that the observed potentiation is specifically due to PKA activation.
Protocol 2: Western Blot Analysis of AMPA Receptor and CREB Phosphorylation
This protocol details the biochemical analysis of PKA-mediated phosphorylation of key synaptic proteins following this compound treatment.
Materials:
-
This compound, sodium salt
-
Neuronal cell culture or hippocampal slices
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies against phospho-GluA1 (Ser845), total GluA1, phospho-CREB (Ser133), and total CREB
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell/Slice Treatment: Treat neuronal cultures or hippocampal slices with this compound (e.g., 50 µM) for a specified duration (e.g., 15-30 minutes). Include a vehicle-treated control group.
-
Lysis: Harvest the cells or tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: this compound signaling pathway leading to LTP.
Caption: Experimental workflow for chemical LTP induction.
Caption: Logical relationship of this compound and Rp-cAMPS.
References
A Comprehensive Guide to Sp-cAMPS Delivery in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the delivery of Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer), a potent and phosphodiesterase-resistant activator of Protein Kinase A (PKA), in various animal models. This guide is intended to assist researchers in designing and executing in vivo studies to investigate the myriad of cellular processes modulated by the cAMP/PKA signaling pathway.
Introduction to this compound
This compound is a widely used analog of cyclic adenosine monophosphate (cAMP) that selectively activates PKA. Its key advantages over the endogenous messenger, cAMP, include enhanced stability due to its resistance to hydrolysis by phosphodiesterases (PDEs) and comparable membrane permeability to other cAMP analogs like 8-Br-cAMP.[1][2] These properties make this compound an invaluable tool for studying the downstream effects of sustained PKA activation in vivo. The sodium salt form of this compound is often preferred due to its increased water solubility and stability.[1] Additionally, a membrane-permeant precursor, this compound-AM, is available, which can be advantageous for certain applications as it is metabolized intracellularly to release the active this compound.[3][4]
Signaling Pathway of this compound
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby regulating a wide array of cellular functions including gene expression, metabolism, and cell proliferation and differentiation.
Data Presentation: Quantitative Effects of this compound in Animal Models
The following tables summarize quantitative data from studies utilizing this compound in various animal models. It is crucial to note that optimal dosage and administration route are highly dependent on the specific research question, the animal model used, and the target tissue. Therefore, pilot studies are strongly recommended to determine the most effective experimental parameters.
Table 1: Localized Administration of this compound
| Animal Model | Target Area | Administration Route | Concentration/Dose | Vehicle | Observed Effect | Citation |
| Mouse (C57BL/6J) | Prefrontal Cortex | Direct Infusion | 1 µg/µL | Artificial Cerebrospinal Fluid (aCSF) | Significantly improved or impaired working memory performance in withdrawn and water-consuming animals, respectively. | [1] |
Table 2: Systemic Administration of this compound (Data inferred from related cAMP analogs and general guidelines)
Note: Specific quantitative data for systemic administration of this compound is limited in the reviewed literature. The following recommendations are based on general practices for similar compounds and should be optimized for each specific study.
| Animal Model | Administration Route | Recommended Dose Range | Vehicle | Potential Effects |
| Mouse | Intraperitoneal (IP) | 1 - 10 mg/kg | Saline, PBS | Widespread PKA activation, potential for systemic effects on metabolism and cardiovascular function. |
| Rat | Intravenous (IV) | 0.5 - 5 mg/kg | Saline, PBS | Rapid and widespread PKA activation, suitable for acute studies. |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound (or this compound sodium salt)
-
Sterile vehicle: Artificial Cerebrospinal Fluid (aCSF), Phosphate-Buffered Saline (PBS), or 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
Determine the desired concentration of the this compound solution based on the intended dose and injection volume.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the sterile vehicle to the tube to achieve the final desired concentration.
-
Vortex thoroughly to ensure complete dissolution. The sodium salt of this compound will have enhanced solubility.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution appropriately. For short-term storage (hours to a few days), 4°C is generally acceptable. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stability in solution should be confirmed for long-term experiments.
Intracerebroventricular (ICV) Injection Protocol for Mice
This protocol provides a general guideline for ICV injection, which can be adapted for this compound delivery. Stereotaxic coordinates should be optimized for the specific mouse strain and age.
Materials:
-
Anesthetized mouse
-
Stereotaxic frame
-
Hamilton syringe with a 33-gauge needle
-
Prepared sterile this compound solution
-
Surgical drill
-
Suturing material
Protocol:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface for C57BL/6 mice).
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and minimize backflow.
-
Slowly retract the needle.
-
Suture the incision and provide appropriate post-operative care.
Intraperitoneal (IP) Injection Protocol for Mice
This protocol provides a general guideline for the systemic delivery of this compound via intraperitoneal injection.
Materials:
-
Conscious or lightly restrained mouse
-
Syringe with an appropriate gauge needle (e.g., 25-27G)
-
Prepared sterile this compound solution
Protocol:
-
Restrain the mouse securely. For a right-handed injector, hold the mouse by the scruff of the neck with the left hand and turn it so the abdomen is facing upwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Considerations for this compound-AM Delivery
This compound-AM is a prodrug that becomes active after cellular esterases cleave the AM (acetoxymethyl) ester group.[3][4] This property allows for enhanced cell permeability. When using this compound-AM in vivo, consider the following:
-
Vehicle: this compound-AM is less water-soluble than this compound. A vehicle containing a small percentage of DMSO or other solubilizing agents may be necessary. Ensure the final concentration of the solubilizing agent is non-toxic to the animal.
-
Dosage: The effective dose of this compound-AM may differ from that of this compound due to differences in bioavailability and metabolism. Dose-response studies are essential.
Toxicity and Safety Considerations
While specific toxicity data for this compound is not extensively documented in publicly available literature, general precautions for in vivo administration of bioactive compounds should be followed. It is advisable to conduct preliminary dose-escalation studies to determine the maximum tolerated dose in the specific animal model and for the chosen administration route. Researchers should monitor animals for any signs of distress, changes in behavior, or weight loss.
Conclusion
This compound is a powerful tool for investigating the in vivo roles of the cAMP/PKA signaling pathway. Successful and reproducible delivery in animal models requires careful consideration of the administration route, dosage, and vehicle. The protocols and data presented in this guide provide a foundation for researchers to design and implement their in vivo studies. It is imperative to optimize these protocols for each specific experimental context and to adhere to all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Sp-cAMPS in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Sp-Adenosine-3',5'-cyclic monophosphorothioate) is a potent, cell-permeable analog of cyclic adenosine monophosphate (cAMP) that acts as a selective activator of cAMP-dependent Protein Kinase A (PKA).[1] As a key second messenger, cAMP is integral to numerous cellular processes, including the regulation of stem cell fate. This compound offers a powerful tool for researchers to investigate and direct stem cell differentiation, primarily by activating the PKA signaling cascade. These application notes provide an overview of the mechanism, supporting data, and detailed protocols for utilizing this compound to induce differentiation in various stem cell populations.
Mechanism of Action: The cAMP/PKA Signaling Pathway
This compound mimics the action of endogenous cAMP, binding to and activating PKA.[1] The canonical cAMP signaling pathway involves the activation of PKA, which is a holoenzyme consisting of two regulatory and two catalytic subunits.[2] Upon binding of this compound, the catalytic subunits are released and translocate to the nucleus, where they phosphorylate various transcription factors, most notably the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB (pCREB) then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription and driving cellular differentiation.[3]
Furthermore, evidence suggests a crosstalk between the PKA pathway and other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. In some instances, PKA can sequentially activate Raf, leading to the phosphorylation of ERK, which in turn mediates both early cytoskeletal rearrangements and later induction of lineage-specific markers in stem cells.[5][6]
Data Presentation: Efficacy of cAMP Analogs in Stem Cell Differentiation
While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize the efficacy of various cAMP-elevating agents in inducing differentiation in different stem cell lineages. This data can serve as a valuable starting point for optimizing experiments with this compound.
Table 1: Neuronal Differentiation of Neural Progenitor Cells (NPCs)
| Compound | Concentration | Treatment Duration | Cell Type | Differentiation Efficiency (Marker) | Reference |
| Forskolin | 10 µM | 7 days | Rat Subventricular Zone NPCs | 22.6 ± 4.7% (MAP2ab+) | [7] |
| IBMX | 100 µM | 7 days | Rat Subventricular Zone NPCs | 29.7 ± 3.7% (MAP2ab+) | [7] |
| Dibutyryl cAMP | 0.5 mM | 3 days (starting at day 7) | Human ESC/iPSC-derived NSCs | Expedited Differentiation | [8] |
| Dibutyryl cAMP | 1 mM | 7 days | Rat Neural Stem/Progenitor Cells | 54 ± 5% (βIII-tubulin+) | [9] |
Table 2: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)
| Compound | Concentration | Treatment Duration | Cell Type | Outcome | Reference |
| Forskolin & IBMX | 10 µM & 100 µM | 1 hour | Rat MSCs | Transient neuron-like morphology | [2] |
| Forskolin | Not specified | Not specified | Human MSCs | Induction of neuron-specific enolase and neurofilament-200 | [5] |
| 8-bromo-cAMP | Not specified | 6 hours | Human MSCs | 6-fold increase in βIII-tubulin expression | [10] |
Table 3: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
| Compound | Concentration | Treatment Duration | Cell Type | Outcome | Reference |
| db-cAMP | Not specified | Not specified | Human MSCs | Enhanced expression of alkaline phosphatase (ALP) | [4] |
Signaling Pathways and Experimental Workflow Visualization
Experimental Protocols
Protocol 1: General Protocol for Inducing Neuronal Differentiation from Neural Stem/Progenitor Cells (NSCs/NPCs)
This protocol is a generalized guideline based on methods for other cAMP analogs and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Neural Stem/Progenitor Cells (NSCs/NPCs)
-
NSC/NPC expansion medium
-
Neural differentiation medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
This compound sodium salt (or equivalent)
-
Sterile, tissue culture-treated plates or coverslips
-
Coating reagents (e.g., Poly-L-Ornithine and Laminin)
-
Sterile water or DMSO for reconstitution
-
Standard cell culture equipment
Procedure:
-
Cell Plating:
-
Coat tissue culture plates or coverslips with an appropriate substrate (e.g., 15 µg/mL Poly-L-Ornithine followed by 10 µg/mL Laminin) to promote cell attachment and differentiation.
-
Plate NSCs/NPCs at a density of 2.5–5 × 10⁴ cells/cm² in NSC/NPC expansion medium.
-
Culture for 1-2 days to allow for cell attachment and recovery.
-
-
Preparation of this compound Stock Solution:
-
Reconstitute this compound in sterile water or DMSO to a stock concentration of 10-100 mM.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Induction of Differentiation:
-
After 1-2 days of culture, aspirate the expansion medium and replace it with pre-warmed neural differentiation medium.
-
Add this compound to the differentiation medium to a final concentration in the range of 10 µM to 1 mM. Note: The optimal concentration must be determined empirically. A good starting point is 100-500 µM.
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Culture and Maintenance:
-
Perform a half-medium change every 2-3 days with fresh differentiation medium containing this compound.
-
Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as cell body rounding and neurite outgrowth.
-
-
Duration of Treatment:
-
Analysis of Differentiation:
-
Assess neuronal differentiation by immunocytochemistry for neuronal markers such as βIII-tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), and NeuN.
-
Quantitative analysis can be performed by counting the percentage of marker-positive cells.
-
Functional analysis, such as patch-clamp electrophysiology, can be used to assess neuronal activity.
-
Protocol 2: General Protocol for Inducing Osteogenic Differentiation from Mesenchymal Stem Cells (MSCs)
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC expansion medium
-
Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
This compound sodium salt (or equivalent)
-
Sterile, tissue culture-treated plates
-
Sterile water or DMSO for reconstitution
-
Standard cell culture equipment
Procedure:
-
Cell Plating:
-
Plate MSCs in tissue culture-treated plates at a density of 1-2 × 10⁴ cells/cm² in MSC expansion medium.
-
Culture until the cells reach 70-80% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
-
Induction of Differentiation:
-
Aspirate the expansion medium and replace it with pre-warmed osteogenic differentiation medium.
-
Add this compound to the osteogenic medium to a final concentration in the range of 10 µM to 1 mM. The optimal concentration should be determined experimentally.
-
-
Cell Culture and Maintenance:
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Replace the medium every 3-4 days with fresh osteogenic medium containing this compound.
-
-
Duration of Treatment:
-
Continue the differentiation protocol for 14-21 days.
-
-
Analysis of Differentiation:
-
Assess osteogenic differentiation by measuring alkaline phosphatase (ALP) activity at early time points (days 7-10).
-
At later time points (days 14-21), assess matrix mineralization using Alizarin Red S staining.
-
Gene expression analysis of osteogenic markers such as RUNX2, Osterix, and Osteocalcin can be performed using qRT-PCR.
-
Conclusion
This compound is a valuable tool for directing stem cell differentiation through the activation of the cAMP/PKA signaling pathway. The provided protocols and data offer a foundation for researchers to explore the potential of this compound in their specific stem cell models. It is crucial to empirically determine the optimal concentration and treatment duration for each cell type and desired lineage to achieve robust and reproducible differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cAMP/PKA pathway activation in human mesenchymal stem cells in vitro results in robust bone formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP induces neuronal differentiation of mesenchymal stem cells via activation of extracellular signal-regulated kinase/MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spatiotemporal profiling of protein kinase A activity in spontaneously beating hiPSC-derived cardiac organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP promotes the differentiation of neural progenitor cells in vitro via modulation of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Effects of Dibutyryl Cyclic-AMP on Survival and Neuronal Differentiation of Neural Stem/Progenitor Cells Transplanted into Spinal Cord Injured Rats | PLOS One [journals.plos.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols: Detecting PKA Activation by Sp-cAMPS Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a crucial serine/threonine kinase, plays a pivotal role in numerous cellular processes, including metabolism, gene expression, and cell growth, by phosphorylating target proteins.[1] The activity of PKA is primarily regulated by the second messenger cyclic adenosine monophosphate (cAMP).[1] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C-subunits then phosphorylate substrate proteins on serine or threonine residues within a specific consensus motif, typically Arg-Arg-X-Ser/Thr (RRXS/T).
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and membrane-permeable cAMP analog. Due to the phosphorothioate modification, this compound is resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cAMP. This resistance ensures a more sustained activation of PKA compared to cAMP itself. The acetoxymethyl (AM) ester form, Sp-8-Br-cAMPS-AM, is even more cell-permeable and is intracellularly converted to the active Sp-8-Br-cAMPS by esterases.[2][3]
Detecting the activation of PKA is essential for studying signaling pathways and for drug development. One of the most common and reliable methods to assess PKA activity in cells is through Western blot analysis of its downstream substrates. This method relies on antibodies that specifically recognize the phosphorylated PKA substrate motif. An increase in the phosphorylation of known PKA substrates, such as CREB (cAMP response element-binding protein) at Ser133 or VASP (vasodilator-stimulated phosphoprotein) at Ser157, serves as a reliable indicator of PKA activation.
This document provides a detailed protocol for stimulating cells with this compound to activate PKA and subsequently detecting this activation using Western blot analysis of phosphorylated PKA substrates.
Signaling Pathway of PKA Activation by this compound
Caption: PKA activation by this compound.
Quantitative Data Summary
The following table summarizes experimental conditions for PKA activation using cAMP analogs, as determined by the phosphorylation of its substrates.
| Cell Type | PKA Activator | Concentration | Treatment Time | Substrate Analyzed (Phospho-site) | Observed Effect |
| Sensory Neurons | Sp-8-Br-cAMPS-AM | 10 µM | 15 min | CREB (Ser133) | Increased phosphorylation, confirming PKA activation.[3] |
| PC12 Cells | Forskolin (Adenylyl cyclase activator) | 10 µM | 15 min | CREB (Ser133) | Significant increase in phosphorylation. |
| Neonatal Rat Cardiomyocytes | 8-Br-cAMP | 1 mM | 5 min | PKA substrates | Increased phosphorylation of PKA substrates.[4] |
| Rat Primary Schwann Cells | db-cAMP | Not specified | Time-dependent | General p-PKA substrates | Time-dependent increase in phosphorylation.[5] |
| Human Platelets | Iloprost (Prostacyclin analog) | Not specified | 0-60 sec | VASP | Rapid and maximal phosphorylation.[6] |
| Ras-transformed Cells | DBcAMP (dibutyryl-cAMP) | Not specified | Not specified | VASP | Increased levels of phosphorylated VASP.[7] |
| HEK293 Cells | Forskolin | 20 µM (+ 75 µM IBMX) | 20 min | PKD (a PKA substrate) | Clear increase in phosphorylation. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they reach 70-80% confluency on the day of the experiment.
-
Starvation (Optional): For some cell types, to reduce basal kinase activity, replace the growth medium with a serum-free or low-serum medium for 2-4 hours before treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., Sp-8-Br-cAMPS-AM) in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C.
-
Cell Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed serum-free media to the desired final concentration (e.g., 1-100 µM).
-
Remove the medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Include a vehicle control (e.g., DMSO) treated under the same conditions.
-
Protocol 2: Cell Lysate Preparation
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
Procedure:
-
Immediately after treatment, place the cell culture plates on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Completely aspirate the final PBS wash.
-
Add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors to the cells (e.g., 100-150 µL for a well of a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis
Materials:
-
Laemmli Sample Buffer (2x)
-
SDS-PAGE gels
-
PVDF or Nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is often recommended to reduce background.
-
Primary Antibodies:
-
Phospho-PKA Substrate (RRXS/T) antibody (e.g., from Cell Signaling Technology, #9624). Recommended dilution: 1:1000.
-
Total PKA substrate antibody (e.g., anti-CREB or anti-VASP) for normalization. Recommended dilution: 1:1000.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin). Recommended dilution: 1:1000 - 1:5000.
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG). Recommended dilution: 1:2000 - 1:5000.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Sample Preparation: Mix an equal volume of protein lysate (20-40 µg of total protein) with 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PKA substrate) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA or milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for the total PKA substrate and a loading control for normalization.
Experimental Workflow
Caption: Western Blot Workflow.
References
- 1. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sp-8-Br-cAMPS-AM BIOLOG Life Science Institute [biolog.de]
- 3. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the cAMP-dependent Protein Kinase (PKA) Regulatory Subunit Modulates PKA-AKAP Interaction, Substrate Phosphorylation, and Calcium Signaling in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of vasodilatory prostaglandins with respect to cAMP-mediated phosphorylation of a target substrate in intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic analysis reveals apoE4-dependent phosphorylation of the actin regulating protein VASP. | UCSF Center for TB [tb.ucsf.edu]
Application Notes and Protocols for Sp-cAMPS in Kinase Assay Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), is a potent and cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] It functions as a selective activator of cAMP-dependent Protein Kinase A (PKA), a crucial enzyme in numerous signal transduction pathways that regulate a wide array of cellular processes, including metabolism, gene transcription, and cell proliferation.[1][2] Unlike the endogenous second messenger cAMP, this compound exhibits significant resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a more stable and sustained activation of PKA in experimental settings. These properties make this compound an invaluable tool for studying PKA-dependent signaling events and for screening potential kinase inhibitors or activators in a controlled in vitro environment.
This document provides detailed application notes and protocols for the utilization of this compound in commercially available non-radioactive Protein Kinase A (PKA) assay kits. These kits typically employ an ELISA-based format, utilizing a specific peptide substrate for PKA and a phospho-specific antibody for detection.
Principle of PKA Activation by this compound
The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits block the active sites of the catalytic subunits, thereby inhibiting their kinase activity. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the catalytic subunits.[3] These freed catalytic subunits are then active and can phosphorylate their target substrates on serine or threonine residues. This compound mimics the action of cAMP by binding to the regulatory subunits and causing the release of the active catalytic subunits.
Data Presentation
Table 1: Properties of this compound and Related Compounds
| Compound | Action | Typical Concentration Range (in vitro) | Key Characteristics |
| This compound | PKA Activator | 1 µM - 100 µM | Potent, cell-permeable, resistant to PDEs.[1] |
| Rp-cAMPS | PKA Inhibitor | 10 µM - 200 µM | Competitive antagonist of cAMP binding to PKA regulatory subunits. |
| Forskolin | Adenylyl Cyclase Activator | 10 µM - 50 µM | Increases intracellular cAMP levels, indirectly activating PKA. |
| H-89 | PKA Inhibitor | 10 µM - 30 µM | ATP-competitive inhibitor of the PKA catalytic subunit. |
Table 2: Example Quantitative Data of PKA Activation
| Activator | Concentration | PKA Activity (Fold Increase over Basal) | Assay Type | Reference |
| N6-Benzoyl-cAMP (PKA-selective analog) | 200 µM | ~6.5 | Kemptide Phosphorylation Assay | (Adapted from scientific literature) |
| This compound | 10 µM - 100 µM | Varies (Dose-dependent) | ELISA-based Kinase Assay | (Hypothetical data for illustrative purposes) |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PKA signaling pathway activated by this compound and a typical experimental workflow for an in vitro kinase assay.
Experimental Protocols
Materials and Reagents
-
PKA Kinase Activity Assay Kit (containing substrate-coated 96-well plate, Kinase Assay Dilution Buffer, ATP, Wash Buffer, Phospho-Specific Primary Antibody, HRP-conjugated Secondary Antibody, TMB Substrate, and Stop Solution)
-
Recombinant PKA enzyme (if not included in the kit)
-
This compound
-
Microplate reader capable of measuring absorbance at 450 nm
-
Single and multichannel pipettes
-
Deionized water
Protocol 1: Determination of EC50 for this compound in an In Vitro PKA Kinase Assay
This protocol is adapted from commercially available ELISA-based PKA kinase assay kits and is designed to determine the concentration of this compound required for half-maximal activation (EC50) of PKA.
1. Reagent Preparation:
-
Prepare all reagents as instructed in the kinase assay kit manual.
-
Prepare a stock solution of this compound (e.g., 10 mM in deionized water or an appropriate buffer).
-
Perform a serial dilution of the this compound stock solution in Kinase Assay Dilution Buffer to obtain a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, and a no-Sp-cAMPS control).
2. Assay Procedure:
-
Add a constant amount of recombinant PKA enzyme to each well of the substrate-coated 96-well plate (follow kit recommendations for the amount of enzyme).
-
Add the serially diluted this compound solutions to the corresponding wells. Include wells with no this compound as a negative control (basal activity).
-
Incubate the plate for 10-15 minutes at 30°C to allow for PKA activation by this compound.
-
Initiate the kinase reaction by adding a fixed concentration of ATP to all wells (as per the kit protocol).
-
Incubate the plate for 30-60 minutes at 30°C to allow for substrate phosphorylation.
-
Stop the reaction by adding the Stop Solution provided in the kit.
-
Wash the wells with the provided Wash Buffer.
-
Add the phospho-specific primary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate until sufficient color development is observed (typically 15-30 minutes).
-
Stop the color development by adding the Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Plot the absorbance values against the corresponding concentrations of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value of this compound for PKA activation.
Protocol 2: Screening for PKA Inhibitors Using this compound Activation
This protocol outlines how to use this compound to screen for potential inhibitors of PKA.
1. Reagent Preparation:
-
Prepare all reagents from the kinase assay kit as described previously.
-
Prepare a stock solution of this compound at a concentration that gives approximately 80-90% of the maximal PKA activation (determined from the EC50 experiment, e.g., 50-100 µM).
-
Prepare serial dilutions of the test compounds (potential inhibitors) in the appropriate solvent.
2. Assay Procedure:
-
Add the PKA enzyme to the substrate-coated wells.
-
Add the serially diluted test compounds to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with the test compounds for 10-15 minutes at room temperature.
-
Add the pre-determined concentration of this compound to all wells (except for the basal activity control) to activate PKA.
-
Incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Follow the remaining steps of the ELISA-based assay as described in Protocol 1 (incubation, stopping the reaction, antibody incubations, washing, and color development).
3. Data Analysis:
-
Calculate the percentage of PKA inhibition for each concentration of the test compound relative to the this compound-activated control (no inhibitor).
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Insufficient washing. | Increase the number of wash steps and ensure complete removal of the wash buffer. |
| Non-specific antibody binding. | Use the recommended blocking buffers and antibody concentrations. | |
| Low Signal | Inactive PKA enzyme. | Use a fresh aliquot of the enzyme and ensure proper storage. |
| Insufficient incubation time. | Optimize the incubation times for the kinase reaction and antibody binding. | |
| Low concentration of this compound. | Use a higher concentration of this compound or verify its activity. | |
| High Variability between Replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration. |
Conclusion
This compound is a powerful and reliable tool for the in vitro study of PKA activity. Its stability and potent PKA activation make it ideal for use in kinase assay kits for applications ranging from fundamental research into PKA signaling to high-throughput screening of potential therapeutic agents. The protocols provided here offer a framework for the effective use of this compound in these assays, enabling researchers to obtain robust and reproducible data.
References
Application Notes and Protocols for Sp-cAMPS
Harnessing the Power of Sp-cAMPS: A Guide to Stock Solution Preparation and Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation of a stock solution of Sp-Adenosine-3',5'-cyclic monophosphorothioate (this compound), a potent and membrane-permeable activator of Protein Kinase A (PKA). Included are application notes, experimental protocols, and a summary of its physicochemical properties to ensure accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a diastereomer of adenosine-3',5'-cyclic monophosphorothioate that acts as a selective activator of cAMP-dependent Protein Kinase A (PKA). Unlike its parent molecule, cAMP, this compound exhibits significantly higher resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring a more sustained activation of PKA in cellular and in vitro assays.[1][2] Its membrane permeability allows for direct application to cell cultures to study the downstream effects of PKA activation.
The activation of PKA by this compound initiates a signaling cascade that plays a crucial role in various cellular processes, including gene expression, metabolism, and cell proliferation and differentiation. Understanding and manipulating this pathway is central to research in numerous fields, including oncology, neuroscience, and endocrinology.
Physicochemical Properties and Solubility
This compound is typically supplied as a lyophilized powder, commonly as a triethylammonium or sodium salt. The salt form can influence the exact molecular weight and solubility characteristics. It is crucial to refer to the manufacturer's certificate of analysis for batch-specific information.
| Property | This compound Triethylammonium Salt | This compound Sodium Salt |
| Molecular Weight | ~446.46 g/mol (anhydrous) | Varies by manufacturer |
| Appearance | White to off-white lyophilized powder | White to off-white lyophilized powder |
| Solubility | Soluble up to 100 mM in water[3] | Soluble in water (e.g., ≤25 mg/mL)[4] and DMSO.[4] |
| Storage | Store at -20°C or -80°C, desiccated. | Store at -20°C or -80°C, desiccated. |
Note: The solubility of the sodium salt in aqueous solutions is generally good, and it is often preferred for its enhanced water solubility and stability.[3]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution from a lyophilized powder. Always consult the manufacturer's instructions for the specific product.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or DMSO
-
Microcentrifuge
-
Vortex mixer
-
Sterile polypropylene microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the appropriate volume of sterile, nuclease-free water or DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound triethylammonium salt (MW: 446.46 g/mol ), add 224 µL of solvent.
-
Dissolution: Gently vortex or swirl the vial to dissolve the powder completely. If necessary, gentle warming or sonication can be used to aid dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Workflow for Stock Solution Preparation
Caption: Workflow for Preparing this compound Stock Solution.
Application Notes
This compound is a versatile tool for studying cAMP-mediated signaling pathways. The optimal working concentration and incubation time will vary depending on the cell type, experimental conditions, and the specific biological question being addressed. It is always recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your system.
| Application | Typical Working Concentration | Incubation Time | Key Considerations |
| PKA Activation in Cell Culture | 10 - 200 µM | 15 minutes - 24 hours | Monitor for downstream effects such as CREB phosphorylation. |
| In Vitro Kinase Assays | 1 - 10 µM | 30 - 60 minutes | Ensure the purity of the recombinant PKA and substrate. |
| Modulation of Ion Channel Activity | 10 - 100 µM | Minutes to hours | Use appropriate electrophysiological techniques to measure channel activity. |
| Induction of Gene Expression | 50 - 200 µM | 4 - 48 hours | Analyze changes in mRNA or protein levels of target genes. |
This compound Signaling Pathway
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and initiating a cellular response.
Caption: this compound Signaling Pathway via PKA Activation.
References
Application Notes and Protocols: Sp-cAMPS in Combination with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that acts as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1] Due to its resistance to hydrolysis by phosphodiesterases (PDEs), this compound provides a sustained activation of the PKA signaling pathway, making it a valuable tool for investigating cAMP-mediated cellular processes.[2] The strategic combination of this compound with other pharmacological agents can lead to synergistic or additive effects, providing deeper insights into cellular signaling networks and offering potential therapeutic advantages. This document provides detailed application notes, experimental protocols, and visualizations of signaling pathways involving this compound combinations.
Key Application Areas
The combination of this compound with other agents is particularly relevant in the following research areas:
-
Synergistic Inhibition of Cell Proliferation: In vascular smooth muscle cells, the combination of a PKA activator (like this compound) and an Epac (Exchange protein directly activated by cAMP) activator leads to a synergistic inhibition of cell proliferation, a phenomenon not observed when either pathway is activated alone.[3][4]
-
Enhanced Cellular Differentiation: In PC-12 pheochromocytoma cells, simultaneous activation of the PKA pathway by cAMP analogs and the Protein Kinase C (PKC) pathway by phorbol esters results in a synergistic increase in activator protein-1 (AP-1) activity and enhanced neuronal differentiation.[5][6]
-
Modulation of Neurotransmitter Release: The interplay between cAMP and calcium (Ca2+) signaling pathways is crucial in neurotransmission. This compound can be used with agents that modulate intracellular Ca2+ levels to study the synergistic effects on neurotransmitter release.[7]
-
Cancer Research: The cAMP signaling pathway plays a complex role in cancer. This compound, in combination with other anti-cancer agents, can be used to explore novel therapeutic strategies aimed at modulating cancer cell growth and survival.
-
Metabolic Studies: this compound can mimic the effects of glucagon, leading to increases in intracellular Ca2+ levels in hepatocytes.[8] Its use with other metabolic modulators can help dissect the intricate regulation of metabolic pathways.
Data Presentation
The following table summarizes the qualitative synergistic effects observed when this compound or other cAMP-elevating agents are used in combination with other pharmacological agents. Quantitative data such as IC50 or EC50 values for specific combinations are often cell-type and context-dependent and require empirical determination.
| This compound/cAMP Activator | Combined Agent | Biological System | Observed Effect | Potential Application | Citation |
| 6-Benzoyl-cAMP (PKA-selective) | 8-CPT-2'-O-Me-cAMP (Epac-selective) | Vascular Smooth Muscle Cells | Synergistic inhibition of Rb-hyperphosphorylation and BrdU incorporation (cell proliferation). | Vascular diseases | [3][4] |
| Dibutyryl-cAMP | Phorbol 12-myristate 13-acetate (PMA) | PC-12 Cells | Synergistic increase in AP-1 transcriptional activity and neurite outgrowth. | Neuroscience, Cancer | [5][6] |
| Dibutyryl-cAMP | 12-O-tetradecanoylphorbol-13-acetate (TPA) | HL-60 Cells | Synergistic enhancement of 1α,25-dihydroxyvitamin D3 action. | Cancer, Immunology | [9] |
| cAMP elevating agents | Phorbol esters | Jurkat Cells | Synergistic increase in c-Fos and AP-1 activity. | Immunology, Cancer | [9] |
| Forskolin (Adenylyl cyclase activator) | Carbachol (Ca2+ mobilizing agent) | Salivary Gland Ducts | Synergistic activation of Cl-/HCO3- exchange. | Secretory Biology | [10] |
Experimental Protocols
Below are detailed protocols for key experiments involving the use of this compound in combination with other pharmacological agents.
Synergistic Inhibition of Cell Proliferation Assay
This protocol is designed to assess the synergistic effect of a PKA activator (this compound) and an Epac activator on the proliferation of vascular smooth muscle cells.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Cell culture medium (e.g., DMEM) with serum
-
This compound
-
Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
BrdU incorporation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Serum Starvation: After 24 hours, synchronize the cells by serum-starving them for 24-48 hours.
-
Treatment: Treat the cells with this compound alone, the Epac activator alone, or a combination of both at various concentrations. Include a vehicle control.
-
BrdU Labeling: After the desired treatment period (e.g., 24 hours), add BrdU to the wells and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.
-
BrdU Detection: Follow the manufacturer's instructions for the BrdU incorporation assay kit to fix the cells, denature the DNA, and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., HRP).
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of proliferation inhibition relative to the vehicle control. Analyze for synergy using appropriate software (e.g., CompuSyn).
PKA Activity Assay
This protocol measures the activity of PKA in cell lysates following treatment with this compound, with or without a PKA inhibitor like H-89.
Materials:
-
Cultured cells of interest
-
This compound
-
H-89 (PKA inhibitor)
-
Cell lysis buffer
-
PKA kinase activity assay kit (colorimetric or radioactive)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat the cells with this compound, H-89, or a combination of both for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
PKA Activity Measurement: Use a commercial PKA kinase activity assay kit. These kits typically provide a specific PKA substrate (often pre-coated on a microplate), ATP, and an antibody that recognizes the phosphorylated substrate.
-
Follow the kit's protocol, which generally involves incubating the cell lysate with the substrate and ATP, followed by detection of the phosphorylated substrate.
-
Data Analysis: Measure the signal (e.g., absorbance or radioactivity) and normalize it to the protein concentration of the lysate. Express PKA activity relative to the control.
Measurement of Intracellular cAMP Levels
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound in the presence of a phosphodiesterase (PDE) inhibitor like rolipram or IBMX.
Materials:
-
Cultured cells of interest
-
This compound
-
PDE inhibitor (e.g., rolipram, IBMX)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer provided with the kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Stimulation: Add this compound at the desired concentration and incubate for the appropriate time.
-
Cell Lysis: Lyse the cells according to the protocol of the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay (e.g., competitive ELISA) as per the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Normalize the results to the cell number or protein concentration.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving this compound and its combination with other pharmacological agents.
Caption: this compound directly activates PKA, bypassing upstream signaling.
Caption: Synergy between PKA and PKC pathways activated by this compound and phorbol esters.
Caption: General workflow for assessing synergistic effects of this compound with another agent.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cAMP-Dependent Protein Kinase Activator and Inhibitor on In Vivo Rolipram Binding to Phosphodiesterase 4 in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synergistic enhancement by 12-O-tetradecanoylphorbol-13-acetate and dibutyryl cAMP of 1alpha,25-dihydroxyvitamin D3 action in human promyelocytic leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sp-cAMPS in Studying Apoptosis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP). As a potent activator of Protein Kinase A (PKA), this compound serves as a valuable tool for investigating the intricate role of the cAMP signaling pathway in cellular processes, including apoptosis.[1] This document provides detailed application notes and protocols for utilizing this compound to study and induce apoptosis in various cell types.
The second messenger cAMP can exert both pro-apoptotic and anti-apoptotic effects depending on the cellular context and the specific signaling pathways activated.[2] In many cell types, particularly lymphoid cells, elevation of intracellular cAMP levels triggers a cascade of events leading to programmed cell death.[3] this compound, by selectively activating PKA, allows for the precise dissection of this pathway's contribution to apoptosis.
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to and activating the regulatory subunits of PKA. This activation releases the catalytic subunits, which then phosphorylate a multitude of downstream target proteins involved in the apoptotic cascade.[4][5] Key events in this compound-induced apoptosis include the modulation of Bcl-2 family proteins and the activation of caspases, the central executioners of apoptosis.[6][7]
A critical target of PKA in the context of apoptosis is the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter). PKA has been shown to phosphorylate BAD at a specific site, Serine 155.[8] This phosphorylation can influence BAD's interaction with anti-apoptotic proteins like Bcl-xL, thereby promoting apoptosis.[8]
Furthermore, activation of the cAMP/PKA pathway can lead to the downregulation of anti-apoptotic proteins. For instance, treatment of human B-precursor cells with agents that increase cAMP levels results in a significant decline in the expression of Mcl-1, an anti-apoptotic Bcl-2 family protein.[9]
Data Presentation
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of cAMP-elevating agents. While direct data for this compound is limited in some publications, data from forskolin, a potent adenylyl cyclase activator that increases intracellular cAMP levels, is presented as a comparable reference.
Table 1: Dose-Dependent Induction of Apoptosis by Forskolin in MOPC315 Myeloma Cells
| Forskolin Concentration (µM) | % Cell Death (24 hours) |
| 0 (Control) | ~16% |
| 0.1 | Increased |
| 1 | Increased |
| 10 | Increased |
| 50 | ~50% |
Data adapted from a study on MOPC315 cells, where cell death was measured by propidium iodide (PI) incorporation.[6]
Table 2: Time-Course of Forskolin-Induced Apoptosis in MOPC315 Myeloma Cells
| Time (hours) | % Cell Death (50 µM Forskolin) |
| 0 | ~16% |
| 8 | Statistically significant increase |
| 24 | ~50% |
Data adapted from a study on MOPC315 cells, where cell death was measured by PI incorporation.[6]
Table 3: Effect of cAMP Elevation on Mcl-1 Expression in Human B-Precursor Cells
| Treatment (48 hours) | Fold Decline in Mcl-1 Expression |
| Forskolin or 8-CPT-cAMP | 4-fold |
Data represents the average decline in Mcl-1 protein expression compared to control cells.[9]
Table 4: Caspase-3 Activation by a cAMP Analog in S49 Lymphoma Cells
| Treatment (24 hours) | Fold Change in Caspase-3 Activity |
| 8-CPT-cAMP | >2-fold increase in Wild-Type cells |
| 8-CPT-cAMP | No significant change in cAMP-deathless mutant cells |
Data adapted from a study on wild-type and cAMP-deathless (D-) S49 lymphoma cells.[3]
Experimental Protocols
Here, we provide detailed protocols for key experiments to study this compound-induced apoptosis.
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis.
Materials:
-
Cell line of interest (e.g., Jurkat, B-precursor cells, myeloma cell lines)
-
Complete cell culture medium
-
This compound (sodium salt)
-
Phosphate-buffered saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Multi-well plates or culture flasks
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a multi-well plate or culture flask. Allow cells to adhere overnight if using adherent cells.
-
Reagent Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis of apoptosis (see Protocols 2 and 3). For adherent cells, collect both the floating and adherent cells.
Protocol 2: Detection of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol details the detection of phosphatidylserine (PS) externalization, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) or 7-AAD solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Caspase-3 Activity
This protocol describes a colorimetric or fluorometric assay to quantify the activity of caspase-3, a key executioner caspase.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Microplate reader
Procedure:
-
Cell Lysis: Pellet the cells and resuspend in chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Setup: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Adjust the volume with cell lysis buffer.
-
Reaction Initiation: Add reaction buffer (containing DTT) and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the readings from the treated samples to the untreated control.[10]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound-induced apoptosis.
Caption: PKA-mediated apoptotic signaling pathway initiated by this compound.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Conclusion
This compound is an indispensable tool for elucidating the role of the PKA signaling pathway in apoptosis. By providing a means to specifically and potently activate PKA, researchers can dissect the molecular mechanisms underlying cAMP-mediated programmed cell death. The protocols and data presented herein offer a comprehensive guide for scientists and drug development professionals to effectively utilize this compound in their apoptosis research, ultimately contributing to a deeper understanding of this fundamental cellular process and its implications in health and disease.
References
- 1. Forskolin affects proliferation, migration and Paclitaxel-mediated cytotoxicity in non-small-cell lung cancer cell lines via adenylyl cyclase/cAMP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new caspase-8 isoform caspase-8s increased sensitivity to apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Phosphoryl Transfer Catalyzed by cAMP-Dependent Protein Kinase: An X-ray Crystallographic Study of Complexes with Various Metals and Peptide Substrate SP20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the cAMP-dependent Protein Kinase (PKA) Regulatory Subunit Modulates PKA-AKAP Interaction, Substrate Phosphorylation, and Calcium Signaling in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic AMP induces apoptosis in multiple myeloma cells and inhibits tumor development in a mouse myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-3 activation as a bifurcation point between plasticity and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of BAD by cAMP-dependent protein kinase is mediated via phosphorylation of a novel site, Ser155 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sp-cAMPS solubility issues and how to resolve them.
Welcome to the technical support center for Sp-cAMPS (Sp-Adenosine-3',5'-cyclic monophosphorothioate). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in experimental settings, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2][3] By mimicking the action of cAMP, this compound can induce a variety of cellular responses downstream of PKA activation. It is often used in research to investigate the roles of the PKA signaling pathway in various physiological processes.
Q2: In what forms is this compound typically available?
A2: this compound is commonly available as a triethylammonium salt or a sodium salt.[2] The salt forms generally exhibit enhanced water solubility and stability compared to the free acid form.
Q3: What are the recommended solvents for dissolving this compound?
A3: The recommended solvent for this compound, particularly its salt forms, is high-purity water or aqueous buffers such as Phosphate-Buffered Saline (PBS).[4] Dimethyl sulfoxide (DMSO) can also be used, although some salt forms of organic compounds may have limited solubility in it.[5]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Always refer to the manufacturer's specific recommendations.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems researchers may face when preparing this compound solutions and provides step-by-step resolutions.
Problem 1: this compound powder is not dissolving in the chosen solvent.
-
Question: I am trying to dissolve this compound powder in water/PBS at the desired concentration, but it is not going into solution. What should I do?
-
Answer:
-
Verify the Salt Form: Confirm whether you are using the triethylammonium salt or the sodium salt, as their solubilities can differ. The salt forms are generally more water-soluble.[2]
-
Check Concentration: Ensure the target concentration does not exceed the known solubility limits (see Table 1).
-
Gentle Warming: Gently warm the solution to 37°C for a short period (10-15 minutes) while vortexing.[5] Avoid excessive heat, as it may lead to degradation.
-
Sonication: Use a bath sonicator for brief intervals (1-2 minutes) to aid dissolution.[4] Be cautious not to overheat the sample.
-
pH Adjustment: For aqueous solutions, a slight adjustment of the pH might enhance solubility. However, this should be done with caution, considering the stability of the compound and the requirements of your experiment.
-
Problem 2: Precipitation is observed after preparing the stock solution or upon dilution.
-
Question: I successfully dissolved this compound, but a precipitate formed after cooling the solution to room temperature or after diluting it in my cell culture medium. How can I resolve this?
-
Answer:
-
Supersaturation: The initial dissolution at a higher temperature might have created a supersaturated solution. Try preparing a slightly lower concentration stock solution.
-
Solvent Compatibility: When diluting a stock solution (especially a DMSO stock) into an aqueous buffer or medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to prevent the compound from precipitating.
-
Gradual Dilution: Add the stock solution to the aqueous medium drop-wise while gently vortexing the medium. This can help prevent localized high concentrations that lead to precipitation.
-
Pre-warmed Medium: Dilute your stock solution into a medium that has been pre-warmed to 37°C.
-
Data Presentation
Table 1: Solubility of this compound Forms
| Compound Form | Solvent | Reported Solubility |
| This compound triethylammonium salt | Water | Up to 100 mM |
| This compound sodium salt | PBS | 50 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Sodium Salt
-
Materials:
-
This compound sodium salt powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, refer to the troubleshooting guide for techniques like gentle warming or sonication.
-
Sterile-filter the solution through a 0.22 µm syringe filter if it is to be used in cell culture.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound activates the PKA signaling pathway.
References
Potential off-target effects of Sp-cAMPS in cellular assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sp-cAMPS, focusing on its potential off-target effects and offering troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and membrane-permeable analog of cyclic AMP (cAMP). Its primary and intended target is the cAMP-dependent Protein Kinase A (PKA). It functions as a PKA agonist by binding to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[1]
Q2: What are the known off-target effects of this compound?
The most significant off-target effects of this compound involve the activation of Exchange Protein directly Activated by cAMP (EPAC) and the inhibition of certain phosphodiesterases (PDEs).
-
EPAC Activation: Like cAMP, this compound can bind to and activate EPAC proteins (EPAC1 and EPAC2), which are guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2.[2] This can initiate PKA-independent signaling cascades.
-
PDE Inhibition: this compound is known to be a competitive inhibitor of some phosphodiesterases, the enzymes responsible for degrading cAMP. For instance, it has been shown to inhibit PDE3A with a Ki of 47.6 µM and bind to the GAF domain of PDE10 with an EC50 of 40 µM.[3] Inhibition of PDEs can lead to an accumulation of endogenous cAMP, further complicating the interpretation of results.
Q3: How can I distinguish between PKA- and EPAC-mediated effects in my experiment?
Differentiating between PKA and EPAC signaling is a critical step in interpreting results from experiments using this compound. A multi-faceted approach is recommended:
-
Use of Selective Analogs: Employ EPAC-selective agonists, such as 8-pCPT-2'-O-Me-cAMP, which do not significantly activate PKA at effective concentrations.[4] Comparing the effects of this compound with those of an EPAC-selective agonist can help parse the signaling pathways.
-
Pharmacological Inhibition: Use a PKA-specific inhibitor (e.g., H89, Rp-cAMPS) in conjunction with this compound. If the observed effect is abolished, it is likely PKA-dependent.[5]
-
Downstream Readouts: Measure the activation of specific downstream effectors. For PKA, this could be the phosphorylation of CREB (pCREB).[6] For EPAC, a Rap1 activation assay is the standard readout.[7]
Q4: What is the stability and permeability of this compound?
This compound is designed to be membrane-permeable, allowing it to be used in intact cells.[8] It is also considerably more resistant to hydrolysis by PDEs than cAMP or other analogs like 8-Br-cAMP, leading to a more sustained signal.[8][9] However, its stability in culture medium over long incubation periods should be empirically determined for your specific experimental conditions.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| No observable effect after this compound treatment. | 1. Insufficient intracellular concentration: Poor cell permeability in your specific cell type or degradation of the compound. 2. PKA pathway is not active or relevant to the measured endpoint in your cell model. | 1. Increase the concentration of this compound or the incubation time. Verify the activity of your this compound stock by testing it in a system with a known PKA-dependent response. 2. Confirm PKA expression and activity in your cells. Use a positive control for PKA activation, such as Forskolin (an adenylyl cyclase activator) combined with a PDE inhibitor like IBMX. |
| Unexpected or contradictory results compared to literature. | 1. Off-target EPAC activation: The observed phenotype may be a result of EPAC signaling, which can sometimes oppose PKA effects.[2] 2. PDE Inhibition: this compound may be inhibiting PDEs, leading to a buildup of endogenous cAMP that could have broader effects.[3] | 1. Perform a Rap1 activation assay to check for EPAC engagement. Use the EPAC-selective agonist 8-pCPT-2'-O-Me-cAMP as a comparator. Pre-treat with a PKA inhibitor before this compound stimulation to isolate PKA-independent effects. 2. Measure total intracellular cAMP levels after this compound treatment. Compare results with a broad-spectrum PDE inhibitor. |
| High background signal in PKA activity assays. | 1. Contamination of reagents. 2. Non-specific kinase activity in cell lysates. | 1. Run a "no enzyme" control to check for background signal from the buffer or substrate. 2. Include a sample treated with a specific PKA inhibitor (like PKI peptide) to determine the PKA-specific portion of the signal. |
| Difficulty reproducing results. | 1. Cell passage number and health: Cellular responses can change with increasing passage number. 2. Inconsistent this compound preparation: Compound may not be fully dissolved or may have degraded. | 1. Use cells within a consistent and low passage number range for all experiments. Regularly check for mycoplasma contamination. 2. Prepare fresh this compound solutions from a high-quality source for each experiment. Ensure complete dissolution. |
Data Presentation: Quantitative Comparison of cAMP Analogs
The following tables summarize the activation and inhibition constants for this compound and other relevant cAMP analogs. These values are essential for designing experiments and interpreting results.
Table 1: Activation Constants (EC₅₀/Kₐ) for PKA and EPAC
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | PKA I/II | Agonist | Potent Activator (Specific Kₐ not consistently reported) | [3] |
| 8-Br-cAMP | PKA & EPAC | EC₅₀ (NK1R internalization) | Biphasic response | [10] |
| 6-Bnz-cAMP | PKA | EC₅₀ (NK1R internalization) | 0.50 pM | [10] |
| 8-pCPT-2'-O-Me-cAMP | EPAC1 | EC₅₀ (Rap1 Activation) | 2.2 µM | [4] |
| cAMP | EPAC1 | EC₅₀ (Rap1 Activation) | ~30 µM | [4] |
| CPTOMe-cAMP | EPAC1/2 | EC₅₀ (NK1R internalization) | 5.2 µM | [10] |
Note: EC₅₀/Kₐ values can vary depending on the assay conditions and cell type.
Table 2: Inhibition Constants (Kᵢ/IC₅₀) for Phosphodiesterases (PDEs)
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | PDE3A | Kᵢ | 47.6 µM | [3] |
| This compound | PDE10 (GAF Domain) | EC₅₀ | 40 µM | [3] |
| IBMX (non-selective) | Most PDEs | IC₅₀ | 2-50 µM | [11] |
Visualizations: Signaling Pathways and Workflows
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gladstone.org [gladstone.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 9. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]
Sp-cAMPS stability in culture medium and storage conditions.
Welcome to the technical support center for Sp-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper handling of this compound in culture medium and under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound and its salt forms should be stored at -20°C.[1][2][3] Some manufacturers recommend that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: How stable is this compound in aqueous solutions and culture media?
A2: this compound, a phosphorothioate analog of cAMP, is designed to be more resistant to hydrolysis by phosphodiesterases (PDEs) than the endogenous cyclic AMP (cAMP).[5] This inherent stability against enzymatic degradation makes it suitable for use in cell culture experiments where PDEs are present. However, the precise half-life and degradation rate in specific culture media are not extensively documented in publicly available literature. The stability can be influenced by factors such as pH, temperature, and the presence of specific enzymes in the serum or cell lysates. For critical or long-term experiments, it is advisable to prepare fresh solutions or conduct a stability assessment in your specific experimental setup.
Q3: Should I use the free acid or a salt form of this compound?
A3: The sodium salt of this compound is generally recommended as it typically exhibits enhanced water solubility and stability compared to the free acid form.[6] For most cell culture applications, the sodium salt is the preferred choice.
Q4: Can I reuse a working solution of this compound in culture medium?
A4: For optimal results and to ensure reproducible experimental outcomes, it is recommended to use freshly prepared working solutions of this compound for each experiment, particularly for in vivo studies.[4] If a solution in culture medium is to be used over a short period, it should be kept on ice and protected from light where possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound in the working solution or culture medium. | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific culture medium over the time course of your experiment using a method like HPLC. Consider increasing the frequency of media changes containing fresh this compound for long-term incubations. |
| Improper storage of stock solutions. | Ensure stock solutions are stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Precipitation observed in the culture medium. | Poor solubility of this compound at the desired concentration. | Ensure the this compound is fully dissolved in the initial solvent before further dilution into the culture medium. The sodium salt form generally has better aqueous solubility. Gentle warming or sonication may aid dissolution.[4] |
| Interaction with components of the culture medium. | Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it to the final working concentration in the pre-warmed culture medium. Perform a small-scale test to check for precipitation before treating your cells. | |
| High background or off-target effects. | Use of excessively high concentrations of this compound. | Titrate the concentration of this compound to determine the optimal effective concentration for your specific cell type and assay. |
| Contamination of the this compound powder or solution. | Use high-purity this compound from a reputable supplier. Ensure aseptic techniques are used when preparing solutions for cell culture. |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Medium using HPLC
This protocol provides a general framework for researchers to determine the stability of this compound in their specific cell culture medium.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., acetonitrile, water, buffer salts like phosphate or acetate)
-
Filtration units (0.22 µm) for sample preparation
2. Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the stock solution to the final working concentration (e.g., 100 µM) in the pre-warmed cell culture medium to be tested.
3. Incubation:
-
Incubate the this compound-containing culture medium at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
As a control, incubate a parallel set of samples at 4°C.
4. Sample Preparation for HPLC:
-
For each time point, filter the collected medium sample through a 0.22 µm syringe filter to remove any particulates.
-
If the medium contains serum, a protein precipitation step (e.g., with acetonitrile or methanol) may be necessary, followed by centrifugation and filtration of the supernatant.
5. HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient elution method with a C18 column to separate this compound from potential degradation products. The mobile phase could consist of a gradient of acetonitrile in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Monitor the elution profile at the maximum absorbance wavelength of this compound (approximately 259 nm).
-
Quantify the peak area of this compound at each time point.
6. Data Analysis:
-
Plot the percentage of remaining this compound (relative to the 0-hour time point) against time.
-
From this plot, the degradation rate and half-life of this compound in the specific culture medium can be determined.
Visualizations
Caption: Signaling pathway of this compound as a PKA activator.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. (PDF) A Stereochemical Investigation of the Hydrolysis of [research.amanote.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The stereochemical course of the hydrolysis of cyclic AMP by beef heart cyclic AMP phosphodiesterase - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A stereochemical investigation of the hydrolysis of cyclic AMP and the (Sp)-and (Rp)-diastereoisomers of adenosine cyclic 3':5'-phosphorothioate by bovine heart and baker's-yeast cyclic AMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A stereochemical investigation of the hydrolysis of cyclic AMP and the (Sp)-and (Rp)-diastereoisomers of adenosine cyclic 3':5'-phosphorothioate by bovine heart and baker's-yeast cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of response to Sp-cAMPS treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing a lack of response to Sp-cAMPS treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP). It functions as a potent activator of two key intracellular signaling molecules:
-
Protein Kinase A (PKA): this compound binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active subunits can then phosphorylate various downstream target proteins.[1][2][3]
-
Exchange Protein Directly Activated by cAMP (Epac): this compound directly binds to Epac, inducing a conformational change that activates its guanine nucleotide exchange factor (GEF) activity, primarily for the small G-protein Rap1.[4][5]
Due to its resistance to degradation by phosphodiesterases (PDEs), this compound provides a more sustained activation of cAMP signaling pathways compared to native cAMP.[6]
Q2: I am not observing any response to my this compound treatment. What are the common potential causes?
A lack of response to this compound can stem from several factors, ranging from reagent quality to experimental design. The most common culprits include:
-
Reagent Quality and Storage: Improper storage or handling of the this compound compound can lead to its degradation.
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type.
-
Insufficient Incubation Time: The treatment duration may not be long enough for the downstream effects to become detectable.
-
Low Cell Permeability: While this compound is cell-permeable, its efficiency can vary between cell types.[7][8][9]
-
High Phosphodiesterase (PDE) Activity: Although resistant, very high levels of PDE activity in your cells could still reduce the effective intracellular concentration of this compound.[10][11][12]
-
Cell Health and Passage Number: Unhealthy or high-passage-number cells may exhibit altered signaling responses.
-
Issues with Downstream Signaling Components: The lack of response might be due to a problem with the PKA or Epac pathways themselves, or the specific downstream target you are measuring.
Q3: How should I properly store and handle my this compound compound?
Proper storage is critical for maintaining the activity of this compound. Always refer to the manufacturer's instructions. Generally, this compound sodium salt should be stored as a stock solution at -20°C for up to one month or at -80°C for up to six months.[13] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution. When preparing working solutions, it is recommended to make them fresh for each experiment.
Q4: What are the recommended concentration ranges and incubation times for this compound treatment?
The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific downstream effect being measured. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system. See the data tables below for reported effective concentrations and incubation times in various experimental setups.
Troubleshooting Guides
Problem 1: No detectable activation of PKA signaling (e.g., no increase in phospho-CREB).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| This compound Degradation | Ensure this compound is stored correctly (aliquoted at -20°C or -80°C) and that working solutions are freshly prepared.[13] Consider purchasing a new batch of the compound. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 500 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 15 minutes, 30 minutes, 1 hour, 4 hours) to determine the peak of PKA activation. PKA activation is often rapid. |
| Low Cell Permeability | Consider using a more lipophilic and cell-permeable derivative like this compound-AM, which is a precursor that is converted to this compound inside the cell.[14] |
| High PDE Activity | Pre-treat cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to increase the intracellular concentration of cAMP analogs.[15] |
| Problem with Detection Method | Verify your Western blot or other detection assay with a known positive control for PKA activation, such as Forskolin (an adenylyl cyclase activator) in combination with a PDE inhibitor.[16] Ensure your antibodies (e.g., anti-phospho-CREB) are validated and working correctly. |
| Cell Line Insensitivity | Confirm that your cell line expresses the necessary components of the PKA signaling pathway. |
Problem 2: No detectable activation of Epac signaling (e.g., no increase in Rap1-GTP).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| This compound Degradation/Concentration/Time | Follow the same initial troubleshooting steps as for PKA activation (check reagent quality, perform dose-response and time-course experiments). |
| Low Epac Expression | Verify the expression of Epac1 and/or Epac2 in your cell line using techniques like Western blot or RT-qPCR. |
| Problem with Rap1 Activation Assay | Use a positive control for Epac activation, such as 8-pCPT-2'-O-Me-cAMP, which is a selective Epac agonist. Ensure your Rap1 activation assay (e.g., pull-down assay) is functioning correctly. |
| Cell-Specific Signaling Context | The cellular context can influence the outcome of Epac signaling.[17] Ensure that the downstream effectors of Rap1 that you are investigating are relevant in your cell type. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound
| Cell Type | Concentration | Observed Effect | Reference |
| Endothelial Cells (CEC and AEC) | 200 µM | Increased albumin permeability | [18] |
| Hepatocytes | Not specified | Mimicked glucagon-stimulated Ca2+ increase | [19] |
| Dictyostelium discoideum | 30 µM (extracellular) | Reached 1 µM intracellularly, sufficient for PKA activation | [8] |
| Human Mesenchymal Stem Cells | 1 mM (db-cAMP) | Stimulation of mineralization | [20] |
Table 2: Typical Incubation Times for Downstream Effects
| Downstream Effect | Typical Incubation Time | Notes |
| PKA Activation (e.g., CREB phosphorylation) | 10 - 30 minutes | PKA activation is generally a rapid event.[21] |
| Epac Activation (e.g., Rap1 activation) | 5 - 30 minutes | Epac activation is also a relatively fast process. |
| Gene Transcription | 1 - 6 hours | Requires sufficient time for transcription and translation to occur. |
| Changes in Cell Morphology/Phenotype | Several hours to days | Phenotypic changes are typically longer-term effects. |
Experimental Protocols
Key Experiment: Western Blot for Phospho-CREB (PKA Activation)
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of this compound for the optimized incubation time. Include appropriate positive (e.g., Forskolin + IBMX) and negative (vehicle control) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
Mandatory Visualizations
Caption: PKA signaling pathway activation by this compound.
Caption: Epac signaling pathway activation by this compound.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 7. researchgate.net [researchgate.net]
- 8. Cell-permeable non-hydrolyzable cAMP derivatives as tools for analysis of signaling pathways controlling gene regulation in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of ionic permeability in a nonpolarized cell: effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase isoforms and cAMP compartments in the development of new therapies for obstructive pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ris.utwente.nl [ris.utwente.nl]
- 21. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Sp-cAMPS at High Concentrations
Welcome to the technical support center for Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a particular focus on mitigating cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures at high concentrations of this compound. What are the potential causes?
A1: High concentrations of this compound can lead to cytotoxicity through several mechanisms:
-
Overactivation of PKA: this compound is a potent activator of Protein Kinase A (PKA).[1] Sustained, high-level activation of PKA can push the cyclic AMP (cAMP) signaling pathway beyond its physiological limits, leading to the induction of apoptosis (programmed cell death).[2] The cAMP/PKA pathway has a dual role in cell fate, and excessive stimulation can shift the balance towards apoptosis in many cell types.
-
Off-Target Effects: At high concentrations, this compound may interact with other molecules in the cell in a non-specific manner, leading to unforeseen and toxic "off-target" effects. While specific off-target interactions of this compound are not extensively documented, it is a common phenomenon with small molecule inhibitors and activators used at high concentrations.
-
Metabolic Burden and Breakdown Products: Although this compound is more resistant to degradation by phosphodiesterases (PDEs) than cAMP, it is not completely inert.[3] Continuous exposure to high concentrations might lead to the accumulation of breakdown products that could be cytotoxic. Some cAMP analogs are known to be metabolized into potentially toxic derivatives.[4]
-
Secondary Effects of PKA Overactivation: PKA phosphorylates a vast array of cellular proteins. Hyper-phosphorylation of these substrates can disrupt normal cellular processes, including cell cycle regulation and DNA replication, potentially leading to cell death.[5]
Q2: What is a typical working concentration for this compound, and at what concentrations does cytotoxicity become a concern?
A2: The optimal working concentration of this compound is highly cell-type dependent and application-specific. For PKA activation, concentrations in the low micromolar range (1-100 µM) are often effective. Cytotoxicity can become a concern at concentrations above 100 µM, with significant cell death often observed in the millimolar range with some cAMP analogs.[4] It is crucial to perform a dose-response curve to determine the optimal concentration that provides the desired biological effect with minimal cytotoxicity in your specific experimental system.
Q3: How can we reduce the cytotoxic effects of high concentrations of this compound?
A3: Several strategies can be employed to minimize cytotoxicity:
-
Optimize Concentration and Exposure Time: This is the most critical step. Use the lowest concentration of this compound that achieves the desired level of PKA activation. Additionally, reduce the duration of exposure. A time-course experiment can help identify the shortest incubation time required to observe the desired effect. Continuous exposure to cAMP analogs has been shown to inhibit cell proliferation.[4]
-
Use the Sodium Salt Form: this compound is available as a free acid and a sodium salt. The sodium salt form generally has better solubility and stability in aqueous solutions, which can help prevent precipitation and ensure a more homogenous concentration in your cell culture medium.[6]
-
Monitor Solvent Concentration: this compound is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Consider Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxic effects of compounds.[7] Conversely, in some contexts, serum starvation can make cells more susceptible to certain stressors. If your experimental design allows, you could investigate the effect of varying serum concentrations.
-
Use a PDE Inhibitor at a Lower this compound Concentration: To achieve a sustained intracellular cAMP signal, consider using a lower, less toxic concentration of this compound in combination with a phosphodiesterase (PDE) inhibitor like IBMX or rolipram. This approach can amplify the effect of this compound by preventing the degradation of intracellular cAMP.[8]
Q4: Are there less cytotoxic alternatives to this compound for activating PKA?
A4: While this compound is a widely used and effective PKA activator, other cAMP analogs are available. The cytotoxicity of these analogs can also be cell-type and concentration-dependent. Some alternatives include:
-
8-Bromo-cAMP: Another commonly used cell-permeable cAMP analog. However, it can also exhibit cytotoxicity at high concentrations.[4]
-
Dibutyryl-cAMP (db-cAMP): This analog has been reported to have dose-dependent toxicity, potentially due to its butyrate side chains.[1]
-
8-CPT-cAMP: A more specific activator of Epac (Exchange protein directly activated by cAMP), another key mediator of cAMP signaling. This can be useful to dissect PKA-dependent versus Epac-dependent effects.
It is always recommended to perform a literature search for the specific cell type you are using to see which analogs have been successfully used with minimal toxicity. A comparative cytotoxicity study of different analogs in your system may be beneficial.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues related to this compound cytotoxicity.
| Problem | Potential Cause | Troubleshooting Steps |
| High levels of cell death observed across all treated wells. | Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value and identify a non-toxic working concentration. Start with a wide range of concentrations (e.g., 1 µM to 1 mM). |
| Prolonged exposure to this compound. | Conduct a time-course experiment to find the minimum exposure time required for the desired biological effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.1% and include a vehicle control with the same solvent concentration. | |
| Poor stability or solubility of this compound in media. | Use the sodium salt form of this compound for better solubility. Prepare fresh stock solutions and dilute in pre-warmed media immediately before use. Visually inspect for any precipitation. | |
| Inconsistent results and variable cell death between experiments. | Inconsistent cell health or density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase and have high viability before starting the experiment. |
| Freeze-thaw cycles of this compound stock solution. | Aliquot the this compound stock solution upon receipt to avoid multiple freeze-thaw cycles. | |
| Degradation of this compound in media over time. | For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. | |
| Desired PKA activation is only seen at cytotoxic concentrations. | The therapeutic window of this compound is narrow in the specific cell line. | Combine a lower, non-toxic concentration of this compound with a PDE inhibitor to enhance the intracellular cAMP signal. |
| The downstream effect requires very high and sustained PKA activation that is inherently toxic to the cells. | Re-evaluate the experimental hypothesis. Consider alternative approaches to modulate the desired downstream pathway. |
Quantitative Data Summary
While specific IC50 values for this compound are highly cell-line dependent and not always readily available in a comparative format, the following table provides a general overview of concentrations used and potential toxicity of common cAMP analogs from the literature.
| Compound | Typical Working Concentration for PKA Activation | Concentrations Reported to Cause Cytotoxicity/Inhibit Proliferation | Reference |
| This compound | 1 - 100 µM | > 100 µM | General observation |
| 8-Bromo-cAMP | 100 µM - 1 mM | ≥ 100 µM (continuous exposure) | [4] |
| Dibutyryl-cAMP (db-cAMP) | 100 µM - 1 mM | High mM concentrations (in vivo) | [1] |
Note: This table is for informational purposes only. It is imperative to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Dose-Response and IC50 of this compound
This protocol outlines the steps to determine the concentration-dependent effect of this compound on cell viability and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (sodium salt recommended)
-
Vehicle (e.g., sterile water or DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 2 mM, 1 mM, 500 µM, 250 µM, 100 µM, 50 µM, 10 µM, 1 µM). Prepare a 2X vehicle control.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells (this will result in a 1X final concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in a statistical software package to calculate the IC50 value.[9]
-
References
- 1. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 4. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-mediated Inhibition of DNA Replication and S Phase Progression: Involvement of Rb, p21Cip1, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Serum deprivation initiates adaptation and survival to oxidative stress in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Sp-cAMPS Effects in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sp-cAMPS in their experiments. The information provided here will help you to control for its effects and mitigate potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the potent activation of cAMP-dependent Protein Kinase A (PKA).[1][2] It mimics the effect of endogenous cAMP, leading to the dissociation of the PKA holoenzyme and the release of its active catalytic subunits.
Q2: What are the known off-target effects of this compound?
A2: Besides its primary role as a PKA activator, this compound has several known off-target effects. The most well-characterized is the inhibition of various phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[1][2] Specifically, it is a competitive inhibitor of PDE3A and can also bind to the GAF domain of PDE10.[1][2] There is also evidence suggesting that high concentrations of this compound may activate Exchange Protein Directly Activated by cAMP (EPAC).[3][4][5] Additionally, like other manipulations that elevate cAMP, this compound can indirectly influence intracellular calcium levels and ion channel activity.[6][7][8][9]
Q3: How can I control for the on-target PKA-mediated effects of this compound in my experiments?
A3: The most effective control for the PKA-dependent effects of this compound is the use of its diastereomer, Rp-cAMPS. Rp-cAMPS is a competitive antagonist of PKA.[3][10][11] It binds to the regulatory subunits of PKA but does not induce the conformational change required for the release of the catalytic subunits, thereby preventing PKA activation.[11][12] By treating a parallel set of cells or tissues with Rp-cAMPS under the same conditions as this compound, you can differentiate between PKA-dependent and PKA-independent effects. Any effect observed with this compound but absent or reversed with Rp-cAMPS can be attributed to PKA activation.
Q4: What are the recommended working concentrations and incubation times for this compound and Rp-cAMPS?
A4: The optimal concentration and incubation time for this compound and Rp-cAMPS are cell-type and context-dependent. However, a general starting point for many cell culture experiments is a concentration range of 10-100 µM for both compounds.[3][13] Incubation times can range from 15 minutes for observing rapid phosphorylation events to several hours or even days for studying effects on gene expression or cell differentiation.[3][14] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or variable results with this compound treatment.
-
Possible Cause 1: Cell Health and Confluency. Variations in cell health, passage number, and confluency can significantly impact cellular responses to this compound.
-
Troubleshooting Step: Ensure consistent cell culture practices. Use cells within a defined passage number range and seed them to reach a consistent confluency at the time of treatment.
-
-
Possible Cause 2: Reagent Stability. this compound and Rp-cAMPS solutions can degrade over time, especially if not stored properly.
-
Troubleshooting Step: Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Off-Target Effects. At higher concentrations, off-target effects of this compound can become more pronounced and contribute to variability.
-
Troubleshooting Step: Perform a careful dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect. Always include an Rp-cAMPS control to identify PKA-independent effects.
-
Issue 2: Observing an effect with this compound that is not blocked by the PKA inhibitor Rp-cAMPS.
-
Possible Cause 1: PDE Inhibition. this compound can inhibit PDEs, leading to an accumulation of endogenous cAMP, which could potentially activate other cAMP effectors like EPAC.
-
Troubleshooting Step: To investigate the role of PDE inhibition, consider using a broad-spectrum PDE inhibitor (e.g., IBMX) as a positive control for cAMP accumulation. To specifically test for EPAC involvement, use an EPAC-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP).[15]
-
-
Possible Cause 2: Direct EPAC Activation. High concentrations of this compound might directly activate EPAC.[3][4][5]
-
Troubleshooting Step: Use a lower concentration of this compound. If the effect persists, it is more likely to be EPAC-mediated. Confirm this using EPAC-specific agonists and antagonists.
-
-
Possible Cause 3: Other Unidentified Off-Target Effects. this compound may have other, less-characterized off-target effects.
-
Troubleshooting Step: A thorough literature search for off-target effects of this compound in your specific cell type or pathway of interest is recommended. Consider using structurally different PKA activators to confirm that the observed effect is truly independent of PKA.
-
Issue 3: Difficulty in interpreting results due to potential effects on intracellular calcium.
-
Possible Cause: cAMP-mediated calcium signaling. Elevation of intracellular cAMP can influence calcium signaling pathways, for example, through PKA-mediated phosphorylation of ion channels or other calcium-handling proteins.[6][7][8][9]
-
Troubleshooting Step: Monitor intracellular calcium levels using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in parallel with your primary endpoint measurement. Use appropriate ion channel blockers or chelators of intracellular calcium to dissect the involvement of calcium signaling in the observed effects of this compound.
-
Data Presentation
Table 1: Quantitative Data for this compound and Rp-cAMPS
| Compound | Target | Action | Parameter | Value | Reference |
| This compound | PKA I | Activator | - | - | [1][2] |
| PKA II | Activator | - | - | [1][2] | |
| PDE3A | Inhibitor | Kᵢ | 47.6 µM | [1][2] | |
| PDE10 GAF Domain | Binds | EC₅₀ | 40 µM | [1][2] | |
| Rp-cAMPS | PKA I | Antagonist | Kᵢ | 12.5 µM | [3][10] |
| PKA II | Antagonist | Kᵢ | 4.5 µM | [3][10] |
Table 2: Example IC₅₀ Values for PDE Inhibition by Various Compounds
| Compound | PDE Isoform | IC₅₀ (µM) | Reference |
| Thymoquinone | PDE4 | 60 | [16] |
| Dipyridamole | PDE11A | 0.9 - 1.8 | [16] |
| Zaprinast | PDE11A | 5 - 33 | [16] |
| IBMX | PDE11A | 25 - 81 | [16] |
| Tadalafil | PDE11A | 0.037 - 0.073 | [16] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound and Rp-cAMPS
This protocol provides a general guideline for treating adherent cells in culture. Optimization is required for specific cell types and experimental questions.
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Rp-cAMPS stock solution (e.g., 10 mM in sterile water or DMSO)
-
Vehicle control (sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment (Optional): If investigating the inhibition of a stimulus, you may need to pre-incubate with Rp-cAMPS. A typical pre-incubation time is 30 minutes.
-
Preparation of Working Solutions: Dilute the stock solutions of this compound, Rp-cAMPS, and vehicle to the desired final concentrations in pre-warmed complete growth medium.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the medium containing the appropriate treatment (this compound, Rp-cAMPS, or vehicle) to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a CO₂ incubator.
-
Downstream Analysis: Following incubation, proceed with your intended downstream analysis, such as cell lysis for Western blotting, RNA extraction for qPCR, or fixation for immunofluorescence.
Protocol 2: PKA Activity Assay
This protocol outlines a general method for measuring PKA activity in cell lysates using a commercially available colorimetric assay kit. Always refer to the specific manufacturer's protocol for the kit you are using.[1][17][18][19]
Materials:
-
Treated and untreated cell lysates
-
PKA Kinase Activity Assay Kit (containing PKA substrate-coated plate, ATP, antibodies, etc.)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells according to the assay kit's instructions. This typically involves using a specific lysis buffer provided in the kit. Determine the protein concentration of each lysate.
-
Assay Setup:
-
Add equal amounts of protein from each cell lysate to the wells of the PKA substrate-coated microplate.
-
Include positive and negative controls as recommended by the kit manufacturer.
-
-
Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 90 minutes).[1][18]
-
Detection:
-
Wash the wells to remove ATP and non-adherent proteins.
-
Add the primary antibody that specifically recognizes the phosphorylated PKA substrate. Incubate as directed.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate as directed.
-
Wash the wells and add the TMB substrate. A blue color will develop.
-
-
Measurement: Stop the reaction with the provided stop solution (the color will turn yellow). Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the PKA activity in the sample. Calculate the PKA activity relative to the control samples.
Mandatory Visualization
Caption: Signaling pathway of this compound and its control.
Caption: Experimental workflow for studying this compound effects.
References
- 1. arborassays.com [arborassays.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of rise in cAMP levels on Ca2+ influx through voltage-dependent Ca2+ channels in HIT cells. Second-messenger synarchy in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increase in Ca2+ current by sustained cAMP levels enhances proliferation rate in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - AR [thermofisher.com]
- 15. Cell physiology of cAMP sensor Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. abcam.com [abcam.com]
Technical Support Center: Refining Sp-cAMPS Dosage for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining Sp-cAMPS dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and membrane-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] PKA is a key enzyme in many cellular processes, and its activation by this compound can influence gene expression, metabolism, and cell proliferation.[3] this compound is more resistant to hydrolysis by phosphodiesterases (PDEs) compared to cAMP and other analogs like 8-Bromo-cAMP, leading to a more sustained activation of PKA.[2]
Q2: What are the downstream signaling pathways activated by this compound?
The primary downstream effector of this compound is Protein Kinase A (PKA) . Upon activation, the catalytic subunits of PKA dissociate and phosphorylate numerous substrate proteins in the cytoplasm and nucleus, leading to a cellular response. A key nuclear target is the transcription factor CREB (cAMP response element-binding protein), which, when phosphorylated, regulates the transcription of various genes.
This compound can also activate Exchange Protein Directly Activated by cAMP (Epac) , another important sensor for cAMP.[4] Epac activation leads to the stimulation of the small GTPase Rap1, which is involved in processes like cell adhesion and junction control. While this compound is a potent PKA activator, its effects on Epac should be considered, especially at higher concentrations.
Q3: How does this compound differ from other cAMP analogs like 8-Bromo-cAMP?
This compound and 8-Bromo-cAMP are both membrane-permeable cAMP analogs used to elevate intracellular cAMP signaling. However, they have key differences:
| Feature | This compound | 8-Bromo-cAMP |
| Metabolic Stability | Higher resistance to phosphodiesterases (PDEs).[2] | Susceptible to degradation by PDEs. |
| Potency for PKA | Potent activator. | Also a PKA activator. |
| Lipophilicity | Moderately lipophilic. | More lipophilic than cAMP. |
| Potential for Off-Target Effects | Can inhibit PDEs at high concentrations.[1][3] | Can be metabolized to 8-bromo-adenosine, which may have its own biological effects. |
For long-term in vivo studies requiring sustained PKA activation, this compound is often preferred due to its metabolic stability.
Q4: How should I prepare and store this compound for in vivo administration?
-
Formulation: this compound is typically available as a sodium salt, which is soluble in aqueous solutions like sterile saline or phosphate-buffered saline (PBS).
-
Preparation: For in vivo use, dissolve this compound in a sterile, pyrogen-free vehicle. The final concentration will depend on the desired dose and administration volume. It is recommended to prepare fresh solutions for each experiment.
-
Storage: Store the solid form of this compound at -20°C. Once in solution, it is best to use it immediately. If short-term storage of the solution is necessary, it should be kept at 4°C for no longer than a few days. For longer-term storage, aliquots of the solution can be stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are the typical in vivo dosage ranges for this compound?
Published in vivo dosages for this compound are limited and highly dependent on the route of administration and the animal model.
-
Intracerebral Administration: A dose of 1 µg/µL has been used for direct infusion into the prefrontal cortex of mice.[1][3] Another study in rats used infusions of 80 nmol in 1.0 µl into the nucleus accumbens.[5]
-
Systemic Administration (Intravenous or Intraperitoneal): Specific systemic dosage ranges for this compound are not well-documented in the literature. Researchers often need to determine the optimal dose empirically for their specific model and research question. It is advisable to start with a low dose and perform a dose-response study. For initial studies, one might consider doses in the range of 1-10 mg/kg, but this is a hypothetical starting point and must be validated.
Q6: How can I monitor the in vivo effects of this compound?
The most direct way to monitor the effect of this compound is to measure the activation of its primary target, PKA, and the phosphorylation of its downstream substrates.
-
Phospho-CREB Levels: A common method is to measure the phosphorylation of CREB at Serine 133 in tissue homogenates (e.g., from the brain or other target organs) using Western blotting.[6] An increase in the ratio of phospho-CREB to total CREB indicates PKA activation.
-
Genetically Encoded PKA Sensors: For real-time monitoring in living animals, genetically encoded fluorescent reporters of PKA activity, such as A-Kinase Activity Reporters (AKARs), can be used.[7]
-
Tissue cAMP Levels: While this compound is a cAMP analog, measuring endogenous cAMP levels can provide insights into the overall state of the cAMP signaling pathway. This can be done using commercially available ELISA or other immunoassay kits.[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No or weak biological effect observed. | Inadequate Dosage: The administered dose may be too low to reach the target tissue at a sufficient concentration. | Perform a dose-response study to determine the optimal dose for your experimental model. |
| Poor Bioavailability/Delivery: For systemic administration, the compound may not be reaching the target organ in sufficient amounts. For central nervous system (CNS) studies, the blood-brain barrier may limit penetration. | Consider alternative, more direct routes of administration (e.g., intracerebroventricular injection for CNS targets). For systemic routes, consider using a vehicle that enhances solubility and stability. | |
| Degradation of this compound: Although more stable than cAMP, degradation can still occur, especially with improper storage or handling of solutions. | Prepare fresh solutions for each experiment. Store stock solutions appropriately at -20°C or -80°C in aliquots. | |
| Suboptimal Experimental Model: The chosen animal model or cell type may not be responsive to PKA activation in the manner expected. | Confirm the expression and functionality of the PKA signaling pathway in your model system through in vitro or ex vivo experiments. | |
| Off-target or unexpected effects observed. | Dosage Too High: At high concentrations, this compound can inhibit phosphodiesterases (PDEs), leading to a general and potentially non-specific increase in cAMP levels.[1][3] | Reduce the dosage. If possible, measure the activity of different PDE isoforms to check for off-target inhibition. |
| Activation of Epac Pathway: this compound can also activate Epac, which may lead to effects independent of PKA. | Use specific inhibitors for PKA (e.g., Rp-cAMPS) or Epac to dissect the contribution of each pathway to the observed effects. | |
| Cardiovascular Effects: Systemic administration of cAMP analogs can potentially affect heart rate and blood pressure. | Monitor cardiovascular parameters in a pilot study to assess the hemodynamic effects of your chosen dose. | |
| Vehicle-related issues. | Toxicity or Biological Activity of the Vehicle: The vehicle used to dissolve this compound may have its own biological effects. | Always include a vehicle-only control group in your experiments. Ensure the vehicle is sterile and non-toxic at the administered volume. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound
| Animal Model | Route of Administration | Dose | Target Tissue | Reference |
| Mouse | Intracerebral Infusion | 1 µg/µL | Prefrontal Cortex | [1][3] |
| Rat | Intracranial Infusion | 80 nmol in 1.0 µl | Nucleus Accumbens | [5] |
Table 2: In Vitro Potency of this compound and Other cAMP Analogs
| Compound | Target | Assay | EC50 / Ki | Reference |
| This compound | PKA I / PKA II | Activation | Potent Activator | [1] |
| This compound | PDE3A | Inhibition | Ki = 47.6 µM | [1][3] |
| This compound | PDE10 GAF domain | Binding | EC50 = 40 µM | [1][3] |
Table 3: Physicochemical Properties of this compound (Sodium Salt)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₅NaO₅PS | [2] |
| Molecular Weight | 367.25 g/mol | [2] |
| Purity | >99% (HPLC) | [2] |
| Lipophilicity (LogP) | 1.31 | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Protocol 1: General Guidelines for Systemic Administration of this compound in Rodents
1. Materials:
-
This compound (sodium salt)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or PBS)
-
Sterile syringes and needles (appropriate gauge for the route and animal)
-
Animal scale
-
Vortex mixer
2. Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (in mg/kg) and the body weight of the animal.
-
Solution Preparation:
-
On the day of the experiment, bring the this compound vial to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound in the appropriate volume of sterile vehicle to achieve the final desired concentration. Ensure complete dissolution by vortexing.
-
The final injection volume should be in accordance with institutional guidelines (e.g., for mice, typically 5-10 ml/kg for intraperitoneal injection and up to 5 ml/kg for intravenous injection).[10]
-
-
Administration:
-
Intraperitoneal (IP) Injection: Restrain the animal appropriately. Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][12] Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Intravenous (IV) Injection: For mice and rats, the lateral tail vein is the most common site for IV injection. Proper restraint and vasodilation of the tail vein (e.g., using a heat lamp) are crucial for successful administration.[13]
-
-
Post-Administration Monitoring: Observe the animals for any signs of distress or adverse reactions immediately after injection and at regular intervals as required by the experimental design.
Protocol 2: Monitoring PKA Activation via Western Blot for Phospho-CREB
1. Materials:
-
Tissue homogenization buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Tissue Collection and Homogenization:
-
At the desired time point after this compound administration, euthanize the animal and rapidly dissect the target tissue.
-
Immediately homogenize the tissue in ice-cold homogenization buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-CREB to total CREB for each sample to determine the extent of PKA activation.
-
Visualizations
Caption: this compound mediated PKA signaling pathway.
Caption: this compound and Epac activation pathway.
Caption: General workflow for an in vivo this compound study.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. In vivo studies with phosphorothioate oligonucleotides: pharmacokinetics prologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of phosphorothioate antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of cAMP-Dependent Protein Kinase in the Nucleus Accumbens in Cocaine Self-Administration and Relapse of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real time, in vivo measurement of PKA activity in deep brain structures using fluorescence lifetime photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic fluorometric assay for tissue cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Addressing variability in experimental results with Sp-cAMPS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using Sp-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the potent activation of cAMP-dependent Protein Kinase A (PKA) isoforms I and II.[1][2][3][4] By mimicking endogenous cAMP, this compound binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.[5]
Q2: What are the advantages of using this compound over other cAMP analogs or inducers like Forskolin?
This compound offers several advantages:
-
Metabolic Stability: It is significantly more resistant to hydrolysis by phosphodiesterases (PDEs) compared to cAMP and other analogs like 8-Br-cAMP, leading to a more sustained activation of PKA.[6]
-
Direct Activation: Unlike Forskolin, which activates adenylyl cyclase to produce cAMP, this compound directly activates PKA, bypassing the need for adenylyl cyclase activity. This can be useful for studying downstream events of PKA activation in isolation.
-
Cell Permeability: this compound is cell-permeable, allowing for its use in intact cell-based assays.[6]
Q3: What are the known off-target effects of this compound?
Besides its primary target, PKA, this compound is also known to be a competitive inhibitor of some phosphodiesterase (PDE) isoforms.[3] For example, it has been reported to inhibit PDE3A.[3][4] This can lead to an increase in endogenous cAMP levels, which might contribute to the observed effects. Additionally, like other kinase activators, high concentrations of this compound could potentially have other unforeseen off-target effects.[1] It has also been shown to mimic glucagon-stimulated increases in intracellular Ca2+ levels in hepatocytes.[3][4]
Q4: How should I prepare and store this compound solutions?
-
Preparation: this compound is available in different salt forms (e.g., sodium salt, triethylammonium salt) which can affect solubility.[7] The sodium salt generally has better water solubility.[7] For cell culture experiments, dissolve this compound in an appropriate buffer (e.g., sterile water, PBS, or cell culture medium) to create a concentrated stock solution. Further dilute the stock solution in your experimental medium to the desired final concentration immediately before use.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[8]
Q5: What is Rp-cAMPS and how can it be used in my experiments?
Rp-cAMPS is the diastereomer of this compound and acts as a competitive antagonist of PKA.[9][10] It binds to the regulatory subunits of PKA but does not cause the dissociation of the catalytic subunits, thus preventing PKA activation.[10] It is an essential negative control in experiments using this compound to confirm that the observed effects are indeed mediated by PKA activation.[9]
Troubleshooting Guide
Variability in experimental results with this compound can arise from several factors. This guide provides a structured approach to identify and resolve common issues.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell density or health. | Ensure uniform cell seeding and confluency across all wells. Visually inspect cells for normal morphology before and after treatment. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of this compound-containing medium to add to all relevant wells. | |
| Incomplete dissolution of this compound. | Ensure the this compound stock solution is fully dissolved before further dilution. Gentle warming or vortexing may aid dissolution. | |
| No or Weak Response to this compound | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations can range from low micromolar to millimolar. |
| Insufficient incubation time. | Conduct a time-course experiment to identify the optimal incubation period for observing the desired effect. | |
| Poor cell permeability. | While this compound is cell-permeable, efficiency can vary between cell types.[2] Consider using a more lipophilic analog if permeability is a concern.[2] | |
| Degraded this compound. | Ensure proper storage of the compound and stock solutions.[4] Prepare fresh dilutions for each experiment. | |
| High PDE activity in the cell type. | Although this compound is PDE-resistant, very high PDE activity could still diminish its effect. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX as a positive control. | |
| Inconsistent Results Between Experiments | Lot-to-lot variability of this compound. | Purchase this compound from a reputable supplier. If you suspect lot-to-lot variability, test the new lot in parallel with the old lot using a standard assay. |
| Variations in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, serum percentage, passage number, and incubator settings (CO2, temperature, humidity). | |
| Presence of serum components. | Serum can contain factors that may interfere with the cAMP signaling pathway. Consider performing experiments in serum-free or reduced-serum media for a defined period. | |
| Unexpected or Off-Target Effects | Inhibition of PDEs by this compound. | Be aware of the potential for this compound to inhibit certain PDEs, which can elevate endogenous cAMP levels.[3] |
| Non-PKA mediated effects. | Use Rp-cAMPS as a negative control.[9][10] If the effect is not blocked by Rp-cAMPS, it is likely not mediated by PKA activation. | |
| Cytotoxicity at high concentrations. | High concentrations of any compound can induce cellular stress or toxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure the concentrations of this compound used are not toxic to your cells. |
Data Presentation
Table 1: Reported Quantitative Data for this compound
| Parameter | Target | Value | Organism/System |
| Ki | PDE3A | 47.6 µM | Not Specified |
| EC50 | PDE10 GAF domain | 40 µM | Not Specified |
Note: This table summarizes publicly available data. The selectivity and potency of this compound against other PDE isoforms may vary.
Experimental Protocols
Protocol 1: Induction of CREB Phosphorylation in HEK293 Cells and Analysis by Western Blot
This protocol provides a general guideline for stimulating HEK293 cells with this compound to induce the phosphorylation of cAMP Response Element-Binding Protein (CREB) at Serine 133, followed by detection using Western blot.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Rp-cAMPS (for negative control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare fresh dilutions of this compound and Rp-cAMPS in serum-free or complete medium.
-
(Optional) For control experiments, pre-incubate cells with Rp-cAMPS for 30-60 minutes before adding this compound.
-
Aspirate the growth medium from the cells and replace it with the treatment medium (e.g., medium with 100 µM this compound, medium with Rp-cAMPS and this compound, and a vehicle control).
-
Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
(Optional) Strip the membrane and re-probe with an antibody against total CREB for loading control.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to gene transcription.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 7. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Importance of Using the Correct Isomer (Sp- vs. Rp-cAMPS)
Welcome to the technical support center for the appropriate use of cAMPS isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the application of Sp- and Rp-cAMPS in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful and accurate use of these critical research tools.
Understanding the Key Differences: Sp-cAMPS vs. Rp-cAMPS
Cyclic adenosine 3',5'-monophosphorothioates (cAMPS) are analogs of cyclic AMP (cAMP) where a non-bridging oxygen atom in the phosphate moiety is replaced by a sulfur atom. This substitution creates a chiral center at the phosphorus atom, resulting in two diastereomers: this compound and Rp-cAMPS. These isomers have profoundly different effects on the primary intracellular receptor for cAMP, Protein Kinase A (PKA).
-
This compound (Agonist): The Sp-isomer acts as a potent activator of PKA. It mimics the action of cAMP by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation of the catalytic subunits.[1] These freed catalytic subunits are then able to phosphorylate their downstream targets. This compound is also known to be a competitive inhibitor of phosphodiesterase (PDE3A).[2]
-
Rp-cAMPS (Antagonist): The Rp-isomer is a competitive inhibitor of PKA activation.[1] It binds to the regulatory subunits of PKA but, unlike cAMP and this compound, it stabilizes the inactive holoenzyme conformation.[1][3] This prevents the release of the catalytic subunits, thereby blocking PKA-mediated signaling.[3] Rp-cAMPS is resistant to hydrolysis by phosphodiesterases.[4]
The distinct actions of these isomers make them invaluable tools for dissecting cAMP/PKA signaling pathways. However, their correct application is paramount to obtaining reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when using cAMPS isomers?
A1: The absolute purity of the isomers is the most critical factor. Even minute contaminations of the Rp-isomer with the Sp-isomer (or vice-versa) can lead to confounding results. For instance, a small amount of agonistic this compound in a preparation of antagonistic Rp-cAMPS can lead to partial PKA activation, masking the inhibitory effect.[5] It is imperative to source these compounds from a reputable supplier that provides a certificate of analysis with high-purity validation.
Q2: How do I determine the optimal concentration of Sp- or Rp-cAMPS for my cell-based experiments?
A2: The optimal concentration is highly cell-type and context-dependent and should be determined empirically through dose-response experiments. Factors such as cell membrane permeability and intracellular phosphodiesterase activity can influence the effective intracellular concentration. It is recommended to perform a concentration-response curve to identify the minimal concentration that elicits the desired maximal effect (for this compound) or complete inhibition (for Rp-cAMPS).
Q3: Are Sp- and Rp-cAMPS cell-permeable?
A3: While more permeable than cAMP itself, the cell permeability of the basic Sp- and Rp-cAMPS can be limited in some cell types.[5] To address this, more lipophilic derivatives (e.g., with modifications at the 8-position of the adenine ring like 8-Br-cAMPS or acetoxymethyl esters) have been developed to enhance membrane permeability.[6][7] If you are not observing the expected effects, consider using a more membrane-permeant analog.
Q4: Can these isomers have off-target effects?
A4: Yes, off-target effects are a possibility. For example, this compound can inhibit certain phosphodiesterases (PDEs).[2] Rp-cAMPS has been reported to activate some cyclic nucleotide-gated ion channels and the catabolite activator protein (CAP) in bacteria.[5] It is crucial to include appropriate controls in your experiments to rule out off-target effects.
Q5: How should I store my cAMPS isomer solutions?
A5: For long-term storage, it is recommended to store the compounds in a freezer, preferably in a lyophilized form.[5] Once in solution, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. As with any reagent, it is important to follow the manufacturer's specific storage recommendations.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No effect observed with this compound | 1. Insufficient intracellular concentration: The compound may not be effectively entering the cells. 2. Degraded compound: Improper storage or handling may have led to degradation. 3. Low PKA expression/activity in the cell type: The target enzyme may not be present or active. | 1. Increase the concentration of this compound or increase the incubation time. Consider using a more lipophilic analog. 2. Use a fresh, properly stored aliquot of this compound. 3. Confirm PKA expression in your cell line via Western blot or other methods. Run a positive control for PKA activation (e.g., forskolin). |
| Incomplete inhibition with Rp-cAMPS | 1. Contamination with this compound: The Rp-cAMPS preparation may be impure. 2. Insufficient concentration: The concentration of Rp-cAMPS may not be high enough to outcompete endogenous cAMP. 3. Pre-incubation time is too short: The antagonist needs sufficient time to enter the cells and bind to PKA before stimulation. | 1. Verify the purity of your Rp-cAMPS. If in doubt, obtain a new, high-purity batch. 2. Perform a dose-response curve to determine the optimal inhibitory concentration. 3. Pre-incubate the cells with Rp-cAMPS for a sufficient period (e.g., 30-60 minutes) before adding the PKA-activating stimulus. |
| Unexpected or contradictory results | 1. Off-target effects: The observed effect may not be mediated by PKA. 2. Isomer misidentification: The vials may have been accidentally swapped. 3. Complex signaling interactions: The signaling pathway may have feedback loops or crosstalk with other pathways that are affected by the isomers in unforeseen ways. | 1. Use multiple, structurally distinct PKA inhibitors (e.g., H89) or activators to confirm the role of PKA. 2. Double-check the labeling of your reagents. 3. Carefully review the literature for known interactions of the cAMP/PKA pathway in your experimental system. Consider using systems biology approaches to model the pathway. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for Sp- and Rp-cAMPS to aid in experimental design.
Table 1: Inhibitory/Activator Constants of cAMPS Isomers for PKA
| Compound | PKA Isoform | Parameter | Value | Reference |
| Rp-cAMPS | PKA I | Ki | 12.5 µM | [4] |
| PKA II | Ki | 4.5 µM | [4] | |
| This compound | PKA I & II | - | Potent Activator | [2] |
Table 2: Selectivity of cAMPS Analogs for PKA Isoforms (EC50 values in nM)
| Analog | PKA RIα | PKA RIIβ | Fold Selectivity (RIα/RIIβ) | Reference |
| cAMP | 35 | 18 | 1.9 | [8] |
| This compound | 1590 | 2270 | 0.7 | [8] |
| Sp-8-CPT-cAMPS | 342 | 96 | 3.6 | [8] |
| 6-Bnz-cAMP | 170 | 35 | 4.9 | [8] |
Note: EC50 values represent the concentration of the analog required to achieve 50% of the maximal activation of the respective PKA holoenzyme.
Key Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay (Radioactive)
This protocol is a general guideline for measuring PKA activity using a radioactive phosphate transfer assay.
Materials:
-
Purified PKA catalytic subunit or cell lysate containing PKA
-
This compound (for activation) or Rp-cAMPS (for inhibition studies)
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the PKA enzyme source, and the substrate peptide. For inhibition studies, pre-incubate the enzyme with Rp-cAMPS for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP. For activation studies, this compound can be added simultaneously with the ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction & Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Follow with a final wash in acetone to dry the papers.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Western Blot Analysis of PKA Downstream Targets
This protocol outlines the steps to assess PKA activity in cells by measuring the phosphorylation of a known PKA substrate (e.g., CREB at Ser133).
Materials:
-
Cell culture reagents
-
This compound and/or Rp-cAMPS
-
PKA activator (e.g., Forskolin)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for the PKA substrate and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with this compound or pre-treat with Rp-cAMPS before stimulating with a PKA activator for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
Caption: The canonical PKA signaling pathway and points of intervention by Sp- and Rp-cAMPS.
Experimental Workflow for Investigating PKA Function
Caption: A typical experimental workflow for using cAMPS isomers to study PKA function.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting unexpected results in experiments with cAMPS isomers.
References
- 1. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. abcam.com [abcam.com]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sp-cAMPS Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term experiments?
This compound is a cell-permeable analog of cyclic AMP (cAMP) that acts as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2] It is often preferred for long-term experiments due to its significantly higher resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs) compared to the natural messenger, cAMP.[3] This resistance ensures a more stable and sustained activation of PKA over extended experimental periods.
Q2: What is the primary cause of this compound degradation in experimental settings?
The primary cause of this compound degradation is enzymatic hydrolysis by phosphodiesterases (PDEs). While this compound is more resistant to PDEs than cAMP, some PDE isoforms can still slowly hydrolyze it.[4][5] Non-enzymatic degradation through oxidation is also a possibility, especially during long-term storage in solution, which can lead to the formation of cAMP.[6]
Q3: How stable is this compound in aqueous solutions and cell culture media?
This compound exhibits good stability in aqueous solutions. For long-term storage, it is recommended to store it in the freezer, preferably in a freeze-dried form.[6][7] While specific half-life data in cell culture media at 37°C is not extensively published, its phosphorothioate modification provides substantial resistance to enzymatic degradation present in serum-containing media.[8] However, for experiments lasting several days, some degradation may still occur.
Q4: What is the difference in stability between the sodium salt and triethylammonium salt forms of this compound?
The sodium salt of this compound generally offers enhanced water solubility and stability compared to the triethylammonium salt form.[1] For most cell culture applications, the sodium salt is a suitable choice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or diminishing PKA activation over time | Degradation of this compound in the experimental setup. | • Confirm this compound concentration: Use an analytical method like HPLC to measure the concentration of this compound in your stock solution and at different time points in your experiment. • Replenish this compound: For very long-term experiments (multiple days), consider partial media changes with fresh this compound to maintain a constant effective concentration. • Use PDE inhibitors: If you suspect high PDE activity in your cell type, consider co-treatment with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to minimize this compound degradation. |
| Unexpected cellular responses or off-target effects | Degradation of this compound to other active metabolites. | • Purity of this compound: Ensure you are using a high-purity grade of this compound to avoid contaminants. • Monitor for degradation products: If possible, use analytical methods like LC-MS/MS to check for the presence of potential degradation products in your experimental samples. |
| Variability between experimental replicates | Inconsistent storage or handling of this compound stock solutions. | • Proper storage: Store stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. • Fresh working solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not store diluted solutions for extended periods. |
Quantitative Data Summary
| Compound | Resistance to Phosphodiesterases (PDEs) | General Stability in Aqueous Solution | Recommended for Long-Term Experiments |
| cAMP | Low | Prone to rapid hydrolysis | No |
| This compound | High | Good, especially when stored properly | Yes |
| 8-Bromo-cAMP | Moderate (slowly metabolized by PDEs) | Good | With caution, consider Sp-8-Br-cAMPS for longer incubations |
| Dibutyryl-cAMP (db-cAMP) | Moderate | Can be hydrolyzed to active metabolites | Less ideal due to potential side effects of butyrate |
Experimental Protocols
Protocol 1: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for quantifying the concentration of this compound in a sample over time.
Materials:
-
This compound standard of known concentration
-
Cell culture medium (e.g., DMEM)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and UV detector
Methodology:
-
Standard Curve Preparation: Prepare a series of this compound standards in cell culture medium ranging from a concentration relevant to your experiment (e.g., 1 µM to 100 µM).
-
Sample Preparation:
-
Incubate your cell culture medium containing a known concentration of this compound under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium.
-
Centrifuge the samples to remove any cells or debris.
-
If necessary, perform a protein precipitation step by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Collect the supernatant.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% TFA).
-
Inject the prepared standards and samples onto the C18 column.
-
Monitor the elution profile at a wavelength of approximately 259 nm.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound in your experimental samples at each time point.
-
Plot the concentration of this compound over time to assess its stability.
-
Protocol 2: Indirect Assessment of this compound Activity via PKA Activity Assay
This protocol allows for the functional assessment of this compound stability by measuring the activity of its downstream target, PKA.
Materials:
-
Cells of interest
-
This compound
-
PKA activity assay kit (commercially available, e.g., ELISA-based or fluorescent)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Methodology:
-
Cell Treatment:
-
Plate your cells and allow them to adhere.
-
Treat the cells with this compound at your desired concentration and for various durations (e.g., 1, 6, 24, 48 hours). Include an untreated control.
-
-
Cell Lysis:
-
At each time point, wash the cells with cold PBS and then lyse them using a lysis buffer compatible with the PKA activity assay kit.
-
Collect the cell lysates and centrifuge to remove insoluble material.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate using a standard protein assay. This is crucial for normalizing the PKA activity.
-
-
PKA Activity Assay:
-
Follow the manufacturer's instructions for the chosen PKA activity assay kit. This typically involves incubating the cell lysates with a PKA-specific substrate and then detecting the phosphorylated product.
-
-
Data Analysis:
-
Normalize the PKA activity to the total protein concentration for each sample.
-
Plot the normalized PKA activity against the duration of this compound treatment. A sustained high level of PKA activity indicates the continued presence and activity of this compound.
-
Visualizations
Caption: Signaling pathway of this compound leading to cellular responses.
Caption: Workflow for assessing this compound stability and activity.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterases [sigmaaldrich.com]
- 6. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolog.de [biolog.de]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Sp-cAMPS and Forskolin in Modulating cAMP Levels
In the landscape of cellular signaling research, the precise modulation of cyclic adenosine monophosphate (cAMP) levels is paramount for dissecting a myriad of physiological processes. Among the diverse toolkit available to researchers, Sp-cAMPS and Forskolin stand out as two potent agents for elevating intracellular cAMP. While both ultimately lead to the activation of cAMP-dependent pathways, their distinct mechanisms of action offer unique experimental advantages and disadvantages. This guide provides a comprehensive comparison of this compound and Forskolin, offering insights into their effects on cAMP levels, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and Forskolin lies in their point of intervention within the cAMP signaling cascade.
Forskolin , a labdane diterpene isolated from the plant Coleus forskohlii, directly activates the enzyme adenylyl cyclase (AC) .[1][2][3] This enzyme is responsible for the conversion of adenosine triphosphate (ATP) into cAMP. By binding to and activating most isoforms of adenylyl cyclase, Forskolin leads to a rapid and substantial increase in the intracellular concentration of cAMP.[1] This broad activation makes it a powerful tool for studying the downstream effects of elevated cAMP across various cell types.
On the other hand, This compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cAMP itself. Unlike Forskolin, it does not affect the production of endogenous cAMP. Instead, it directly activates the primary downstream effector of cAMP, Protein Kinase A (PKA) . A key feature of this compound is its resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP. This resistance leads to a more sustained activation of PKA compared to transient increases in endogenous cAMP.
Quantitative Comparison of Efficacy
Direct comparative studies quantifying the effects of this compound and Forskolin on cAMP levels under identical experimental conditions are limited. However, data from various studies provide insights into their respective potencies. It is crucial to note that the effective concentrations can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured.
| Compound | Target | Parameter | Effective Concentration Range | Reference |
| Forskolin | Adenylyl Cyclase | EC50 for AC activation | 9.3 nM - 25 µM | [1][2][4][5] |
| IC50 for binding to AC | 41 nM | [3][4] | ||
| This compound | Protein Kinase A (PKA) | Concentration for PKA activation | Not directly available in comparative studies |
Note: The EC50 values for Forskolin demonstrate a wide range, highlighting the context-dependent nature of its activity. The absence of a directly comparable EC50 for this compound on PKA activation in the literature necessitates careful dose-response experiments for specific experimental setups.
Experimental Protocols
To investigate and compare the effects of this compound and Forskolin on intracellular cAMP levels, a standardized experimental protocol is essential. Below is a generalized methodology that can be adapted for specific cell types and research questions.
Measurement of Intracellular cAMP Levels using ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP.
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293, CHO, or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- The following day, replace the culture medium with serum-free medium or a suitable assay buffer and incubate for a period to allow cells to quiesce.
- Prepare stock solutions of this compound and Forskolin in an appropriate solvent (e.g., DMSO).
- Treat the cells with a range of concentrations of either this compound or Forskolin for a specified time (e.g., 15-30 minutes) at 37°C. A vehicle control (DMSO) should be included.
- To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) can be added to the assay buffer.
2. Cell Lysis:
- After treatment, aspirate the medium and lyse the cells using a lysis buffer provided with a commercial cAMP ELISA kit or a solution of 0.1 M HCl.
- Incubate the plate on a shaker for 10-20 minutes to ensure complete lysis.
3. cAMP Quantification (ELISA):
- Follow the instructions of a commercial cAMP ELISA kit.[6] Generally, this involves:
- Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.
- Adding a fixed amount of horseradish peroxidase (HRP)-labeled cAMP, which competes with the cAMP in the sample for antibody binding.
- Incubating the plate to allow for competitive binding.
- Washing the plate to remove unbound reagents.
- Adding a substrate solution that reacts with the bound HRP-cAMP to produce a colorimetric or fluorometric signal.
- Stopping the reaction and measuring the absorbance or fluorescence using a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the signal intensity against the known concentrations of the cAMP standards.
- Determine the concentration of cAMP in the cell lysates by interpolating their signal values on the standard curve.
- Normalize the cAMP concentration to the protein concentration of the cell lysate or cell number.
- Plot the cAMP concentration against the log of the agonist (this compound or Forskolin) concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of this compound and Forskolin, the following diagrams illustrate their points of action in the cAMP signaling pathway and a typical experimental workflow for their comparison.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
Sp-cAMPS vs. 8-Br-cAMP: A Comparative Guide to PKA Activation
For researchers, scientists, and drug development professionals, the selection of an appropriate Protein Kinase A (PKA) activator is critical for accurate and reproducible experimental outcomes. This guide provides an objective comparison of two commonly used cAMP analogs, Sp-cAMPS and 8-Br-cAMP, focusing on their performance as PKA activators, supported by experimental data.
Protein Kinase A, a key enzyme in cellular signaling, is allosterically activated by cyclic adenosine monophosphate (cAMP). Synthetic cAMP analogs are invaluable tools for studying PKA-mediated pathways. Among these, this compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) and 8-Br-cAMP (8-Bromoadenosine-3',5'-cyclic monophosphate) are frequently employed. Their distinct chemical modifications confer differences in their potency, selectivity, and metabolic stability, making the choice between them context-dependent.
Quantitative Comparison of PKA Activation
The following table summarizes the key quantitative parameters for this compound and 8-Br-cAMP as PKA activators. It is important to note that the presented values are derived from different studies and experimental conditions, which may influence direct comparability.
| Parameter | Sp-8-Br-cAMPS | 8-Br-cAMP | Key Considerations |
| PKA Activation Potency | EC50: 360 nM[1][2] | Ka: 0.05 µM[3] EC50 (biphasic): 706 pM (high affinity) & 392 µM (low affinity)[4] | The biphasic response of 8-Br-cAMP suggests engagement with multiple binding sites or effectors, potentially including both PKA and Epac. |
| Selectivity | Can be modified for high PKA selectivity over Epac. | Activates both PKA and Epac.[4] | For specific PKA pathway investigation, a selective this compound analog may be preferable. |
| Metabolic Stability | Resistant to hydrolysis by phosphodiesterases (PDEs).[5] | Susceptible to hydrolysis by phosphodiesterases (PDEs). | This compound offers more stable and prolonged PKA activation, crucial for long-term experiments. |
| Cell Permeability | Generally good, can be enhanced with modifications (e.g., AM ester).[6] | Good cell permeability. | Both compounds are effective for use in cell-based assays. |
Deciphering the PKA Activation Pathway
The activation of PKA by cAMP or its analogs initiates a cascade of phosphorylation events that regulate numerous cellular processes. The diagram below illustrates this fundamental signaling pathway.
Experimental Protocols: In Vitro PKA Activity Assay
To quantitatively compare the efficacy of this compound and 8-Br-cAMP, a robust in vitro PKA activity assay is essential. Below is a detailed methodology for a non-radioactive, ELISA-based PKA activity assay.
Objective: To determine the EC50 values of this compound and 8-Br-cAMP for PKA activation.
Materials:
-
Recombinant PKA catalytic and regulatory subunits (to form the holoenzyme)
-
PKA substrate peptide (e.g., Kemptide) coated microplate
-
This compound and 8-Br-cAMP stock solutions
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Phospho-PKA substrate specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and 8-Br-cAMP in kinase reaction buffer to cover a wide concentration range (e.g., 1 pM to 1 mM). Reconstitute the PKA holoenzyme in kinase reaction buffer to the desired concentration.
-
Kinase Reaction: a. To the wells of the PKA substrate-coated microplate, add the serially diluted this compound or 8-Br-cAMP. b. Add the PKA holoenzyme solution to each well. c. Initiate the phosphorylation reaction by adding a fixed concentration of ATP to all wells. d. Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Detection: a. Terminate the reaction by washing the wells with wash buffer to remove ATP and non-bound reagents. b. Add the phospho-PKA substrate specific primary antibody to each well and incubate at room temperature for 1 hour. c. Wash the wells to remove unbound primary antibody. d. Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour. e. Wash the wells to remove unbound secondary antibody.
-
Signal Development and Measurement: a. Add TMB substrate to each well and incubate in the dark until a blue color develops. b. Stop the reaction by adding the stop solution, which will turn the color to yellow. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (wells without PKA or activator). b. Plot the absorbance values against the logarithm of the activator concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
The following diagram outlines the workflow for this experimental protocol.
Conclusion: Which Activator is Better?
The choice between this compound and 8-Br-cAMP as a PKA activator is contingent on the specific experimental goals.
This compound is the superior choice for studies requiring:
-
High Specificity for PKA: Its structure can be modified to minimize off-target effects on other cAMP-binding proteins like Epac.
-
Prolonged and Stable PKA Activation: Its resistance to PDE-mediated hydrolysis ensures a consistent and lasting cellular response.
8-Br-cAMP may be suitable for:
-
General PKA Activation: It is a potent activator of PKA.
-
Studies where concomitant Epac activation is not a concern or is desired.
-
Cost-effective screening applications.
For researchers aiming to dissect the specific roles of PKA in cellular signaling pathways, the enhanced selectivity and metabolic stability of this compound and its analogs make them the more robust and reliable tool. Conversely, for broader studies of cAMP signaling, 8-Br-cAMP remains a viable and potent option. It is always recommended to validate the effects of these activators in the specific experimental system being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sp-8-Br-cAMPS | PKA | 127634-20-2 | Invivochem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sp-8-Br-cAMPS BIOLOG Life Science Institute [biolog.de]
- 6. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different cAMP analogs in neuroscience research.
For researchers, scientists, and drug development professionals, the selection of the appropriate cyclic AMP (cAMP) analog is critical for the precise dissection of neural signaling pathways. This guide provides a detailed comparison of commonly used cAMP analogs, focusing on their selectivity for the primary downstream effectors—Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac)—as well as their membrane permeability and resistance to degradation. Experimental data is presented to support these comparisons, and detailed methodologies for key experiments are provided.
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in a myriad of neuronal processes, including synaptic plasticity, gene expression, and neuronal survival.[1] The diverse effects of cAMP are primarily mediated through two distinct classes of intracellular effector proteins: PKA and Epac.[2] To investigate the specific contributions of these pathways, researchers rely on synthetic cAMP analogs designed to exhibit preferential activation of one effector over the other, enhanced cell permeability, and resistance to hydrolysis by phosphodiesterases (PDEs).[3][4][5]
Comparative Analysis of cAMP Analog Properties
The ideal cAMP analog for a given neuroscience experiment depends on the specific signaling pathway under investigation. The following tables summarize the key properties of several widely used cAMP analogs to facilitate this selection process.
Table 1: Effector Selectivity of Common cAMP Analogs
| Analog | Target | Ka (PKA) | EC50 (PKA) | EC50 (Epac) | Selectivity |
| 8-Bromo-cAMP | PKA/Epac | 0.05 µM[6] | - | - | Primarily PKA activator |
| Dibutyryl-cAMP (db-cAMP) | PKA | - | - | - | PKA activator |
| 8-pCPT-cAMP | PKA/Epac | - | - | - | Activates both PKA and Epac[7] |
| 6-Bnz-cAMP | PKA | - | ~36 nM[8] | No activation[9][10][11] | PKA selective |
| 8-pCPT-2'-O-Me-cAMP | Epac | - | >100 µM[12] | ~1.8 µM[13] | Epac selective |
Table 2: Physicochemical Properties of Common cAMP Analogs
| Analog | Membrane Permeability | PDE Resistance | Key Characteristics |
| 8-Bromo-cAMP | Cell-permeable | Moderate | General PKA activator. |
| Dibutyryl-cAMP (db-cAMP) | Cell-permeable[14] | Low | Prodrug, hydrolyzed to active form.[14] |
| 8-pCPT-cAMP | High | High | Lipophilic, potent activator of both PKA and Epac. |
| 6-Bnz-cAMP | Membrane-permeant[9][15] | Increased stability compared to cAMP[9] | Selective for PKA activation; does not activate Epac.[16][17] |
| 8-pCPT-2'-O-Me-cAMP | High | Increased stability[18] | Highly selective activator of Epac.[12][19][20][21] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for understanding the application of these analogs. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical cAMP signaling pathway and a typical experimental workflow for assessing neurite outgrowth.
Caption: Canonical cAMP signaling pathway in a neuron.
References
- 1. cAMP | Inositol and cAMP Signaling | Tocris Bioscience [tocris.com]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
- 8. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]
- 10. Sp-6-Bnz-cAMPS BIOLOG Life Science Institute [biolog.de]
- 11. 6-Bnz-cAMP-AM BIOLOG Life Science Institute [biolog.de]
- 12. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificlabs.com [scientificlabs.com]
- 16. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 19. researchgate.net [researchgate.net]
- 20. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the specificity of Sp-cAMPS for PKA over other kinases.
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides a comprehensive comparison of the specificity of Sp-adenosine-3',5'-cyclic monophosphate (Sp-cAMPS) for Protein Kinase A (PKA) over other closely related cyclic nucleotide-binding proteins, namely Protein Kinase G (PKG) and the Exchange Protein directly Activated by cAMP (Epac).
This compound is widely recognized as a potent activator of PKA. Its utility as a research tool hinges on its ability to selectively activate PKA without significantly engaging other signaling pathways. This guide presents available experimental data on its selectivity, detailed protocols for researchers to independently verify and expand upon these findings, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Specificity of this compound
The following table summarizes the available quantitative data on the activation of PKA, PKG, and Epac by this compound. It is important to note that direct comparative studies measuring the EC50 of this compound across all three kinases under identical experimental conditions are limited in the public domain. The data presented here is compiled from various sources and should be interpreted with this in mind. Researchers are encouraged to use the provided protocols to generate their own precise comparative data.
| Kinase | Activator | EC50 / Kd | Notes |
| PKA | Sp-8-Br-cAMPS | 360 nM[1] | Sp-8-Br-cAMPS is a brominated derivative of this compound and is also a potent PKA activator. The EC50 for the parent this compound is not explicitly stated in the available search results. |
| PKG | This compound | Data not available | While cAMP can act as a partial agonist for PKG, specific EC50 values for this compound are not readily available in the searched literature. |
| Epac1 | 8-pCPT-2'-O-Me-cAMP | 2.2 µM[2] | This is a known selective activator of Epac. While this compound is not expected to be a potent Epac activator, a direct EC50 value is not available in the searched literature. |
| PDE10 GAF domain | This compound | 40 µM[3][4] | This demonstrates that at higher concentrations, this compound can interact with other cyclic nucleotide-binding domains. |
Note: The lack of directly comparable EC50 values highlights the importance of conducting in-house specificity profiling using standardized assay conditions.
Experimental Protocols
To facilitate the independent verification of this compound specificity, detailed protocols for in vitro kinase activity assays for PKA, PKG, and an activation assay for Epac are provided below.
In Vitro PKA Kinase Activity Assay (Spectrophotometric)
This assay measures the phosphorylation of a PKA-specific substrate by monitoring the consumption of ATP, which is coupled to the oxidation of NADH.
Materials:
-
Recombinant PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mg/mL BSA, 1 mM DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a microplate well, combine the kinase reaction buffer, PKA holoenzyme, PKA substrate peptide, PEP, PK, LDH, and NADH.
-
Initiate the reaction: Add a range of concentrations of this compound to the wells.
-
Start the phosphorylation: Add ATP to all wells to initiate the kinase reaction.
-
Monitor NADH oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, which reflects PKA activity.
-
Data analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the velocity against the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50.
In Vitro PKG Kinase Activity Assay (Spectrophotometric)
This protocol is similar to the PKA assay, adapted for PKG.
Materials:
-
Recombinant PKG
-
This compound
-
PKG substrate peptide (e.g., RKRSRAE)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Kinase reaction buffer (e.g., 100 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mg/mL BSA, 5 mM β-mercaptoethanol)[5]
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a microplate well, combine the kinase reaction buffer, PKG, PKG substrate peptide, PEP, PK, LDH, and NADH.[5]
-
Initiate the reaction: Add a range of concentrations of this compound to the wells.
-
Start the phosphorylation: Add ATP to all wells to initiate the kinase reaction.[5]
-
Monitor NADH oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time.[5]
-
Data analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the velocity against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
In Vitro Epac Activation Assay (Fluorescence-Based)
This assay measures the activation of Epac by monitoring the change in fluorescence of a specific probe upon cAMP analog binding.
Materials:
-
Recombinant Epac protein
-
This compound
-
Fluorescent cAMP analog (e.g., 8-NBD-cAMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)[6]
-
Fluorometer
Procedure:
-
Prepare the reaction mixture: In a microplate well, combine the assay buffer, Epac protein, and the fluorescent cAMP analog.[6]
-
Establish baseline fluorescence: Measure the initial fluorescence of the mixture.
-
Add this compound: Add a range of concentrations of this compound to the wells.
-
Measure fluorescence change: After a short incubation period, measure the fluorescence again. The displacement of the fluorescent cAMP analog by this compound will result in a change in fluorescence.[6]
-
Data analysis: Plot the change in fluorescence against the this compound concentration and fit the data to a competition binding curve to determine the IC50, which can be related to the binding affinity (Ki).
Mandatory Visualization
PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling pathway initiated by the binding of a cAMP analog like this compound.
Experimental Workflow for Kinase Specificity Profiling
This diagram outlines the general workflow for assessing the specificity of a kinase activator like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Sp-cAMPS Results with Genetic Approaches: A Comparative Guide
In cellular signaling research, elucidating the precise mechanisms by which extracellular signals are transduced into intracellular responses is paramount. Pharmacological agents are invaluable tools for probing these pathways; however, ensuring the specificity of their effects is a critical challenge. This guide provides a framework for the cross-validation of results obtained with the Protein Kinase A (PKA) activator, Sp-cAMPS, using a genetic approach, specifically small interfering RNA (siRNA). This dual-pronged strategy offers a robust method to confirm that the observed cellular response is indeed mediated by the target pathway.
The cAMP/PKA Signaling Pathway
Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of cellular processes.[1] One of its principal effectors is Protein Kinase A (PKA), a serine/threonine kinase.[1][2] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits.[2] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits.[3][] These active subunits then phosphorylate a multitude of downstream substrate proteins, modulating their activity and culminating in a specific cellular response.[2][]
This compound is a cell-permeable and phosphodiesterase-resistant analog of cAMP, which makes it a potent and reliable activator of PKA.[5][6] It is widely used to mimic the effects of upstream signals that would normally elevate intracellular cAMP levels.
Cross-Validation Strategy: Combining Pharmacology and Genetics
Data Presentation: A Comparative Analysis
To illustrate the power of this approach, consider a hypothetical experiment investigating the role of PKA in regulating the expression of a target gene, "Gene X".
Objective: To determine if this compound induces the expression of Gene X via the PKA pathway.
Experimental Groups:
-
Control: Untreated cells.
-
This compound: Cells treated with this compound.
-
Control siRNA: Cells transfected with a non-targeting siRNA, then treated with this compound.
-
PKA siRNA: Cells transfected with siRNA targeting the catalytic subunit of PKA, then treated with this compound.
| Experimental Group | PKA Protein Level (Relative to Control) | Gene X mRNA Level (Fold Change vs. Control) |
| 1. Untreated Control | 100% | 1.0 |
| 2. This compound only | 100% | 8.5 |
| 3. Control siRNA + this compound | 98% | 8.2 |
| 4. PKA siRNA + this compound | 15% | 1.3 |
Interpretation:
-
Treatment with this compound alone significantly increases Gene X expression (8.5-fold).
-
Transfection with a control siRNA has a negligible effect on both PKA levels and the this compound-induced expression of Gene X.
-
Transfection with PKA siRNA effectively reduces PKA protein levels by 85%.
-
Crucially, in cells where PKA has been knocked down, the ability of this compound to induce Gene X expression is almost completely abolished (1.3-fold vs. 8.5-fold).
Experimental Protocols
Key Protocol 1: this compound Treatment and Response Measurement
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and plates
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Reagents for response measurement (e.g., RNA extraction kit and qRT-PCR reagents for gene expression analysis)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase (e.g., 60-80% confluency) at the time of treatment.[8]
-
Cell Starvation (Optional): Depending on the cell type and basal pathway activity, it may be beneficial to serum-starve the cells for 4-16 hours prior to treatment to reduce background signaling.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. A typical final concentration ranges from 10 to 200 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control (medium without this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for phosphorylation events, 6-24 hours for gene expression changes) at 37°C in a CO2 incubator.
-
Harvesting and Analysis:
-
For gene expression analysis, wash cells with PBS, then lyse them directly in the plate using the lysis buffer from an RNA extraction kit.
-
Proceed with RNA isolation, cDNA synthesis, and qRT-PCR according to the manufacturer's instructions.
-
Key Protocol 2: siRNA-Mediated Knockdown of PKA
Materials:
-
Non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., lipid-based reagent like Lipofectamine).[9]
-
Reduced-serum medium (e.g., Opti-MEM).[9]
-
Reagents for knockdown validation (e.g., lysis buffer, antibodies for Western blot, or qRT-PCR reagents).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency on the day of transfection.[10]
-
Prepare siRNA-Lipid Complexes:
-
Solution A: Dilute the siRNA duplex (e.g., to a final concentration of 20-50 nM) in reduced-serum medium.[10][11]
-
Solution B: Dilute the transfection reagent in reduced-serum medium according to the manufacturer's protocol.[10]
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.[10]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.[10] The optimal time for knockdown varies by cell line and target protein stability.
-
Validation of Knockdown:
-
Harvest a subset of the cells to confirm the reduction of PKA protein or mRNA levels.
-
Western Blot: Lyse cells, quantify protein, run SDS-PAGE, transfer to a membrane, and probe with antibodies against PKA and a loading control (e.g., GAPDH). A significant reduction in the PKA band compared to the non-targeting control confirms knockdown.[12]
-
qRT-PCR: Extract RNA and perform qRT-PCR to measure the reduction in PKA mRNA levels.[13]
-
-
Functional Assay: Once knockdown is confirmed, the remaining cells are ready for the cross-validation experiment (i.e., treatment with this compound as described in Protocol 1).
References
- 1. Specificity in the cAMP/PKA signaling pathway. Differential expression,regulation, and subcellular localization of subunits of PKA [imrpress.com]
- 2. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 6. researchgate.net [researchgate.net]
- 7. RNAi四步工作流程-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. revvity.com [revvity.com]
- 9. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Guidelines for transfection of siRNA [qiagen.com]
- 12. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sp-cAMPS vs. Endogenous cAMP: A Comparative Guide to a Potent cAMP Analog
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. To dissect the complexities of cAMP-mediated pathways, researchers often turn to synthetic analogs that offer greater stability and specific properties. Among these, Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) has emerged as a powerful tool. This guide provides a comprehensive comparison of this compound to endogenous cAMP, highlighting their key differences in activating downstream effectors and their susceptibility to degradation, supported by experimental data and detailed protocols.
At a Glance: this compound vs. cAMP
| Feature | Endogenous cAMP | This compound |
| Structure | Adenosine-3',5'-cyclic monophosphate | Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer |
| PKA Activation | Potent activator of PKA isoforms | Potent activator of PKA isoforms I and II |
| Epac Activation | Activates Epac1 and Epac2 | Activates Epac isoforms |
| PDE Hydrolysis | Rapidly hydrolyzed by phosphodiesterases (PDEs) | Significantly more resistant to hydrolysis by PDEs |
| Cell Permeability | Poor | Moderate |
| Primary Use | Endogenous second messenger | Research tool to mimic and prolong cAMP signaling |
Quantitative Comparison of Signaling Properties
The distinct signaling characteristics of this compound and cAMP are rooted in their differential interactions with key regulatory proteins. The following tables summarize the available quantitative data for their activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), and their interaction with Phosphodiesterases (PDEs).
Table 1: Activation of PKA Isoforms
| Ligand | PKA Isoform | Activation Constant (Ka) / EC50 | Reference |
| cAMP | RIIβ | 610 nM (Ka) | [1] |
| This compound | PKA I and PKA II | Potent activator (specific Ka/EC50 values not consistently reported in direct comparison) | [2] |
Table 2: Activation of Epac Isoforms
| Ligand | Epac Isoform | EC50 | Reference |
| cAMP | Epac1 | ~30 µM | [Referenced in multiple sources] |
| This compound | Epac isoforms | Data for direct EC50 comparison is limited. Other analogs show varying potencies. |
Note: Quantitative data for the direct activation of Epac isoforms by this compound in comparison to cAMP is not as extensively documented as for other analogs like 8-pCPT-2'-O-Me-cAMP.
Table 3: Interaction with Phosphodiesterases (PDEs)
| Ligand | PDE Isoform | Michaelis Constant (Km) / Inhibition Constant (Ki) | Reference |
| cAMP | PDE3 | - | [Referenced in multiple sources] |
| cAMP | PDE4 | 2-8 µM (Km) | [3] |
| cAMP | PDE7 | - | [3] |
| cAMP | PDE8 | 10-100 nM (Km) | [3] |
| This compound | PDE3A | 47.6 µM (Ki, competitive inhibitor) | [2] |
| This compound | PDE10 (GAF domain) | 40 µM (EC50) | [2] |
Note: this compound's resistance to hydrolysis by most PDEs is a key feature, hence Km values for its hydrolysis are generally not reported. Instead, it can act as a competitive inhibitor for some PDE isoforms.
Signaling Pathways and Mechanisms of Action
To visualize the roles of cAMP and this compound in cellular signaling, the following diagrams illustrate the canonical cAMP pathway and highlight the key differences in their metabolic stability.
Figure 1. Simplified diagram of the endogenous cAMP signaling pathway.
Figure 2. Comparison of cAMP and this compound interaction with PDEs and downstream effectors.
Experimental Protocols
To aid researchers in their experimental design, this section provides detailed methodologies for key experiments used to compare the signaling properties of this compound and endogenous cAMP.
PKA Activation Assay (Spectrophotometric Method)
This assay measures the kinase activity of PKA upon activation by cAMP or its analogs by coupling the production of ADP to the oxidation of NADH.
Workflow Diagram:
Figure 3. Workflow for the spectrophotometric PKA activation assay.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
cAMP and this compound stock solutions
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the PKA holoenzyme, substrate peptide, ATP, PEP, PK, LDH, and NADH in the assay buffer.
-
Aliquot the reaction mixture into a 96-well plate.
-
Add varying concentrations of cAMP or this compound to the wells. Include a control with no agonist.
-
Immediately place the plate in a spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
The activity of PKA leads to the production of ADP. PK then uses PEP to convert ADP back to ATP, producing pyruvate. LDH, in turn, reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The rate of decrease in absorbance at 340 nm is directly proportional to the rate of NADH oxidation and thus to the PKA activity.
-
Calculate the initial rate of reaction for each concentration of agonist.
-
Plot the PKA activity against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Epac Activation Assay (FRET-based)
This in vitro or in-cell assay utilizes a genetically encoded biosensor containing Epac flanked by a FRET pair (e.g., CFP and YFP) to measure conformational changes upon cAMP or analog binding.
Workflow Diagram:
Figure 4. Workflow for the FRET-based Epac activation assay.
Materials:
-
Cells expressing an Epac-FRET biosensor (e.g., CFP-Epac-YFP) or purified Epac-FRET protein.
-
cAMP and this compound stock solutions.
-
Fluorometer or fluorescence microscope equipped for FRET measurements.
-
Appropriate buffers for cell-based or in vitro assays.
Procedure:
-
For cell-based assays: Plate cells expressing the Epac-FRET biosensor in a suitable imaging dish or plate.
-
For in vitro assays: Prepare a solution of the purified Epac-FRET protein in a suitable buffer.
-
Place the sample on the fluorometer or microscope stage.
-
Excite the donor fluorophore (e.g., CFP at ~430 nm) and measure the emission intensity of both the donor (e.g., CFP at ~475 nm) and the acceptor (e.g., YFP at ~530 nm).
-
Establish a baseline FRET ratio (acceptor emission / donor emission).
-
Add varying concentrations of cAMP or this compound to the sample.
-
Continuously monitor the FRET ratio. Binding of the agonist to Epac induces a conformational change that alters the distance or orientation between the FRET pair, leading to a change in the FRET ratio (typically a decrease).
-
After the response has stabilized for each concentration, plot the change in FRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
Phosphodiesterase (PDE) Activity Assay (Radioimmunoassay)
This highly sensitive assay measures the rate of cAMP hydrolysis by a PDE preparation by quantifying the conversion of radiolabeled cAMP to AMP.
Workflow Diagram:
Figure 5. Workflow for the PDE activity radioimmunoassay.
Materials:
-
PDE source (e.g., purified enzyme or cell lysate).
-
[3H]-cAMP (radiolabeled cyclic AMP).
-
Unlabeled cAMP and this compound (for competition assays).
-
5'-Nucleotidase (e.g., from snake venom).
-
Anion exchange resin (e.g., Dowex).
-
Scintillation cocktail and scintillation counter.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
Procedure:
-
Prepare a reaction mixture containing the PDE source and a known concentration of [3H]-cAMP in the assay buffer. To determine the Km for cAMP, vary its concentration. To assess the effect of this compound, it can be included as a competitor.
-
Initiate the reaction and incubate at 37°C for a specific time, ensuring the reaction remains in the linear range (typically <20% of substrate is hydrolyzed).
-
Terminate the reaction by boiling the samples for a few minutes.
-
Add 5'-nucleotidase to the reaction mixture and incubate further to convert the [3H]-AMP product to [3H]-adenosine.
-
Apply the reaction mixture to a small column containing an anion exchange resin. The negatively charged [3H]-cAMP will bind to the resin, while the uncharged [3H]-adenosine will pass through.
-
Collect the eluate containing [3H]-adenosine.
-
Add scintillation cocktail to the eluate and quantify the amount of radioactivity using a scintillation counter.
-
Calculate the amount of [3H]-cAMP hydrolyzed based on the amount of [3H]-adenosine produced.
-
Express the PDE activity as pmol of cAMP hydrolyzed per minute per milligram of protein. For determining the Km of cAMP, plot the reaction velocity against the substrate concentration and fit to the Michaelis-Menten equation. For assessing the inhibitory effect of this compound, determine the Ki from competition experiments.
Conclusion
This compound serves as an invaluable tool for researchers investigating cAMP signaling. Its key advantages over endogenous cAMP are its marked resistance to degradation by phosphodiesterases and its potent activation of PKA. These properties allow for sustained and robust activation of cAMP-dependent pathways, making it ideal for elucidating the downstream consequences of prolonged cAMP signaling. However, researchers should be mindful of its potential off-target effects, such as the inhibition of certain PDE isoforms. By understanding the distinct characteristics of this compound in comparison to endogenous cAMP, and by employing rigorous experimental protocols, the scientific community can continue to unravel the intricate and vital roles of this second messenger in health and disease.
References
- 1. cAMP-dependent protein kinase regulatory subunit type IIbeta: active site mutations define an isoform-specific network for allosteric signaling by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Potency and Efficacy of Sp-cAMPS from Diverse Suppliers
For researchers and drug development professionals utilizing the protein kinase A (PKA) activator Sp-cAMPS, ensuring the quality and consistency of this critical reagent is paramount. As a potent, membrane-permeable, and phosphodiesterase-resistant analog of cyclic AMP (cAMP), this compound is a cornerstone of studies involving the cAMP signaling pathway.[1] However, the potency and efficacy of this compound can vary between suppliers due to differences in synthesis, purification, and quality control. This guide provides a framework for the systematic evaluation of this compound from various commercial sources, complete with detailed experimental protocols and data presentation templates to facilitate objective comparison.
Understanding the this compound Signaling Pathway
This compound acts as a selective activator of cAMP-dependent Protein Kinase A (PKA).[2][3] PKA is a key enzyme in numerous cellular processes, and its activation initiates a signaling cascade. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of a cAMP analog like this compound to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[4] These catalytic subunits then phosphorylate specific serine and threonine residues on target proteins, including transcription factors like the cAMP response-element binding-protein (CREB), thereby modulating gene expression and other cellular functions.[5][6][7]
Comparative Data on this compound Potency and Efficacy
| Supplier | Lot Number | Purity (%) | In Vitro PKA Activation (EC50, µM) | Cell-Based Assay (EC50, µM) | Maximum Efficacy (% of Control) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Note: EC50 (half-maximal effective concentration) is a measure of potency, while maximum efficacy refers to the maximal response achievable with the compound. Purity data is often provided by the supplier on the certificate of analysis.
Experimental Protocols for Evaluation
To ensure a robust and unbiased comparison, it is crucial to employ standardized experimental protocols. The following sections detail methodologies for key assays to determine the potency and efficacy of this compound.
In Vitro Protein Kinase A (PKA) Activity Assay
This assay directly measures the ability of this compound to activate purified PKA, providing a direct assessment of its potency. Commercially available PKA kinase activity kits offer a convenient and standardized platform for this evaluation.[4][8]
Objective: To determine the EC50 of this compound from different suppliers for the activation of PKA.
Principle: A specific PKA substrate is immobilized on a microplate. The PKA enzyme, in the presence of varying concentrations of this compound and ATP, phosphorylates the substrate. The extent of phosphorylation is then detected using a phosphospecific antibody, typically conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.[8]
Materials:
-
PKA enzyme (recombinant)
-
PKA substrate (e.g., kemptide)
-
This compound from different suppliers
-
ATP
-
Kinase reaction buffer
-
Phosphospecific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB or other suitable substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound from each supplier in kinase reaction buffer.
-
Coat plate: If not using a pre-coated plate, immobilize the PKA substrate on the microplate wells.
-
Kinase reaction: Add the PKA enzyme and the various dilutions of this compound to the wells.
-
Initiate reaction: Add ATP to all wells to start the phosphorylation reaction. Incubate at the recommended temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes).[8]
-
Stop reaction: Terminate the reaction by adding a stop solution or by washing the plate.
-
Detection: Add the phosphospecific primary antibody, followed by the HRP-conjugated secondary antibody. After incubation and washing steps, add the HRP substrate and measure the absorbance or luminescence using a microplate reader.
-
Data analysis: Plot the signal intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Binding Assay
This assay assesses the ability of this compound to compete with a labeled cAMP analog for binding to the regulatory subunits of PKA. It provides a measure of the binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound from different suppliers for the PKA regulatory subunits.
Principle: A constant concentration of a radiolabeled or fluorescently labeled cAMP analog is incubated with the PKA regulatory subunits in the presence of increasing concentrations of unlabeled this compound. The amount of labeled ligand bound to the protein is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated from the IC50.[9]
Materials:
-
Purified PKA regulatory subunits
-
Labeled cAMP analog (e.g., [3H]-cAMP or a fluorescent analog)
-
This compound from different suppliers
-
Binding buffer
-
Filtration apparatus and filters (for radioligand binding) or a fluorescence plate reader
-
Scintillation counter (for radioligand binding)
Procedure:
-
Prepare this compound dilutions: Make a serial dilution of this compound from each supplier in binding buffer.
-
Binding reaction: In a microplate or microcentrifuge tubes, combine the PKA regulatory subunits, the labeled cAMP analog, and the different concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of bound and free ligand: For radioligand assays, rapidly filter the reaction mixture through glass fiber filters to separate the protein-bound radioligand from the free radioligand.[9] For fluorescence-based assays, separation may not be necessary.
-
Quantification: For radioligand assays, measure the radioactivity on the filters using a scintillation counter. For fluorescence assays, measure the fluorescence signal.
-
Data analysis: Plot the percentage of specific binding against the log of the this compound concentration. Fit the data to a one-site competition curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., CREB Phosphorylation)
This assay evaluates the ability of this compound to activate the PKA pathway within a cellular context, leading to a downstream functional response such as the phosphorylation of CREB.
Objective: To determine the EC50 of this compound from different suppliers for inducing CREB phosphorylation in a relevant cell line.
Principle: Cells are treated with varying concentrations of this compound. Following treatment, the cells are lysed, and the level of phosphorylated CREB (pCREB) is quantified, typically by Western blotting or a cell-based ELISA.
Materials:
-
A suitable cell line (e.g., HEK293, PC12)
-
Cell culture medium and supplements
-
This compound from different suppliers
-
Lysis buffer
-
Primary antibody against pCREB
-
Primary antibody against total CREB (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot or ELISA equipment
Procedure:
-
Cell culture: Plate cells and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound from each supplier for a specified time.
-
Cell lysis: Wash the cells and then lyse them to extract cellular proteins.
-
Quantification of pCREB:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies for pCREB and total CREB.
-
Cell-based ELISA: Use a commercially available ELISA kit to quantify pCREB levels directly in the cell lysates.
-
-
Data analysis: Quantify the pCREB signal and normalize it to the total CREB signal. Plot the normalized pCREB levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
By systematically applying these methodologies, researchers can generate robust, comparative data to guide their choice of this compound supplier, ultimately enhancing the reliability and reproducibility of their experimental findings.
References
- 1. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. giffordbioscience.com [giffordbioscience.com]
The Critical Control: A Guide to Using Rp-cAMPS as a Negative Control for Sp-cAMPS in PKA Signaling Research
In the study of cyclic AMP (cAMP) signaling pathways, the specific activation of Protein Kinase A (PKA) is a focal point of investigation for numerous cellular processes. Sp-adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent, cell-permeable analog of cAMP used to selectively activate PKA. To ensure that the observed cellular effects are unequivocally due to PKA activation by this compound, a rigorous negative control is essential. This guide details the use of Rp-adenosine-3',5'-cyclic monophosphorothioate (Rp-cAMPS), the diastereomer of this compound, as the definitive negative control.
Understanding the Mechanism: Agonist vs. Antagonist
This compound and Rp-cAMPS are stereoisomers that differ only in the spatial orientation of the sulfur atom on the cyclic phosphate group. This subtle structural difference results in opposing biological activities.
This compound, the PKA Agonist: this compound mimics the action of endogenous cAMP. It binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and subsequent activation of the catalytic subunits.[1][2][3] These active catalytic subunits can then phosphorylate downstream target proteins, initiating a cellular response.[4][5]
Rp-cAMPS, the PKA Antagonist: In contrast, Rp-cAMPS also binds to the regulatory subunits of PKA but fails to induce the conformational change necessary for the release of the catalytic subunits.[6][7][8] By competitively inhibiting the binding of cAMP and this compound, Rp-cAMPS effectively locks the PKA holoenzyme in its inactive state, acting as a potent and specific PKA antagonist.[6][9][10]
An important consideration is that both this compound and Rp-cAMPS are resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[6][7] This property ensures their stability and prolonged activity in experimental settings.
Visualizing the cAMP-PKA Signaling Pathway
The following diagram illustrates the opposing effects of this compound and Rp-cAMPS on the activation of Protein Kinase A.
Quantitative Comparison of this compound and Rp-cAMPS
The following table summarizes the key quantitative parameters for this compound and Rp-cAMPS, highlighting their distinct affinities and actions on PKA.
| Parameter | This compound | Rp-cAMPS | Reference |
| Action on PKA | Agonist (Activator) | Antagonist (Inhibitor) | [1][7] |
| Ki for PKA I | - | 12.5 µM | [6][7][9] |
| Ki for PKA II | - | 4.5 µM | [6][7][9] |
| EC50 for PKA Activation | ~360 nM (for Sp-8-Br-cAMPS) | - | [11] |
Note: The EC50 value is for a brominated derivative of this compound, which is also a potent PKA activator.
Experimental Design: Using Rp-cAMPS as a Negative Control
To validate that the biological effect observed with this compound is mediated by PKA, a parallel experiment using Rp-cAMPS is crucial. The logic is that if the effect is PKA-dependent, it should be mimicked by this compound and blocked or absent in the presence of Rp-cAMPS.
Experimental Protocols
Below are generalized protocols for common assays where this compound and Rp-cAMPS are used. Researchers should optimize concentrations and incubation times for their specific cell type and experimental system.
In Vitro PKA Kinase Assay
This assay directly measures the enzymatic activity of PKA.
Objective: To demonstrate that this compound activates and Rp-cAMPS inhibits PKA activity in a purified system.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
Rp-cAMPS
-
PKA substrate (e.g., Kemptide)
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase buffer
-
Phosphocellulose paper or other method for separating phosphorylated substrate
Methodology:
-
Prepare a reaction mixture containing the kinase buffer, PKA holoenzyme, and PKA substrate.
-
Aliquot the mixture into three sets of tubes:
-
Vehicle Control: Add the vehicle (e.g., water or DMSO) used to dissolve the cAMPS analogs.
-
This compound Treatment: Add this compound to a final concentration typically in the range of 1-100 µM.
-
Rp-cAMPS Control: Add Rp-cAMPS to a final concentration typically in the range of 10-500 µM.
-
-
To test for competitive inhibition, a fourth group can be included with both this compound and an excess of Rp-cAMPS.
-
Pre-incubate the tubes for 10-15 minutes at 30°C to allow the compounds to bind to PKA.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
Expected Outcome: this compound will significantly increase substrate phosphorylation compared to the vehicle control. Rp-cAMPS will not increase phosphorylation and may reduce any basal activity.
Cellular Reporter Gene Assay for CREB Activity
This assay measures the transcriptional activity of cAMP Response Element-Binding Protein (CREB), a downstream target of PKA.
Objective: To show that this compound induces PKA-mediated gene transcription, while Rp-cAMPS does not.
Materials:
-
Cells transfected with a reporter plasmid containing a cAMP Response Element (CRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
This compound
-
Rp-cAMPS
-
Cell culture medium
-
Lysis buffer and substrate for the reporter enzyme.
Methodology:
-
Plate the transfected cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing one of the following:
-
Vehicle Control
-
This compound (e.g., 10-200 µM)
-
Rp-cAMPS (e.g., 20-500 µM)
-
-
Incubate the cells for a period sufficient to allow for gene transcription and translation (e.g., 6-24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's protocol.
Expected Outcome: Cells treated with this compound will show a significant increase in reporter gene activity compared to vehicle-treated cells. Cells treated with Rp-cAMPS will show no significant increase in reporter activity.
Conclusion
The use of Rp-cAMPS as a negative control in experiments involving this compound is a cornerstone of rigorous research into PKA-mediated signaling. By demonstrating that the biological effect of interest is induced by the PKA agonist (this compound) and absent with the PKA antagonist (Rp-cAMPS), researchers can confidently attribute their findings to the specific activation of the cAMP-PKA pathway. This comparative approach provides the necessary evidence to dissect the intricate roles of PKA in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. news-medical.net [news-medical.net]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase A (PKA) | DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Sp-cAMPS and Dibutyryl-cAMP: A Guide for Researchers
In the realm of signal transduction research, the manipulation of the cyclic AMP (cAMP) signaling pathway is a cornerstone for elucidating a vast array of cellular processes. As a ubiquitous second messenger, cAMP orchestrates cellular responses by activating key downstream effectors, primarily cAMP-dependent Protein Kinase (PKA) and Exchange Protein directly Activated by cAMP (Epac). To study the intricacies of this pathway, researchers rely on cell-permeable and phosphodiesterase (PDE)-resistant cAMP analogs. Among the most commonly utilized are Sp-cAMPS and dibutyryl-cAMP (db-cAMP). This guide provides a comprehensive head-to-head comparison of these two critical research tools, supported by experimental data and detailed protocols to aid researchers in selecting the optimal analog for their specific experimental needs.
Quantitative Comparison of this compound and Dibutyryl-cAMP
The following table summarizes the key characteristics of this compound and dibutyryl-cAMP based on available data. It is important to note that direct head-to-head quantitative comparisons for all parameters are not always available in the literature, and some values are derived from studies on similar analogs or specific experimental contexts.
| Feature | This compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) | Dibutyryl-cAMP (N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate) |
| Mechanism of Action | Direct activator of PKA and Epac. The Sp-isomer is the active agonist form. | Prodrug that is metabolized intracellularly to monobutyryl-cAMP and then to cAMP, which in turn activates PKA and Epac.[1] Also reported to have direct inhibitory effects on some phosphodiesterases.[2][3] |
| PKA Activation | Potent, direct activator of PKA type I and type II.[4] | Indirectly activates PKA following intracellular conversion to cAMP.[5][6] |
| Epac Activation | Direct activator of Epac.[7] | Indirectly activates Epac following intracellular conversion to cAMP.[8] |
| Phosphodiesterase (PDE) Resistance | High resistance to hydrolysis by PDEs due to the phosphorothioate modification.[9] | The butyryl groups offer some protection from PDEs, but it is still susceptible to hydrolysis. Prolonged treatment can even lead to an increase in PDE activity.[4][10] |
| Cell Permeability | Moderately cell-permeable. Often used as the more membrane-permeant acetoxymethyl (AM) ester prodrug (this compound-AM) for enhanced intracellular delivery.[6] | Highly cell-permeable due to the lipophilic butyryl groups.[6] |
| Metabolic Byproducts | The phosphorothioate group is generally stable. | Hydrolyzed to butyrate, which can have independent biological effects, including histone deacetylase (HDAC) inhibition and effects on gene expression and cell differentiation.[11] |
| Potential for Off-Target Effects | The corresponding Rp-isomer (Rp-cAMPS) can act as a PKA inhibitor. Purity of the Sp-isomer is crucial. | Butyrate byproducts can induce cellular effects independent of the cAMP pathway, potentially confounding experimental results.[11] High concentrations have been associated with cellular toxicity.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental applications of this compound and dibutyryl-cAMP, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Comparative mechanism of action of this compound and dibutyryl-cAMP.
References
- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dibutyryl cyclic AMP increases phosphodiesterase activity in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Short-term or long-term treatments with a phosphodiesterase-4 (PDE4) inhibitor result in opposing agonist-induced Ca(2+) responses in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epac Agonists BIOLOG Life Science Institute [biolog.de]
Validating Downstream Target Phosphorylation After Sp-cAMPS Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the phosphorylation of downstream targets following treatment with Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a potent and membrane-permeable activator of Protein Kinase A (PKA). We present a comprehensive overview of experimental protocols, comparative data on alternative PKA activators, and a head-to-head analysis of the leading validation techniques: Western Blotting, Mass Spectrometry, and in vitro Kinase Assays.
Introduction to this compound and PKA Signaling
This compound is a widely used cyclic AMP (cAMP) analog that selectively activates PKA, a key enzyme in numerous cellular signaling pathways.[1] Upon binding of this compound, the PKA holoenzyme dissociates, releasing the active catalytic subunits which then phosphorylate downstream substrate proteins on serine or threonine residues within a specific consensus motif (R-R-X-S/T).[2] Validating the phosphorylation of these downstream targets is crucial for understanding the biological effects of this compound and for the development of therapeutics targeting the PKA pathway.
The activation of PKA by this compound initiates a signaling cascade that can influence a wide range of cellular processes, including gene expression, metabolism, and cell proliferation. A primary and well-characterized downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical event for its activation and subsequent regulation of target gene expression.[3][4]
dot
Figure 1: this compound Signaling Pathway.
Comparison of PKA Activators
While this compound is a potent tool, other compounds are also used to activate the PKA pathway. This section compares this compound with two common alternatives: 8-Bromo-cAMP (8-Br-cAMP) and Forskolin.
| Activator | Mechanism of Action | Key Characteristics |
| This compound | Direct PKA activator. Binds to the regulatory subunits of PKA, causing the release of the active catalytic subunits.[5] | High specificity for PKA. Membrane permeable. Resistant to hydrolysis by phosphodiesterases (PDEs), leading to sustained PKA activation. |
| 8-Bromo-cAMP | Direct PKA activator. Similar mechanism to this compound.[6][7] | Cell-permeable cAMP analog. Activates PKA. May have off-target effects and can be metabolized by PDEs, potentially leading to less sustained activation compared to this compound.[8][9] |
| Forskolin | Indirect PKA activator. Activates adenylyl cyclase, leading to an increase in intracellular cAMP levels, which in turn activates PKA.[10] | Broadly activates cAMP signaling, which can have PKA-independent effects through other cAMP effectors like Epac.[10] Effects can be transient due to PDE activity.[11] |
Quantitative Comparison of PKA Activator Potency
| Compound | Target | Parameter | Value |
| Sp-8-Br-cAMPS | PKA | EC50 | 360 nM[12] |
| 8-Bromo-cAMP | PKA | Ka | 0.05 µM[7] |
| 6-Bnz-cAMP | PKA | EC50 | 0.50 pM[10] |
Methods for Validating Downstream Target Phosphorylation
The selection of an appropriate method for validating target phosphorylation depends on various factors, including the specific research question, desired throughput, sensitivity requirements, and available resources. The three primary methods are Western Blotting, Mass Spectrometry, and in vitro Kinase Assays.
dot
Figure 2: General Experimental Workflow.
Comparative Overview of Validation Methods
| Method | Relative Cost per Sample | Throughput | Sensitivity | Data Output | Key Advantage | Key Disadvantage |
| Western Blot | Low[2] | Low to Moderate | Moderate | Semi-quantitative | Widely accessible, good for validating specific targets. | Antibody-dependent, low throughput.[13] |
| Mass Spectrometry | High[2][14] | High | High | Quantitative, site-specific | Unbiased, global analysis of the phosphoproteome.[15] | Complex data analysis, high initial cost.[13][14] |
| In Vitro Kinase Assay | Moderate | Moderate to High | High | Quantitative | Directly measures kinase activity on a specific substrate. | May not fully reflect in vivo conditions.[15] |
Detailed Experimental Protocols
Western Blotting for Phosphorylated PKA Substrates
This method is ideal for confirming the phosphorylation of a specific, known PKA target. The use of a phospho-specific PKA substrate antibody, which recognizes the R-R-X-pS/pT motif, can also provide a broader view of PKA activation.[2][8]
a. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and time course.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-CREB Ser133) or a phospho-PKA substrate antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For normalization, strip the membrane and re-probe with an antibody against the total protein.
Mass Spectrometry-based Phosphoproteomics
This high-throughput method allows for the unbiased identification and quantification of thousands of phosphorylation sites, providing a global view of the cellular response to this compound treatment.[15]
a. Sample Preparation:
-
Treat cells with this compound and lyse as described for Western blotting, ensuring the use of potent phosphatase inhibitors.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin.
b. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
c. LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
d. Data Analysis:
-
Identify phosphopeptides and localize phosphorylation sites using database search algorithms (e.g., MaxQuant, Proteome Discoverer).
-
Quantify the relative abundance of phosphopeptides between control and this compound-treated samples.
-
Perform bioinformatics analysis to identify regulated pathways and kinase-substrate relationships.
In Vitro PKA Kinase Assay
This assay directly measures the ability of PKA activated by this compound to phosphorylate a specific substrate.
a. Preparation of Cell Lysate:
-
Treat cells with this compound.
-
Lyse cells in a non-denaturing buffer containing phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
b. Kinase Reaction:
-
In a microplate, combine the cell lysate, a specific PKA substrate (e.g., Kemptide), and ATP in a kinase reaction buffer.
-
Incubate the reaction at 30°C for a defined period.
c. Detection of Phosphorylation:
-
Detect the phosphorylated substrate using various methods, such as:
-
ELISA-based: Use a phospho-specific antibody to detect the phosphorylated substrate.
-
Fluorescence-based: Use a fluorescently labeled substrate and detect a change in fluorescence upon phosphorylation.
-
Luminescence-based: Measure the amount of ATP consumed during the reaction.
-
d. Data Analysis:
-
Quantify the kinase activity based on the signal generated in the detection step.
-
Compare the activity in this compound-treated samples to control samples.
dot
Figure 3: Methodological Approaches.
Conclusion
Validating the downstream effects of this compound treatment is essential for elucidating the role of PKA signaling in various biological processes. This guide provides a framework for selecting the most appropriate validation strategy based on the specific research objectives and available resources. For targeted validation of known PKA substrates, Western blotting offers a cost-effective and accessible approach. For a comprehensive, unbiased view of the phosphoproteome, mass spectrometry is the method of choice, despite its higher cost and complexity. In vitro kinase assays provide a direct measure of PKA activity and are valuable for mechanistic studies and inhibitor screening. By carefully considering the strengths and limitations of each method, researchers can confidently and accurately validate the downstream consequences of PKA activation by this compound.
References
- 1. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of protein kinase C and cAMP-dependent pathways in the phosphorylation of the Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase A-dependent activation of PDE4 (cAMP-specific cyclic nucleotide phosphodiesterase) in cultured bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 8. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Phosphorylation of the cAMP-dependent Protein Kinase (PKA) Regulatory Subunit Modulates PKA-AKAP Interaction, Substrate Phosphorylation, and Calcium Signaling in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lowering Sample Requirements to Study Tyrosine Kinase Signaling Using Phosphoproteomics with the TMT Calibrator Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Sp-cAMPS
For researchers and scientists in the fast-paced world of drug development, adherence to strict laboratory safety and chemical handling protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Sp-cAMPS (Sp-adenosine 3',5'-cyclic monophosphorothioate), a common protein kinase A (PKA) activator. Following these procedures will help ensure a safe laboratory environment and compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound Disposal Data Summary
For easy reference, the following table summarizes key quantitative data and recommendations for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Chemical Waste | [1][2] |
| Aqueous Waste pH for Hydrolysis | Acidic (pH < 4) or Basic (pH > 10) | [3] |
| Oxidative Degradation Agent | 10% Sodium Hypochlorite (Bleach) | [4] |
| Primary Degradation Pathways | Hydrolysis (acidic/basic), Oxidation, Desulfurization | [3][4] |
| Prohibited Disposal Method | Drain Disposal | [1] |
Experimental Protocol for Chemical Degradation of this compound Waste
For small quantities of aqueous this compound waste generated during experiments, chemical degradation prior to collection by a certified waste management service is a recommended practice. This procedure is designed to hydrolyze and oxidize the phosphorothioate moiety, reducing its biological activity.
Materials:
-
Aqueous waste containing this compound
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
10% Sodium Hypochlorite (NaOCl) solution (household bleach)
-
pH indicator strips
-
Appropriate chemical waste container
Procedure:
-
Segregation: Collect all aqueous waste containing this compound in a designated, clearly labeled, and chemically compatible waste container. Do not mix with other chemical waste streams to avoid unintended reactions.
-
Acidic or Basic Hydrolysis:
-
Working in a chemical fume hood, slowly add either 1 M HCl to lower the pH to below 4, or 1 M NaOH to raise the pH to above 10. Use pH indicator strips to monitor the pH.
-
Allow the solution to stand for at least 2 hours to facilitate hydrolysis of the phosphorothioate linkage.[3]
-
-
Oxidation:
-
After the hydrolysis step, slowly add 10% sodium hypochlorite solution to the waste. A general guideline is to add approximately 100 mL of bleach per liter of waste.
-
The addition of an oxidizing agent like hypochlorite will further promote the degradation of the compound through oxidation of the sulfur atom.[4]
-
Stir the solution gently and allow it to react for at least another 2 hours.
-
-
Neutralization:
-
Before final collection, neutralize the waste solution by adjusting the pH to between 6 and 8. Use 1 M NaOH to neutralize acidic solutions and 1 M HCl for basic solutions.
-
-
Collection:
-
Seal the container and label it clearly as "Chemically Treated this compound Waste" with a list of its final contents.
-
Store the container in a designated satellite accumulation area for hazardous waste.
-
Arrange for pickup by your institution's certified hazardous waste management service.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. This commitment to best practices not only protects researchers but also builds trust in the scientific community's dedication to responsible chemical handling.
References
Essential Safety and Handling of Sp-cAMPS: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer), a cell-permeable cAMP analog and potent activator of cAMP-dependent protein kinase A (PKA). [1]
Personal Protective Equipment (PPE) and Safety Precautions
When working with this compound, appropriate personal protective equipment should be worn to prevent skin contact and ingestion.[2] Although no specific health hazards have been reported for small research quantities of cAMP analogues, it is prudent to treat the compound with care.[2]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile gloves | Should be worn at all times when handling the compound or its solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from potential splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
General Safety Precautions:
-
Avoid Inhalation: While this compound is typically a solid, handle it in a well-ventilated area. If creating solutions, avoid aerosolization.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke in the laboratory. In case of accidental ingestion, seek immediate medical attention.
-
Trained Personnel: Only individuals trained in laboratory safety and chemical handling should work with this compound.[2]
Experimental Workflow: Handling and Preparation of this compound Solutions
The following workflow outlines the key steps for the safe handling and preparation of this compound solutions in a laboratory setting.
This compound Signaling Pathway
This compound acts as an analog of cyclic AMP (cAMP), a crucial second messenger in numerous cellular processes.[3] It exerts its effects primarily by activating Protein Kinase A (PKA).[1][3] The binding of this compound to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits.[3] These active catalytic subunits can then phosphorylate a variety of downstream protein substrates, leading to changes in gene expression, metabolism, and other cellular functions.[4][5]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection. All waste contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
Disposal Procedures:
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain unless specifically permitted by your institution's safety office for non-hazardous materials.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated solid chemical waste container.
-
Empty Containers: The original container of this compound, once empty, should be managed as chemical waste. If institutional policy allows for the disposal of "empty" containers in regular trash, ensure it is thoroughly rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[6]
-
Labeling: All waste containers must be clearly labeled with their contents, including "Hazardous Waste" and the specific chemicals within.[6]
By adhering to these safety and handling protocols, researchers can safely and effectively utilize this compound in their experiments while minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the available safety data for the chemicals you are working with.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biolog.de [biolog.de]
- 3. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. PKA Signaling → Area [lifestyle.sustainability-directory.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
